Product packaging for TMP-153(Cat. No.:CAS No. 128831-46-9)

TMP-153

Cat. No.: B157756
CAS No.: 128831-46-9
M. Wt: 437.9 g/mol
InChI Key: FFKNNBNIAHVVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an acyl-CoA:cholesterol aceyltransferase inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18ClF2N3O B157756 TMP-153 CAS No. 128831-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKNNBNIAHVVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155987
Record name N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128831-46-9
Record name N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TMP-153, a potent and orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This compound has demonstrated significant hypocholesterolemic effects in preclinical studies, positioning it as a molecule of interest in the research of atherosclerosis and hypercholesterolemia.

Introduction

This compound, with the chemical name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, is a small molecule inhibitor of ACAT.[1][2] ACAT is a crucial enzyme responsible for the esterification of cholesterol, a key process in the absorption of dietary cholesterol and the regulation of intracellular cholesterol homeostasis. By inhibiting ACAT, this compound effectively reduces plasma cholesterol levels.[1][3]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of ACAT in both the intestine and the liver.[3][4] The inhibition of intestinal ACAT leads to a marked reduction in the absorption of dietary cholesterol.[1] In the liver, the inhibition of ACAT decreases the esterification of cholesterol, which in turn leads to a reduction in the secretion of cholesterol into the bloodstream.[5] Studies have shown that the mode of inhibition for rat intestinal ACAT is non-competitive.[1]

The downstream effects of ACAT inhibition by this compound include a significant reduction in plasma total cholesterol and low-density lipoprotein (LDL)-cholesterol levels.[5] Notably, it does not appear to affect high-density lipoprotein (HDL)-cholesterol levels.[5] The reduction in hepatic unesterified and esterified cholesterol content is also associated with an increase in LDL receptors, leading to enhanced clearance of LDL from the circulation.[5]

Simplified Signaling Pathway of this compound's Effect on Cholesterol Metabolism cluster_Intestine Intestine cluster_Liver Liver DietaryCholesterol Dietary Cholesterol IntestinalACAT Intestinal ACAT DietaryCholesterol->IntestinalACAT CholesterolAbsorption Cholesterol Absorption IntestinalACAT->CholesterolAbsorption IntestinalACAT->CholesterolAbsorption Reduced HepaticACAT Hepatic ACAT CholesterolEsterification Cholesterol Esterification HepaticACAT->CholesterolEsterification HepaticACAT->CholesterolEsterification Reduced LDL_Receptors LDL Receptors HepaticACAT->LDL_Receptors Upregulation VLDL_Secretion VLDL Secretion CholesterolEsterification->VLDL_Secretion CholesterolEsterification->VLDL_Secretion Decreased PlasmaLDL Plasma LDL-Cholesterol VLDL_Secretion->PlasmaLDL Reduced Input LDL_Receptors->PlasmaLDL Increased Clearance TMP153 This compound TMP153->IntestinalACAT Inhibits TMP153->HepaticACAT Inhibits

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpecies/Cell LineIC50 ValueReference
Hepatic and Intestinal ACATVarious Animals~5-10 nM[1][3][4]
Intestinal ACATGolden Hamster2.3 nM[1]
Cholesterol EsterificationLS180 (Human Colonic Adenocarcinoma)150 nM[1]
Cholesterol EsterificationHepG2 (Human Hepatoma)330 nM[1]

Table 2: In Vivo Efficacy of this compound

SpeciesDietEndpointED50 ValueReference
RatCholesterol DietPlasma Cholesterol Reduction0.25 mg/kg/day[1]
Golden HamsterStock DietPlasma Cholesterol Reduction0.81 mg/kg/day[1]
Golden HamsterCholesterol DietPlasma Cholesterol Reduction8.01 mg/kg/day[1]

Table 3: Effects of this compound on Plasma Lipoproteins in Golden Hamsters

TreatmentDoseTotal CholesterolLDL-CholesterolHDL-CholesterolReference
This compound0.5-1.5 mg/kgDose-dependent reductionDose-dependent reductionNo effect[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ACAT Inhibition Assay

The inhibitory activity of this compound on ACAT was assessed using microsomes from the liver and small intestine of various animal species. The standard assay mixture contained:

  • Phosphate buffer

  • Bovine serum albumin

  • Dithiothreitol

  • [1-14C]Oleoyl-CoA

  • Cholesterol (substrate)

  • ACAT enzyme source (microsomes)

The reaction was initiated by the addition of the enzyme source and incubated. The formed [14C]cholesteryl oleate was extracted and quantified by thin-layer chromatography and liquid scintillation counting. The IC50 values were determined from the dose-response curves.

Cholesterol Esterification in Cultured Cells

Human colonic adenocarcinoma cells (LS180) and human hepatoma cells (HepG2) were used to evaluate the effect of this compound on intracellular cholesterol esterification.[1]

  • Cells were cultured in appropriate media.

  • Cells were pre-incubated with various concentrations of this compound.

  • [14C]Oleate complexed with albumin was added to the medium.

  • After incubation, the cellular lipids were extracted.

  • The amount of [14C]cholesteryl oleate was determined by thin-layer chromatography and liquid scintillation counting to assess the rate of cholesterol esterification.

Experimental Workflow for Cholesterol Esterification Assay Start Start: Cell Culture (LS180 or HepG2) Preincubation Pre-incubation with various concentrations of this compound Start->Preincubation Addition Addition of [14C]Oleate-Albumin Complex Preincubation->Addition Incubation Incubation Addition->Incubation Extraction Cellular Lipid Extraction Incubation->Extraction Analysis TLC and Liquid Scintillation Counting to quantify [14C]cholesteryl oleate Extraction->Analysis End End: Determine IC50 Analysis->End

Workflow for in-vitro cholesterol esterification assay.

In Vivo Cholesterol Absorption Studies

The effect of this compound on cholesterol absorption was studied in rats.[1]

  • Rats were fasted overnight.

  • A lipid emulsion containing [14C]cholesterol was administered orally.

  • This compound was administered orally at a dose of 1 mg/kg.[1]

  • Lymph was collected from the thoracic duct for a specified period.

  • The amount of [14C]cholesterol in the collected lymph was measured to determine the extent of cholesterol absorption.

Hypocholesterolemic Effect in Animal Models

The plasma cholesterol-lowering effect of this compound was evaluated in rats and golden hamsters.[1]

  • Animals were fed either a stock diet or a cholesterol-enriched diet.

  • This compound was administered as a dietary admixture at various concentrations.

  • Blood samples were collected at baseline and after a specified treatment period.

  • Plasma total cholesterol, LDL-cholesterol, and HDL-cholesterol levels were determined using enzymatic kits.

  • The ED50 values were calculated from the dose-response relationship.

Hepatic Cholesterol Secretion in Golden Hamsters

The impact of this compound on hepatic cholesterol secretion was investigated in golden hamsters.[5]

  • Hamsters were treated with this compound.

  • Triton WR-1339 was injected intravenously to block the peripheral catabolism of lipoproteins.

  • The rate of cholesterol influx into the plasma, primarily from the liver, was measured over time.

  • Cholesterol absorption was also determined to calculate the net hepatic cholesterol secretion.

Conclusion

This compound is a potent, orally active ACAT inhibitor with a clear mechanism of action and demonstrated efficacy in reducing plasma cholesterol levels in preclinical models. Its ability to inhibit both intestinal cholesterol absorption and hepatic cholesterol secretion makes it a valuable tool for research in the field of lipid metabolism and atherosclerosis. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers investigating novel therapeutic strategies for hypercholesterolemia.

References

An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of TMP-153, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACAT inhibition, particularly in the context of atherosclerosis and hypercholesterolemia.

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-urea, is a quinolyl derivative.[1][2] Its structure is characterized by a central urea linkage connecting a substituted quinoline moiety and a difluorophenyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-urea[1][2]
Molecular Formula C₂₄H₁₈ClF₂N₃O[3]
Molecular Weight 437.87 g/mol [3]
CAS Number 128831-46-9[3]
Appearance Powder[4]
Purity ≥98%

Pharmacological Properties and Mechanism of Action

This compound is an orally active and potent inhibitor of both hepatic and intestinal ACAT.[4] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage or for packaging into lipoproteins. By inhibiting ACAT, this compound effectively blocks this process, leading to a reduction in cholesterol absorption from the intestine and decreased secretion of cholesterol-rich lipoproteins from the liver.

The primary mechanism of action of this compound is the non-competitive inhibition of ACAT.[5] This inhibition leads to a decrease in the levels of esterified cholesterol and an increase in unesterified cholesterol within hepatic cells.[6] This alteration in intracellular cholesterol homeostasis is believed to upregulate LDL receptors, leading to increased clearance of LDL-cholesterol from the plasma.[6]

Table 2: In Vitro and In Vivo Activity of this compound

AssaySystemIC₅₀ / ED₅₀Reference(s)
ACAT Inhibition Hepatic and intestinal ACAT from various animals~ 5-10 nM[5]
Intestinal ACAT from Golden hamsters2.3 nM[5]
Cholesterol Esterification Inhibition Human colonic adenocarcinoma cells (LS180)150 nM[5]
Human hepatoma cells (HepG2)330 nM[5]
Plasma Cholesterol Reduction Rats (cholesterol-fed)ED₅₀ = 0.25 mg/kg/day[5]
Golden hamsters (stock diet)ED₅₀ = 0.81 mg/kg/day[5]
Golden hamsters (cholesterol-fed)ED₅₀ = 8.01 mg/kg/day[5]

Signaling Pathway in Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, which are rich in cholesterol. By inhibiting ACAT, this compound intervenes in a key process of lipid accumulation within the arterial wall. The following diagram illustrates the proposed mechanism of action of this compound in the context of atherosclerosis.

Mechanism of Action of this compound in Cholesterol Metabolism cluster_intestine Intestinal Cholesterol Absorption cluster_liver Hepatic Cholesterol Metabolism Dietary_Cholesterol Dietary & Biliary Cholesterol Free_Cholesterol_Int Free Cholesterol Dietary_Cholesterol->Free_Cholesterol_Int Absorption Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte ACAT_Intestine ACAT Cholesteryl_Esters_Int Cholesteryl Esters ACAT_Intestine->Cholesteryl_Esters_Int Free_Cholesterol_Int->ACAT_Intestine Chylomicrons Chylomicrons Cholesteryl_Esters_Int->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics Liver Hepatocyte Lymphatics->Liver Chylomicron Remnants ACAT_Liver ACAT Cholesteryl_Esters_Liver Cholesteryl Esters ACAT_Liver->Cholesteryl_Esters_Liver Free_Cholesterol_Liver Free Cholesterol Free_Cholesterol_Liver->ACAT_Liver LDL_Receptor LDL Receptor Upregulation Free_Cholesterol_Liver->LDL_Receptor leads to VLDL VLDL Assembly & Secretion Cholesteryl_Esters_Liver->VLDL Plasma_VLDL_LDL Plasma VLDL/LDL VLDL->Plasma_VLDL_LDL Peripheral_Tissues Peripheral Tissues (e.g., Macrophages in Artery Wall) Plasma_VLDL_LDL->Peripheral_Tissues Foam_Cell Foam Cell Formation Peripheral_Tissues->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis TMP153_Int This compound TMP153_Int->ACAT_Intestine Inhibition TMP153_Liver This compound TMP153_Liver->ACAT_Liver Inhibition LDL_Receptor->Plasma_VLDL_LDL Increased Clearance

Caption: this compound inhibits ACAT in the intestine and liver.

Experimental Protocols

Generalized Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary, a general synthesis can be conceptualized based on the formation of urea compounds. The synthesis would likely involve the reaction of an appropriately substituted quinoline amine with a difluorophenyl isocyanate or a related carbonyl-containing precursor.

Generalized Synthesis of this compound Quinoline_Amine 3-Amino-4-(2-chlorophenyl) -6,7-dimethylquinoline Reaction Reaction in Aprotic Solvent Quinoline_Amine->Reaction Difluoro_Isocyanate 2,4-Difluorophenyl isocyanate Difluoro_Isocyanate->Reaction TMP153 This compound Reaction->TMP153 Purification Purification (e.g., Crystallization, Chromatography) TMP153->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A plausible synthetic route to this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound on ACAT.

ACAT Inhibition Assay Workflow Start Start Prepare_Microsomes Prepare Liver or Intestinal Microsomes (Source of ACAT) Start->Prepare_Microsomes Incubate_TMP153 Pre-incubate Microsomes with varying concentrations of this compound Prepare_Microsomes->Incubate_TMP153 Add_Substrate Add [¹⁴C]oleoyl-CoA (Substrate) Incubate_TMP153->Add_Substrate Incubate_Reaction Incubate to allow enzymatic reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with isopropanol/heptane) Incubate_Reaction->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC Separate Lipids by Thin Layer Chromatography (TLC) Extract_Lipids->TLC Quantify Quantify [¹⁴C]Cholesteryl Esters (Scintillation Counting) TLC->Quantify Calculate_IC50 Calculate IC₅₀ value Quantify->Calculate_IC50 End End Calculate_IC50->End Cholesterol Absorption Assay Workflow Start Start Animal_Groups Divide Animals (e.g., rats, hamsters) into Control and Treatment Groups Start->Animal_Groups Administer_TMP153 Orally Administer this compound to the Treatment Group Animal_Groups->Administer_TMP153 Administer_Vehicle Administer Vehicle to the Control Group Animal_Groups->Administer_Vehicle Administer_Cholesterol Orally Administer a Mixture of [¹⁴C]cholesterol and Unlabeled Cholesterol Administer_TMP153->Administer_Cholesterol Administer_Vehicle->Administer_Cholesterol Collect_Samples Collect Blood and/or Lymph Samples over a Time Course Administer_Cholesterol->Collect_Samples Extract_Lipids Extract Lipids from Samples Collect_Samples->Extract_Lipids Quantify_Radioactivity Quantify [¹⁴C]cholesterol in the Lipid Extracts Extract_Lipids->Quantify_Radioactivity Analyze_Data Analyze Data to Determine the Extent of Cholesterol Absorption Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

References

TMP-153: A Preclinical Deep Dive into its Mechanism of Action as a Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP-153 is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) that has demonstrated significant cholesterol-lowering effects in preclinical studies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental methodologies, and visual representations of its place in cellular signaling. While this compound has shown promise in animal models, no clinical trial data for this specific compound is publicly available. This document will focus on its preclinical pharmacology to inform researchers and drug development professionals in the field of cholesterol metabolism and cardiovascular disease.

Core Mechanism of Action: ACAT Inhibition

This compound's primary mechanism of action is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of intracellular free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage process, leading to an increase in the intracellular pool of free cholesterol.

This inhibition has been demonstrated to be non-competitive, as observed in studies with rat intestinal ACAT.[1] The potency of this compound varies across different species and tissues, with the most significant inhibition seen in the intestinal ACAT of Golden hamsters.[1]

Quantitative Preclinical Data

The inhibitory activity and in vivo efficacy of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpecies/Cell LineIC50 ValueReference
Hepatic and Intestinal ACATVarious Animals~5-10 nM[1]
Intestinal ACATGolden Hamster2.3 nM[1]
Cholesterol EsterificationLS180 (Human Colon Adenocarcinoma)150 nM[1]
Cholesterol EsterificationHepG2 (Human Hepatoma)330 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDietEffectED50 ValueReference
RatCholesterol DietPlasma Cholesterol Reduction0.25 mg/kg/day[1]
Golden HamsterStock DietHypocholesterolemic Effect0.81 mg/kg/day[1]
Golden HamsterCholesterol DietHypocholesterolemic Effect8.01 mg/kg/day[1]

Key Preclinical Findings and their Implications

Preclinical studies in rats and golden hamsters have revealed several key effects of this compound on cholesterol metabolism:

  • Inhibition of Cholesterol Absorption: Oral administration of this compound has been shown to markedly inhibit the absorption of cholesterol from the small intestine.[1]

  • Reduction of Plasma Cholesterol: this compound dose-dependently reduces total and LDL-cholesterol levels in plasma.[2]

  • Hepatic Action: The primary cholesterol-lowering effect of this compound is attributed to its action in the liver.[2] It significantly reduces both unesterified and esterified cholesterol content in the liver.[2]

  • Increased LDL Receptor Expression: The reduction in hepatic cholesterol content leads to a compensatory increase in the expression of LDL receptors, which in turn enhances the clearance of LDL-cholesterol from the circulation.[2] This is evidenced by a shortened half-life of [125I]-LDL in this compound treated hamsters.[2]

Signaling Pathway

The mechanism of action of this compound can be visualized as a cascade of events initiated by the inhibition of ACAT. The following diagram illustrates the proposed signaling pathway leading to reduced plasma LDL-cholesterol.

TMP153_Mechanism_of_Action cluster_Cell Hepatocyte cluster_Bloodstream Bloodstream TMP153 This compound ACAT ACAT TMP153->ACAT Inhibits CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters Esterifies FreeCholesterol Intracellular Free Cholesterol FreeCholesterol->ACAT Substrate LDL_Receptor LDL Receptor Expression FreeCholesterol->LDL_Receptor Increases LDL_Uptake LDL-C Uptake LDL_Receptor->LDL_Uptake Mediates Reduced_Plasma_LDL Reduced Plasma LDL-Cholesterol LDL_Uptake->Reduced_Plasma_LDL Leads to Plasma_LDL Plasma LDL-Cholesterol Plasma_LDL->LDL_Uptake Cleared by Hepatocyte

Proposed signaling pathway of this compound in hepatocytes.

Experimental Methodologies

The following outlines the general protocols for the key types of experiments conducted to elucidate the mechanism of action of this compound.

In Vitro ACAT Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on ACAT enzyme activity.

ACAT_Inhibition_Assay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Microsomes 1. Isolate microsomes containing ACAT from target tissue (e.g., liver, intestine). Substrate 2. Prepare a reaction mixture containing [14C]-oleoyl-CoA (substrate) and a cholesterol source. Microsomes->Substrate Incubate 3. Incubate microsomes with varying concentrations of this compound or vehicle control. Substrate->Incubate AddSubstrate 4. Initiate the reaction by adding the [14C]-oleoyl-CoA mixture. Incubate->AddSubstrate StopReaction 5. Terminate the reaction after a defined period (e.g., with an isopropanol/heptane mixture). AddSubstrate->StopReaction ExtractLipids 6. Extract the lipids from the reaction mixture. StopReaction->ExtractLipids SeparateLipids 7. Separate cholesteryl esters from free fatty acids using thin-layer chromatography (TLC). ExtractLipids->SeparateLipids Quantify 8. Quantify the amount of [14C]-cholesteryl ester formed using a scintillation counter. SeparateLipids->Quantify CalculateIC50 9. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration. Quantify->CalculateIC50

Workflow for a typical in vitro ACAT inhibition assay.
In Vivo Cholesterol Absorption Study

This study aims to assess the effect of this compound on the absorption of dietary cholesterol in an animal model.

Cholesterol_Absorption_Study cluster_Dosing Dosing and Administration cluster_Collection Sample Collection cluster_Analysis Analysis Acclimatize 1. Acclimatize animals (e.g., rats or hamsters) to a specific diet. AdministerDrug 2. Orally administer this compound or vehicle control to the animals. Acclimatize->AdministerDrug AdministerCholesterol 3. Administer a test meal containing radiolabeled cholesterol (e.g., [14C]-cholesterol) and a non-absorbable marker. AdministerDrug->AdministerCholesterol CollectFeces 4. Collect feces over a defined period (e.g., 48-72 hours). AdministerCholesterol->CollectFeces CollectBlood 5. (Optional) Collect blood samples at various time points to measure plasma radioactivity. AdministerCholesterol->CollectBlood ExtractLipidsFeces 6. Extract lipids from the collected feces. CollectFeces->ExtractLipidsFeces MeasureRadioactivity 7. Measure the amount of radiolabeled cholesterol excreted in the feces using a scintillation counter. ExtractLipidsFeces->MeasureRadioactivity CalculateAbsorption 8. Calculate the percentage of cholesterol absorption by subtracting the excreted amount from the administered dose. MeasureRadioactivity->CalculateAbsorption

General workflow for an in vivo cholesterol absorption study.

Discussion and Future Outlook

This compound has demonstrated a clear and potent mechanism of action as an ACAT inhibitor in preclinical models, leading to beneficial effects on plasma cholesterol levels. Its primary action in the liver, resulting in increased LDL receptor expression, is a well-understood pathway for cholesterol reduction.

However, the lack of publicly available clinical trial data for this compound makes it difficult to assess its translational potential. It is important to note that other non-selective ACAT inhibitors, such as avasimibe and pactimibe, have failed in clinical trials for atherosclerosis due to a lack of efficacy and, in some cases, adverse cardiovascular outcomes.[3][4] These failures have been attributed to the complex role of ACAT in various cell types and the potential for unintended consequences of its broad inhibition.

Future research in this area may focus on the development of isoform-selective ACAT inhibitors (ACAT1 vs. ACAT2) to target specific aspects of cholesterol metabolism with greater precision and potentially improved safety profiles. While the preclinical data for this compound is compelling, its future as a therapeutic agent remains uncertain without human clinical data.

Conclusion

References

The Discovery and Synthesis of TMP-153: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TMP-153, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This compound, chemically identified as N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, has demonstrated significant cholesterol-lowering properties in preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of ACAT inhibitors.

Discovery and Rationale

The discovery of this compound emerged from research programs focused on identifying novel therapeutic agents for hypercholesterolemia, a major risk factor for atherosclerosis and cardiovascular disease. The enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or packaging into lipoproteins. Inhibition of ACAT was identified as a promising strategy to reduce intestinal cholesterol absorption and limit the accumulation of cholesteryl esters in the liver and arterial walls.

Early structure-activity relationship (SAR) studies on a series of 3-quinolylurea derivatives identified key structural motifs required for potent ACAT inhibition. These studies revealed that substitution at the 4-position of the quinoline ring with a phenyl group and specific substitutions on the N'-phenylurea moiety were critical for high-affinity binding to the enzyme. This compound was synthesized as part of these efforts and was found to be a highly potent inhibitor of ACAT.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the urea linkage between a substituted 3-aminoquinoline core and a substituted phenyl isocyanate. A plausible synthetic route is detailed below.

Step 1: Synthesis of the 3-Aminoquinoline Intermediate

The key intermediate, 3-amino-4-(2-chlorophenyl)-6,7-dimethylquinoline, is synthesized starting from appropriately substituted anilines and β-ketoesters, followed by cyclization and reduction of a nitro group to the corresponding amine.

Step 2: Formation of the Urea

The final step involves the reaction of the 3-aminoquinoline intermediate with 2,4-difluorophenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature to yield N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea (this compound).

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of ACAT from various sources and exhibits significant hypocholesterolemic effects in animal models. The following tables summarize the key quantitative data reported for this compound.

ParameterSpecies/Cell LineValueReference
ACAT IC50 Rat Intestinal ACATNon-competitive inhibition[1]
Golden Hamster Intestinal ACAT2.3 nM[1]
Hepatic and Intestinal ACAT (various animals)~5-10 nM[1]
Human Colonic Adenocarcinoma Cells (LS180)150 nM[1]
Human Hepatoma Cells (HepG2)330 nM[1]

Table 1: In Vitro ACAT Inhibitory Activity of this compound

Animal ModelDietParameterValueReference
RatsCholesterol-fedPlasma Cholesterol Reduction (ED50)0.25 mg/kg/day[1]
Golden HamstersStock DietPlasma Cholesterol Reduction (ED50)0.81 mg/kg/day[1]
Golden HamstersCholesterol-fedPlasma Cholesterol Reduction (ED50)8.01 mg/kg/day[1]
Golden Hamsters-Reduction in Plasma Total and LDL-CholesterolDose-dependent (0.5-1.5 mg/kg)[2]

Table 2: In Vivo Hypocholesterolemic Effects of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its cholesterol-lowering effects primarily through two mechanisms: inhibition of intestinal cholesterol absorption and modulation of hepatic cholesterol metabolism. By inhibiting ACAT in the intestines, this compound prevents the esterification of dietary and biliary cholesterol, thereby reducing its absorption into the bloodstream. In the liver, inhibition of ACAT leads to a decrease in the synthesis and secretion of cholesteryl ester-rich very-low-density lipoproteins (VLDL). The reduction in hepatic cholesteryl ester content also leads to an upregulation of LDL receptors, further clearing LDL cholesterol from the circulation.[2]

TMP-153_Mechanism_of_Action cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary_Cholesterol Dietary & Biliary Cholesterol ACAT_Intestine ACAT Dietary_Cholesterol->ACAT_Intestine TMP153_Intestine This compound TMP153_Intestine->ACAT_Intestine Cholesteryl_Esters_Intestine Cholesteryl Esters ACAT_Intestine->Cholesteryl_Esters_Intestine Chylomicrons Chylomicrons Cholesteryl_Esters_Intestine->Chylomicrons Bloodstream_In To Bloodstream Chylomicrons->Bloodstream_In TMP153_Liver This compound ACAT_Liver ACAT TMP153_Liver->ACAT_Liver Cholesteryl_Esters_Liver Cholesteryl Esters ACAT_Liver->Cholesteryl_Esters_Liver LDL_Receptor LDL Receptor Upregulation ACAT_Liver->LDL_Receptor Free_Cholesterol_Liver Free Cholesterol Free_Cholesterol_Liver->ACAT_Liver VLDL VLDL Assembly Cholesteryl_Esters_Liver->VLDL Bloodstream_Out From Bloodstream (LDL) LDL_Receptor->Bloodstream_Out

Caption: Mechanism of action of this compound in the intestine and liver.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and related compounds.

Microsomal ACAT Inhibition Assay

This assay measures the in vitro inhibitory activity of a compound against ACAT in liver microsomes.

Materials:

  • Rat or hamster liver microsomes

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Petroleum ether

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and liver microsomes.

  • Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate the reaction for 10 minutes at 37°C.

  • Stop the reaction by adding TCA.

  • Extract the labeled cholesteryl esters with petroleum ether.

  • Evaporate the organic solvent and dissolve the residue in scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

ACAT_Inhibition_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (microsomes, buffer, BSA) Start->Prepare_Mixture Add_Compound Add this compound (various concentrations) Prepare_Mixture->Add_Compound Pre_Incubate Pre-incubate at 37°C for 10 min Add_Compound->Pre_Incubate Start_Reaction Initiate reaction with [14C]Oleoyl-CoA Pre_Incubate->Start_Reaction Incubate Incubate at 37°C for 10 min Start_Reaction->Incubate Stop_Reaction Stop reaction with TCA Incubate->Stop_Reaction Extract Extract with petroleum ether Stop_Reaction->Extract Measure_Radioactivity Measure radioactivity Extract->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro microsomal ACAT inhibition assay.

In Vivo Cholesterol Absorption Assay

This assay measures the effect of a test compound on the absorption of dietary cholesterol in an animal model.

Materials:

  • Golden Syrian hamsters

  • [14C]Cholesterol

  • Olive oil

  • Test compound (this compound)

  • Feces collection cages

Procedure:

  • Acclimatize hamsters to individual feces collection cages.

  • Administer the test compound (this compound) or vehicle orally to the hamsters.

  • After a set period (e.g., 1 hour), administer an oral dose of [14C]cholesterol dissolved in olive oil.

  • Collect feces for 48-72 hours.

  • At the end of the collection period, euthanize the animals and collect the liver and plasma.

  • Extract total lipids from the feces and a portion of the liver.

  • Measure the radioactivity in the fecal and liver extracts, and in the plasma using a liquid scintillation counter.

  • Calculate the percentage of cholesterol absorption as: (Total administered radioactivity - Radioactivity in feces) / Total administered radioactivity * 100.

Measurement of Hepatic Cholesterol and Triglyceride Content

This protocol describes the quantification of cholesterol and triglyceride levels in liver tissue.

Materials:

  • Liver tissue from experimental animals

  • Chloroform/methanol mixture (2:1, v/v)

  • Saline (0.9% NaCl)

  • Commercially available cholesterol and triglyceride assay kits

Procedure:

  • Homogenize a known weight of liver tissue in a chloroform/methanol mixture.

  • Add saline to the homogenate to induce phase separation.

  • Centrifuge the mixture and collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent (e.g., isopropanol).

  • Determine the total cholesterol and triglyceride concentrations using commercially available enzymatic assay kits according to the manufacturer's instructions.

  • Express the results as mg of cholesterol or triglyceride per gram of liver tissue.

Conclusion

This compound is a potent, orally active ACAT inhibitor with significant cholesterol-lowering effects demonstrated in preclinical models. Its mechanism of action, involving the dual inhibition of intestinal cholesterol absorption and hepatic VLDL production, makes it an interesting pharmacological tool for studying cholesterol metabolism. The synthetic route and experimental protocols provided in this guide offer a framework for the further investigation of this compound and the development of novel ACAT inhibitors.

References

Unraveling the Target: A Technical Guide to the Biological Action of TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biological target identification and mechanism of action of TMP-153, a potent small molecule inhibitor. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Core Target Identification: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Extensive research has unequivocally identified Acyl-CoA:cholesterol acyltransferase (ACAT) as the primary biological target of this compound.[1][2] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical process in cellular cholesterol homeostasis. By inhibiting ACAT, this compound effectively modulates cholesterol metabolism, leading to a reduction in plasma cholesterol levels.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various preclinical models, demonstrating its efficacy as an ACAT inhibitor. The following tables summarize the key in vitro and in vivo activity data.

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

Enzyme SourceIC50 (nM)
Rat Intestinal ACAT~5-10
Rat Hepatic ACAT~5-10
Golden Hamster Intestinal ACAT2.3
Golden Hamster Hepatic ACAT~5-10

Data compiled from studies on the effects of this compound on intestinal and hepatic ACAT activities.[2]

Table 2: Cellular and In Vivo Efficacy of this compound

ModelEndpointMeasurementValue
LS180 (Human Colon Adenocarcinoma Cells)Cholesterol EsterificationIC50150 nM
HepG2 (Human Hepatoma Cells)Cholesterol EsterificationIC50330 nM
Cholesterol-fed RatsPlasma Cholesterol ReductionED500.25 mg/kg/day
Stock Diet-fed Golden HamstersPlasma Cholesterol ReductionED500.81 mg/kg/day
Cholesterol-fed Golden HamstersPlasma Cholesterol ReductionED508.01 mg/kg/day

This table summarizes the efficacy of this compound in cellular models of cholesterol esterification and in animal models of hypercholesterolemia.[2]

Mechanism of Action: Signaling Pathway of ACAT Inhibition

This compound exerts its hypocholesterolemic effects primarily through the inhibition of ACAT in the intestine and liver. This inhibition disrupts the normal process of cholesterol absorption and storage, leading to a series of downstream effects that collectively lower plasma cholesterol.

Fig 1. This compound Mechanism of Action

In the intestine, inhibition of ACAT by this compound prevents the esterification of dietary and biliary cholesterol, a necessary step for its absorption into the lymphatic system via chylomicrons.[2] This leads to a direct reduction in the amount of cholesterol entering the bloodstream.

In the liver, this compound-mediated ACAT inhibition decreases the esterification of free cholesterol, thereby reducing its storage in lipid droplets and its incorporation into very-low-density lipoproteins (VLDL).[1] The resulting decrease in intracellular free cholesterol levels in hepatocytes leads to an upregulation of LDL receptors on the cell surface.[1] This, in turn, enhances the clearance of LDL-cholesterol from the plasma.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's biological activity, detailed methodologies for key experiments are provided below.

In Vitro ACAT Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on ACAT.

ACAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsome_Prep Prepare liver or intestinal microsomes (ACAT source) Incubation Incubate microsomes with this compound and [14C]oleoyl-CoA Microsome_Prep->Incubation Substrate_Prep Prepare [14C]oleoyl-CoA (radiolabeled substrate) Substrate_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Stop_Reaction Stop reaction with isopropanol/heptane Incubation->Stop_Reaction Extraction Extract lipids Stop_Reaction->Extraction TLC Separate cholesteryl esters by Thin Layer Chromatography (TLC) Extraction->TLC Quantification Quantify radiolabeled cholesteryl esters TLC->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc

Fig 2. Workflow for In Vitro ACAT Inhibition Assay

1. Preparation of Microsomes:

  • Homogenize fresh liver or intestinal tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

  • Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Reaction:

  • In a reaction tube, combine the microsomal preparation, a buffer containing bovine serum albumin (as a fatty acid carrier), and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture to allow for compound binding.

  • Initiate the reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

3. Lipid Extraction and Analysis:

  • Terminate the reaction by adding a mixture of isopropanol and heptane.

  • Vortex and centrifuge to separate the phases. The upper heptane phase will contain the lipids.

  • Spot the lipid extract onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).

  • Visualize and quantify the radiolabeled cholesteryl ester spots using autoradiography or a phosphorimager.

4. Data Analysis:

  • Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Cholesterol Esterification Assay

This protocol describes the measurement of cholesterol esterification in a cellular context.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis Cell_Seeding Seed cells (e.g., HepG2, LS180) in culture plates Cell_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Cell_Treatment Radiolabeling Add [14C]oleic acid to the media Cell_Treatment->Radiolabeling Cell_Lysis Wash and lyse cells Radiolabeling->Cell_Lysis Lipid_Extraction Extract total lipids Cell_Lysis->Lipid_Extraction TLC_Separation Separate lipids by TLC Lipid_Extraction->TLC_Separation Quantification Quantify radiolabeled cholesteryl esters TLC_Separation->Quantification Normalization Normalize to total protein or cell number Quantification->Normalization IC50_Calc Calculate IC50 value Normalization->IC50_Calc

Fig 3. Workflow for Cellular Cholesterol Esterification Assay

1. Cell Culture and Treatment:

  • Culture cells, such as HepG2 or LS180, to near confluence in appropriate growth media.[2]

  • Pre-incubate the cells with serum-free media containing different concentrations of this compound for a specified duration.

2. Radiolabeling and Incubation:

  • Add [14C]oleic acid complexed to bovine serum albumin to the culture media.

  • Incubate the cells for a period sufficient to allow for the uptake and incorporation of the radiolabeled fatty acid into cholesteryl esters (e.g., 2-4 hours).

3. Lipid Extraction and Analysis:

  • Wash the cells with phosphate-buffered saline to remove excess radiolabel.

  • Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

  • Analyze the lipid extract by TLC as described in the in vitro assay protocol to separate and quantify the amount of [14C]cholesteryl esters.

4. Data Analysis:

  • Normalize the amount of radiolabeled cholesteryl ester to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent and specific inhibitor of ACAT, with a well-defined mechanism of action that leads to the reduction of plasma cholesterol. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other ACAT inhibitors as potential therapies for hypercholesterolemia and related cardiovascular diseases. The visualization of the signaling pathways and experimental workflows aims to provide clarity and facilitate a deeper understanding of the compound's biological role.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the In Vitro Activity of TMP-153, a Potent ACAT Inhibitor

This technical guide provides a comprehensive overview of the in vitro activity of this compound, a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is intended to support researchers and professionals in the fields of pharmacology, biochemistry, and drug development in understanding and further investigating the therapeutic potential of this compound, particularly in the context of atherosclerosis and hypercholesterolemia.

Core Mechanism of Action

This compound is a quinolyl derivative that functions as a powerful inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol. This process is crucial for the intestinal absorption of dietary cholesterol and the assembly of lipoproteins in the liver[1]. By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters, leading to a decrease in cholesterol absorption and lower plasma cholesterol levels[2][3]. The inhibition by this compound has been characterized as non-competitive with respect to rat intestinal ACAT[2][3].

There are two known isoforms of ACAT: ACAT1, which is ubiquitous and the primary isoform in macrophages, and ACAT2, which is predominantly found in the intestines and liver[4][5]. While the specific isoform selectivity of this compound is not detailed in the provided search results, its activity in both hepatic and intestinal tissues suggests it may inhibit both[2][3].

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound from various in vitro studies.

Table 1: Inhibition of ACAT Activity in Different Tissues
Animal SourceTissueIC50 (nM)Reference
Golden HamsterIntestine2.3[2]
Various AnimalsHepatic & Intestinal~ 5-10[2][3][5][6]
Table 2: Inhibition of Cholesterol Esterification in Human Cell Lines
Cell LineCell TypeIC50 (nM)Reference
LS180Human Colonic Adenocarcinoma150[2][3]
HepG2Human Hepatoma330[2][3]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's in vitro activity.

ACAT Inhibition Assay (Microsomal)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on ACAT in microsomal preparations from tissues such as the liver or intestine.

Objective: To quantify the IC50 value of this compound against ACAT.

Principle: This assay measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA substrate, typically [14C]oleoyl-CoA.

Materials:

  • Tissue homogenizer

  • Ultracentrifuge

  • Microsomal protein fraction (from liver or intestine)

  • Bovine Serum Albumin (BSA)

  • Free cholesterol in 45% (w/v) β-cyclodextrin

  • [14C]oleoyl-CoA

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform:methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Microsome Isolation: Isolate microsomes from the desired tissue (e.g., hamster liver) using differential centrifugation as previously described in the literature[4].

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method, such as the Lowry assay[4].

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a 50 µg aliquot of microsomal protein, 1 mg of BSA, and 50 nmol of free cholesterol delivered in β-cyclodextrin. Add varying concentrations of this compound to different tubes to generate a dose-response curve.

  • Pre-incubation: Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 30 nmol of [14C]oleoyl-CoA to the mixture and incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2:1 chloroform:methanol.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase.

  • TLC Separation: Apply the extracted lipids to a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the band corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cholesterol Esterification Assay (Cell-Based)

This protocol describes a method to assess the effect of this compound on cholesterol esterification in cultured cells, such as HepG2 or LS180.

Objective: To determine the IC50 of this compound for the inhibition of cholesterol esterification in a cellular context.

Principle: This assay typically involves labeling cellular lipids with a radioactive precursor, such as [14C]oleic acid, and then measuring the incorporation of the label into cholesteryl esters.

Materials:

  • Cultured cells (e.g., HepG2, LS180)

  • Cell culture medium and supplements

  • This compound

  • [14C]oleic acid complexed to BSA

  • Hexane:isopropanol (3:2, v/v)

  • TLC plates

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period.

  • Radiolabeling: Add [14C]oleic acid complexed to BSA to the culture medium and incubate for a few hours to allow for its uptake and incorporation into cellular lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using a solvent mixture like hexane:isopropanol.

  • TLC Separation: Separate the extracted lipids by TLC to isolate the cholesteryl ester fraction.

  • Quantification: Quantify the amount of radioactivity in the cholesteryl ester band using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of cholesterol esterification at each this compound concentration and calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

cluster_0 Cellular Cholesterol Homeostasis cluster_1 Effect of this compound FreeCholesterol Free Cholesterol ACAT ACAT FreeCholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters LipidDroplets Lipid Droplet Storage CholesterylEsters->LipidDroplets LipoproteinAssembly Lipoprotein Assembly (Liver) CholesterylEsters->LipoproteinAssembly CholesterolAbsorption Cholesterol Absorption (Intestine) CholesterylEsters->CholesterolAbsorption TMP153 This compound TMP153->ACAT Inhibition Start Start: Prepare Microsomes or Culture Cells AddInhibitor Add varying concentrations of this compound Start->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate AddSubstrate Add radiolabeled substrate ([14C]oleoyl-CoA or [14C]oleic acid) PreIncubate->AddSubstrate Incubate Incubate at 37°C for reaction AddSubstrate->Incubate StopReaction Stop reaction and extract lipids Incubate->StopReaction SeparateLipids Separate lipids using TLC StopReaction->SeparateLipids Quantify Quantify radioactivity in cholesteryl ester band SeparateLipids->Quantify Analyze Analyze data and calculate IC50 Quantify->Analyze

References

The Cellular Dynamics of TMP-153: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular interactions and effects of TMP-153, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). While direct quantitative data on the cellular uptake and subcellular distribution of this compound are not extensively available in the public domain, this document synthesizes the existing knowledge on its potent biological activity, mechanism of action, and the experimental frameworks used to evaluate its efficacy.

Quantitative Efficacy of this compound

The biological activity of this compound has been quantified through both in vitro and in vivo studies, demonstrating its potent inhibitory effect on ACAT and its subsequent impact on cholesterol levels.

In Vitro Inhibition of ACAT

This compound has shown significant inhibitory activity against ACAT in various animal and human cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Target Enzyme/Cell LineIC50 Value (nM)Reference
Hepatic and Intestinal ACAT (various animals)~ 5-10[1][2]
Intestinal ACAT (Golden Hamsters)2.3[1]
Human Colonic Adenocarcinoma Cells (LS180)150[1]
Human Hepatoma Cells (HepG2)330[1]
In Vivo Reduction of Plasma Cholesterol

Studies in animal models have established the effective dose of this compound for reducing plasma cholesterol levels. The half-maximal effective dose (ED50) varies depending on the animal model and dietary conditions.

Animal ModelDietED50 Value (mg/kg/day)Reference
RatsCholesterol Diet0.25[1]
Golden HamstersStock Diet0.81[1]
Golden HamstersCholesterol Diet8.01[1]

Mechanism of Action: ACAT Inhibition and Cholesterol Metabolism

This compound exerts its primary effect by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage or transport. By blocking this step, this compound initiates a cascade of events that ultimately leads to a reduction in plasma cholesterol levels. The primary site of action for this compound is believed to be the liver.[3]

The following diagram illustrates the signaling pathway affected by this compound.

cluster_Cell Hepatocyte / Enterocyte cluster_Plasma Blood Plasma TMP153 This compound ACAT ACAT TMP153->ACAT Inhibits FreeCholesterol Free Cholesterol TMP153->FreeCholesterol Increases intracellular free cholesterol (transiently) LDLR LDL Receptor Expression TMP153->LDLR Upregulates (indirectly) CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Catalyzes FreeCholesterol->ACAT Substrate FreeCholesterol->LDLR Downregulates (indirectly) VLDL VLDL Assembly & Secretion CholesterylEsters->VLDL Incorporated into PlasmaLDL Plasma LDL VLDL->PlasmaLDL Contributes to LDLR->PlasmaLDL Uptake from plasma ReducedPlasmaLDL Reduced Plasma LDL PlasmaLDL->ReducedPlasmaLDL Leads to

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Experimental Protocols and Methodologies

In Vitro ACAT Inhibition Assay

The inhibitory effect of this compound on ACAT activity is typically assessed using cell-based or microsomal assays.

  • Cell Culture: Human cell lines such as HepG2 (hepatoma) and LS180 (colonic adenocarcinoma) are cultured under standard conditions.[1]

  • Treatment: Cells are incubated with varying concentrations of this compound.

  • Measurement of Cholesterol Esterification:

    • A common method involves the use of a radiolabeled substrate, such as [14C]oleic acid or [14C]cholesterol.[1]

    • After incubation with the radiolabel, cellular lipids are extracted.

    • Thin-layer chromatography (TLC) is used to separate the different lipid species.

    • The amount of radiolabeled cholesteryl esters is quantified to determine the rate of cholesterol esterification and the inhibitory effect of this compound.

The following diagram outlines the general workflow for an in vitro ACAT inhibition assay.

start Start: Cultured Cells (e.g., HepG2, LS180) treatment Incubate with varying concentrations of this compound start->treatment radiolabel Add radiolabeled substrate (e.g., [14C]oleic acid) treatment->radiolabel incubation Incubate for a defined period radiolabel->incubation lysis Cell Lysis & Lipid Extraction incubation->lysis separation Lipid Separation (Thin-Layer Chromatography) lysis->separation quantification Quantify radiolabeled cholesteryl esters separation->quantification analysis Calculate IC50 value quantification->analysis end End: Determine ACAT Inhibition analysis->end

Caption: General workflow for in vitro ACAT inhibition assay.

In Vivo Evaluation of Hypocholesterolemic Effects

Animal models, particularly golden Syrian hamsters and Sprague-Dawley rats, are used to assess the in vivo efficacy of this compound.[1][4]

  • Animal Models: Animals are divided into control and treatment groups. Hypercholesterolemia can be induced by a high-cholesterol diet.[4]

  • Drug Administration: this compound is typically administered orally, either as a dietary admixture or by gavage.[1]

  • Blood Sampling: Blood samples are collected at specified time points.

  • Lipid Profile Analysis: Plasma or serum is analyzed for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels.

  • Tissue Analysis: At the end of the study, liver and intestinal tissues may be collected to measure ACAT activity and cholesterol content.[3]

The following diagram illustrates the general workflow for in vivo studies of this compound.

start Start: Animal Models (e.g., Hamsters, Rats) diet Induce Hypercholesterolemia (Optional: High-Cholesterol Diet) start->diet grouping Divide into Control & Treatment Groups diet->grouping administration Administer this compound (e.g., Dietary Admixture) grouping->administration monitoring Monitor over time administration->monitoring sampling Periodic Blood Sampling monitoring->sampling necropsy End of study: Necropsy monitoring->necropsy analysis Analyze Plasma Lipid Profile (Total, LDL, HDL Cholesterol) sampling->analysis end End: Determine In Vivo Efficacy analysis->end tissue Tissue Collection (Liver, Intestine) necropsy->tissue tissue_analysis Analyze Tissue ACAT Activity & Cholesterol Content tissue->tissue_analysis tissue_analysis->end

Caption: General workflow for in vivo evaluation of this compound.

Concluding Remarks

This compound is a highly potent ACAT inhibitor with significant cholesterol-lowering effects demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of cholesterol esterification in the liver and intestine, leads to a favorable alteration of plasma lipid profiles. While the precise details of its cellular uptake and subcellular distribution remain to be fully elucidated, the existing data provide a strong foundation for its potential as a therapeutic agent. Further research focusing on the pharmacokinetics and cellular transport of this compound would provide valuable insights for its continued development.

References

An In-Depth Technical Guide to the Early Preclinical Data of TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data on TMP-153, a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is compiled from foundational studies on the compound, offering insights into its mechanism of action, pharmacological effects, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting ACAT, an intracellular enzyme responsible for the esterification of cholesterol. This inhibition leads to a cascade of effects that ultimately result in the lowering of plasma cholesterol levels. The compound has demonstrated activity against both hepatic and intestinal ACAT.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSystemIC50 Value
Hepatic and Intestinal ACATVarious Animals~ 5-10 nM
Intestinal ACATGolden Hamsters2.3 nM
Cholesterol EsterificationHuman Colonic Adenocarcinoma Cells (LS180)150 nM
Cholesterol EsterificationHuman Hepatoma Cells (HepG2)330 nM

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDietEndpointED50 Value
RatsCholesterol DietPlasma Cholesterol Reduction0.25 mg/kg/day
Golden HamstersStock DietPlasma Cholesterol Reduction0.81 mg/kg/day
Golden HamstersCholesterol DietPlasma Cholesterol Reduction8.01 mg/kg/day

Table 3: Pharmacological Effects of this compound in Golden Hamsters

ParameterTreatmentObservation
Plasma Total and LDL-Cholesterol0.5-1.5 mg/kg this compoundDose-dependent reduction
Plasma HDL-Cholesterol0.5-1.5 mg/kg this compoundNo significant effect
Cholesterol Absorption1 mg/kg this compound (oral)Markedly inhibited
Hepatic Cholesterol InfluxThis compoundMarkedly decreased (liver accounts for 92% of influx)
Intestinal Cholesterol InfluxThis compoundMarkedly decreased (intestine accounts for 8% of influx)
Hepatic Unesterified CholesterolThis compoundSignificantly reduced
Hepatic Esterified CholesterolThis compoundMarkedly reduced
[125I]-LDL Half-lifeThis compoundSignificantly shortened

Signaling Pathway and Mechanism of Action

The mechanism by which this compound lowers plasma cholesterol is multifaceted, stemming from its primary inhibition of ACAT. The following diagram illustrates the proposed signaling pathway.

TMP153_Mechanism TMP153 This compound ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) TMP153->ACAT Inhibits IntestinalAbsorption Intestinal Cholesterol Absorption TMP153->IntestinalAbsorption Reduces HepaticSecretion Hepatic Cholesterol Secretion TMP153->HepaticSecretion Reduces HepaticCholesterol Hepatic Unesterified & Esterified Cholesterol TMP153->HepaticCholesterol Reduces CholesterolEsterification Cholesterol Esterification ACAT->CholesterolEsterification Catalyzes CholesterolEsterification->IntestinalAbsorption Required for CholesterolEsterification->HepaticSecretion Required for PlasmaCholesterol Plasma Total & LDL Cholesterol IntestinalAbsorption->PlasmaCholesterol Contributes to HepaticSecretion->PlasmaCholesterol Contributes to PlasmaCholesterol->HepaticCholesterol Influences LDL_Receptors LDL Receptors HepaticCholesterol->LDL_Receptors Upregulates (indirectly) LDL_Clearance LDL Clearance LDL_Receptors->LDL_Clearance Increases LDL_Clearance->PlasmaCholesterol Reduces

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early preclinical evaluation of this compound are provided below. These protocols are based on standard practices of the time and the available information from the referenced studies.

ACAT Inhibition Assay (In Vitro)

This assay determines the inhibitory potential of this compound on ACAT activity in microsomal preparations.

Experimental Workflow:

ACAT_Inhibition_Workflow cluster_prep Microsome Preparation cluster_assay Assay Tissue Harvest Liver or Intestinal Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed Centrifugation (Ultracentrifugation) Centrifuge1->Centrifuge2 Microsomes Resuspend Microsomal Pellet Centrifuge2->Microsomes Incubate Incubate Microsomes with this compound Microsomes->Incubate AddSubstrate Add [14C]oleoyl-CoA and Cholesterol Incubate->AddSubstrate Reaction Incubate at 37°C AddSubstrate->Reaction StopReaction Stop Reaction (e.g., with organic solvent) Reaction->StopReaction ExtractLipids Extract Lipids StopReaction->ExtractLipids TLC Separate Lipids by TLC ExtractLipids->TLC Quantify Quantify [14C]cholesteryl oleate TLC->Quantify

Caption: Workflow for the in vitro ACAT inhibition assay.

Methodology:

  • Microsome Preparation:

    • Harvest fresh liver or intestinal tissue from the animal model.

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and protease inhibitors).

    • Perform a series of centrifugations to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by ultracentrifugation of the supernatant to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a reaction tube, combine the microsomal preparation with a buffer containing bovine serum albumin (BSA).

    • Add varying concentrations of this compound (or vehicle control) and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrates: unlabeled cholesterol and radiolabeled [14C]oleoyl-CoA.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

    • Extract the lipids from the reaction mixture.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.

    • Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cholesterol Esterification in Cultured Cells (HepG2 and LS180)

This assay measures the effect of this compound on the intracellular esterification of cholesterol in human cell lines.

Methodology:

  • Cell Culture:

    • Culture HepG2 or LS180 cells in appropriate media and conditions until they reach a suitable confluency.

  • Treatment:

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Labeling:

    • Add a radiolabeled precursor for cholesterol esterification, such as [14C]oleic acid complexed to albumin, to the cell culture medium.

    • Incubate the cells for a period to allow for the uptake and incorporation of the radiolabel into cholesteryl esters.

  • Lipid Extraction and Analysis:

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and extract the total lipids.

    • Separate the lipids by TLC.

    • Quantify the radioactivity in the cholesteryl ester band.

    • Normalize the results to the total cell protein content.

In Vivo Cholesterol Absorption

This experiment assesses the impact of this compound on the absorption of dietary cholesterol in animal models.

Methodology:

  • Animal Preparation:

    • Fast the animals (e.g., rats or hamsters) overnight.

  • Dosing:

    • Administer this compound (e.g., 1 mg/kg) or vehicle control orally.

  • Administration of Labeled Cholesterol:

    • After a set time, administer a lipid emulsion containing radiolabeled cholesterol (e.g., [14C]cholesterol) and a non-absorbable marker (e.g., [3H]sitosterol) via oral gavage.

  • Sample Collection:

    • Collect blood samples at various time points.

    • At the end of the experiment, euthanize the animals and collect the small intestine and liver.

  • Analysis:

    • Measure the radioactivity in the plasma, liver, and intestinal contents.

    • Calculate the percentage of cholesterol absorption by comparing the ratio of [14C]cholesterol to [3H]sitosterol in the administered dose and in the collected tissues and plasma.

Triton WR-1339-Induced Hyperlipidemia Model

This model is used to assess the effect of this compound on hepatic cholesterol secretion. Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the peripheral uptake of lipoproteins and causing a rapid accumulation of lipids secreted by the liver into the plasma.

Methodology:

  • Animal Preparation:

    • Use fasted animals (e.g., hamsters).

  • Treatment:

    • Administer this compound or vehicle control.

  • Induction of Hyperlipidemia:

    • Inject Triton WR-1339 intravenously.

  • Blood Sampling:

    • Collect blood samples at baseline (before Triton WR-1339 injection) and at several time points after injection.

  • Lipid Analysis:

    • Measure the plasma concentrations of total cholesterol and triglycerides at each time point.

    • The rate of increase in plasma lipids after Triton WR-1339 injection is indicative of the hepatic secretion rate. A reduction in this rate in this compound-treated animals suggests decreased hepatic cholesterol secretion.

Measurement of [125I]-LDL Half-Life

This experiment provides an indirect measure of LDL receptor activity. A shorter half-life of radiolabeled LDL suggests increased clearance from the circulation, which is often mediated by an upregulation of LDL receptors.

Methodology:

  • Preparation of [125I]-LDL:

    • Isolate LDL from fresh plasma.

    • Label the LDL with 125I using a standard method (e.g., iodine monochloride method).

  • Animal Treatment:

    • Treat animals with this compound or vehicle for a specified period.

  • Injection of [125I]-LDL:

    • Inject a bolus of [125I]-LDL intravenously into the treated animals.

  • Blood Sampling:

    • Collect blood samples at multiple time points after injection.

  • Radioactivity Measurement:

    • Measure the radioactivity in the plasma samples.

  • Calculation of Half-Life:

    • Plot the plasma radioactivity against time and calculate the half-life of [125I]-LDL from the decay curve. A shorter half-life in the this compound group indicates enhanced clearance.

References

An In-depth Technical Guide on the Preclinical Profile of TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available preclinical data for TMP-153 based on published scientific literature. No dedicated, publicly accessible toxicology or comprehensive safety reports were identified. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete safety assessment.

Introduction

This compound, chemically identified as N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in intestinal cholesterol absorption and the assembly of lipoproteins in the liver. By inhibiting ACAT, this compound has been investigated for its potential as a cholesterol-lowering agent. This guide provides a technical overview of its mechanism of action, preclinical efficacy, and the limited safety-related information available from these studies.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme ACAT, which is found in two isoforms, ACAT1 and ACAT2. These enzymes catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This inhibition has two primary consequences:

  • In the Intestine: Inhibition of ACAT in enterocytes of the small intestine blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption into the bloodstream.

  • In the Liver: In hepatocytes, ACAT inhibition decreases the esterification of cholesterol, which in turn reduces the cholesterol content available for packaging into very-low-density lipoproteins (VLDL). This can lead to an upregulation of LDL receptors on the surface of liver cells, increasing the clearance of LDL-cholesterol from the plasma.[1]

The inhibition of intestinal ACAT by this compound has been described as non-competitive in rats.[2]

cluster_Intestine Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream DietaryCholesterol Dietary & Biliary Cholesterol FreeCholesterol Free Cholesterol Pool DietaryCholesterol->FreeCholesterol Uptake ACAT ACAT FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification Chylomicrons Chylomicrons CholesterylEsters->Chylomicrons Packaging AbsorbedCholesterol Cholesterol Absorption Chylomicrons->AbsorbedCholesterol TMP153 This compound TMP153->ACAT Inhibition

Caption: Mechanism of this compound in reducing cholesterol absorption in an enterocyte.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo potency of this compound as reported in preclinical studies.

TargetSystem/Cell LineSpeciesIC₅₀Reference
Hepatic ACATMicrosomesVarious~5-10 nM[2][3]
Intestinal ACATMicrosomesVarious~5-10 nM[2][3]
Intestinal ACATMicrosomesGolden Hamster2.3 nM[2]
Cholesterol EsterificationLS180 (Colon Adenocarcinoma)Human150 nM[2]
Cholesterol EsterificationHepG2 (Hepatoma)Human330 nM[2]
SpeciesDietEffectED₅₀Reference
RatCholesterol-fedPlasma Cholesterol Reduction0.25 mg/kg/day[2]
Golden HamsterStockPlasma Cholesterol Reduction0.81 mg/kg/day[2]
Golden HamsterCholesterol-fedPlasma Cholesterol Reduction8.01 mg/kg/day[2]

Experimental Protocols

Details of the methodologies from the key cited studies are provided below.

  • Source: Microsomes were prepared from the liver and small intestine of various animal species.

  • Substrate: The reaction was initiated by adding [¹⁴C]oleoyl-CoA to the microsomal preparation.

  • Incubation: The mixture was incubated to allow for the enzymatic formation of radiolabeled cholesteryl oleate.

  • Extraction: Lipids were extracted from the reaction mixture using a chloroform/methanol solvent system.

  • Analysis: The amount of formed cholesteryl [¹⁴C]oleate was quantified using thin-layer chromatography (TLC) to separate the lipid classes, followed by scintillation counting.

  • IC₅₀ Determination: The concentration of this compound required to inhibit the ACAT activity by 50% was calculated from the dose-response curves.

  • Cell Lines: Human colonic adenocarcinoma cells (LS180) and human hepatoma cells (HepG2) were used.[2]

  • Protocol: Cells were incubated with a medium containing [¹⁴C]oleic acid complexed to bovine serum albumin (BSA) in the presence of varying concentrations of this compound.

  • Lipid Extraction and Analysis: Cellular lipids were extracted, and the amount of radiolabeled cholesteryl esters was determined by TLC and scintillation counting to assess the rate of cholesterol esterification.

  • IC₅₀ Calculation: The concentration of this compound that caused a 50% reduction in cholesterol esterification was determined.

  • Animal Models: Male Sprague-Dawley rats and Golden Syrian hamsters were used.

  • Diet: Animals were fed either a standard chow diet or a high-cholesterol diet.

  • Drug Administration: this compound was administered as a dietary admixture for a specified period.

  • Plasma Analysis: At the end of the treatment period, blood samples were collected to measure plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol using standard enzymatic assays.[1]

  • ED₅₀ Calculation: The effective dose required to reduce plasma cholesterol by 50% was calculated based on the dose-response relationship.[2]

start Animal Model Selection (Rat or Hamster) diet Dietary Regimen (Stock vs. Cholesterol-fed) start->diet acclimation Acclimation Period diet->acclimation grouping Group Allocation (Vehicle vs. This compound Doses) acclimation->grouping treatment Drug Administration (Dietary Admixture) grouping->treatment sampling Blood Sample Collection treatment->sampling analysis Plasma Lipid Analysis (Total-C, LDL-C, HDL-C) sampling->analysis end ED50 Determination analysis->end

Caption: Workflow for determining the in vivo hypocholesterolemic efficacy of this compound.

Safety and Tolerability Profile (from Efficacy Studies)

While no formal toxicology studies are publicly available, the pharmacology reports provide some limited insights into the safety profile of this compound at pharmacologically active doses.

  • Lipid Profile Selectivity: In Golden hamsters, this compound dose-dependently reduced total and LDL-cholesterol without affecting HDL-cholesterol levels at doses between 0.5-1.5 mg/kg.[1]

  • Gastrointestinal Effects: Oral administration of this compound at 1 mg/kg in rats markedly inhibited cholesterol absorption without affecting lymph flow or triglyceride absorption.[2]

  • Hepatobiliary Function: In hamsters on a stock diet, this compound did not affect bile flow or the biliary secretion of bile acids and lipids.[2]

It is critical to note that these observations are ancillary findings from efficacy studies and do not substitute for formal safety and toxicology assessments, which would investigate a broader range of potential adverse effects at higher doses and for longer durations. Information regarding acute toxicity (e.g., LD₅₀), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity is not available in the public domain.

Conclusion

This compound is a potent ACAT inhibitor with demonstrated efficacy in reducing plasma cholesterol levels in preclinical animal models. Its mechanism of action is well-defined, involving the inhibition of cholesterol esterification in the intestine and liver. The available data suggest a specific pharmacological effect on cholesterol metabolism. However, a comprehensive toxicology and safety profile for this compound has not been publicly documented. Further investigation through dedicated toxicology studies following regulatory guidelines would be required to fully characterize its safety for any potential clinical development.

References

Methodological & Application

Application Notes and Protocols for TMP-153, a Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of TMP-153, a potent and non-competitive inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The provided methodologies are essential for researchers investigating cholesterol metabolism, developing novel anti-atherosclerotic therapies, and characterizing the effects of ACAT inhibition in various cell-based and cell-free systems.

Introduction

N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea (this compound) is a powerful inhibitor of both ACAT1 and ACAT2, enzymes responsible for the esterification of intracellular cholesterol.[1][2][3] By blocking this process, this compound effectively reduces the synthesis of cholesteryl esters, a key step in the formation of foam cells associated with atherosclerotic plaques.[3] In vitro studies have demonstrated that this compound inhibits hepatic and intestinal ACAT with high potency.[1][4] The primary mechanism of action involves the reduction of cholesterol esterification, leading to a decrease in hepatic cholesterol secretion and an increase in the expression of LDL receptors on the cell surface.[2]

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes the reported 50% inhibitory concentrations (IC50).

System Enzyme/Process Inhibited IC50 Value
Golden Hamster Intestinal MicrosomesIntestinal ACAT2.3 nM[1]
Various Animal TissuesHepatic and Intestinal ACAT~5-10 nM[1][4]
Human Colonic Adenocarcinoma Cells (LS180)Cholesterol Esterification150 nM[1]
Human Hepatoma Cells (HepG2)Cholesterol Esterification330 nM[1]

Experimental Protocols

Two key in vitro assays are detailed below to assess the inhibitory potential of this compound on ACAT activity.

Cell-Free ACAT Enzymatic Assay using Microsomes

This protocol outlines the measurement of ACAT activity in isolated liver microsomes, providing a direct assessment of enzyme inhibition by this compound.

Materials:

  • Liver tissue (e.g., from rat or hamster)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA)

  • Microsome isolation kit or standard ultracentrifugation equipment

  • Protein quantification assay (e.g., BCA assay)

  • Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)

  • [¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA

  • Bovine Serum Albumin (BSA)

  • Unlabeled cholesterol

  • This compound stock solution (in DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid 80:20:1 v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Isolate microsomes from liver tissue homogenates by differential centrifugation. A standard method involves centrifuging the homogenate at 9,000 x g to remove larger cellular components, followed by ultracentrifugation of the supernatant at 100,000 x g to pellet the microsomes.[5]

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a BCA assay or a similar method.[5]

  • Assay Setup: In microcentrifuge tubes, combine 50 µg of microsomal protein with 1 mg of BSA and 50 nmol of cholesterol.[5] Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.

  • Pre-incubation: Pre-incubate the mixture for 30 minutes at 37°C.[5]

  • Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with shaking.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol (2:1 v/v) solution.[6] Vortex thoroughly to extract the lipids.

  • Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesteryl esters from free fatty acids.

  • Quantification: Visualize the separated lipids (e.g., using iodine vapor or autoradiography). Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cholesterol Esterification Assay in HepG2 Cells

This protocol describes the assessment of this compound's effect on cholesterol esterification within a cellular context using the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 6-well plates

  • This compound stock solution (in DMSO)

  • [¹⁴C]oleic acid or a fluorescent cholesterol probe

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvents (chloroform:methanol 2:1 v/v)

  • TLC plates and developing solvent

  • Scintillation counter and scintillation fluid or fluorescence plate reader

  • Protein quantification assay

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 4 x 10⁵ cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (or DMSO as a vehicle control). Incubate for a specified duration (e.g., 6-24 hours).[7]

  • Labeling: Add [¹⁴C]oleic acid to the medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized cholesteryl esters.[8]

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells. Extract the total lipids from the cell lysate using a chloroform:methanol solution.[9]

  • Analysis: Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting as described in the cell-free assay protocol.

  • Data Normalization and Analysis: Normalize the cholesteryl ester counts to the total protein content of each well. Calculate the percentage of inhibition and the IC50 value for this compound as described previously.

Mandatory Visualizations

Experimental Workflow for Cell-Based Cholesterol Esterification Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_label Labeling cluster_analysis Analysis seed Seed HepG2 cells in 6-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat cells with this compound or vehicle (DMSO) adhere->treat incubate_treat Incubate for 6-24 hours treat->incubate_treat add_label Add [¹⁴C]oleic acid to the medium incubate_treat->add_label incubate_label Incubate for 2-4 hours add_label->incubate_label wash Wash cells with PBS incubate_label->wash lyse Lyse cells and extract lipids wash->lyse tlc Separate lipids by TLC lyse->tlc quantify Quantify radiolabeled cholesteryl esters tlc->quantify

Caption: Workflow for assessing this compound's effect on cellular cholesterol esterification.

Signaling Pathway of Cholesterol Metabolism and ACAT Inhibition

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Binding Endocytosis Endocytosis LDLR->Endocytosis Lysosome Lysosome Endocytosis->Lysosome FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Release ACAT ACAT FreeCholesterol->ACAT SREBP2 SREBP2 Activation FreeCholesterol->SREBP2 Low levels activate CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification SREBP2->LDLR Upregulates expression HMGCR HMG-CoA Reductase (Cholesterol Synthesis) SREBP2->HMGCR Upregulates expression TMP153 This compound TMP153->ACAT Inhibition

Caption: this compound inhibits ACAT, leading to altered cholesterol homeostasis.

References

Application Notes and Protocols for the Use of Tofacitinib, a Selective JAK3/JAK1 Inhibitor, in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: The initial request specified "TMP-153." Our literature search identified this compound as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). Given the detailed request for protocols related to JAK/STAT signaling, commonly studied in immunology and oncology, we have proceeded with a representative and well-characterized selective Janus Kinase (JAK) inhibitor, Tofacitinib, to provide relevant and comprehensive application notes. Tofacitinib is an FDA-approved drug that primarily targets JAK1 and JAK3.

Introduction

Tofacitinib is a potent, selective inhibitor of the Janus kinase (JAK) family of enzymes, with a primary specificity for JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This small molecule inhibitor is a valuable tool for in vitro studies investigating the role of the JAK/STAT signaling pathway in various biological processes, including immune responses, inflammation, and cancer cell proliferation. The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in cell proliferation, differentiation, and survival.[3][4] Tofacitinib exerts its effects by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This blockade of STAT activation leads to the modulation of gene expression programs downstream of cytokine receptors.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is a principal mechanism for transmembrane signal transduction for a wide array of cytokines. The binding of a cytokine to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[3][5] Tofacitinib's inhibition of JAK1 and JAK3 preferentially blocks the signaling of cytokines that utilize these kinases, such as those with the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4]

Figure 1. Tofacitinib inhibits the JAK/STAT signaling pathway.

Data Presentation

Tofacitinib IC50 Values in Cell-Free and Cellular Assays
TargetAssay TypeIC50 (nM)Reference
JAK1Cell-free6.1[6]
JAK2Cell-free12[6]
JAK3Cell-free8.0[6]
Tyk2Cell-free176[6]
JAK2 (in TF1 cells)Cellular32.10[7]
Dose-Dependent Effects of Tofacitinib on Cell Viability and Cytokine Production
Cell Line/TypeAssayTofacitinib ConcentrationEffectReference
SW1353 (chondrosarcoma)Cell Viability (CCK-8)25, 50, 100 nMAttenuated IL-1β-induced decrease in viability.[2]
IEC-6 (rat intestinal epithelial)Cell Viability (CCK-8)50, 100, 200 nMNo significant effect at 24h; decreased viability at 48h and 72h.[8]
Human CD4+ T cellsIL-17A and TNF-α Production (ELISA)1000 nMSignificant reduction in IL-17A and TNF-α secretion.[9]
Human PBMC and RA synoviocytes co-cultureCytokine Production (ELISA)0.1, 1, 10, 100 µMDose-dependent inhibition of IFNγ, TNF, IL-17A, IL-6, IL-1β, and IL-8.[10]
Fibroblast cell lines (skin and hepatic)Cell Viability25, 50, 100, 200, 400, 800 nMCytotoxic effect starting at 100 nM.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CCK-8 Assay

This protocol is adapted from a study on intestinal epithelial cells.[11]

Objective: To determine the effect of Tofacitinib on the viability and proliferation of a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Tofacitinib (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Tofacitinib Preparation: Prepare a stock solution of Tofacitinib in DMSO (e.g., 50 mM).[6] Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 50, 100, 200 nM).[8] Include a vehicle control (DMSO at the same final concentration as the highest Tofacitinib treatment).

  • Treatment: After 24 hours of incubation, replace the medium in each well with 100 µL of medium containing the appropriate concentration of Tofacitinib or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8]

  • CCK-8 Assay: At each time point, add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (3x10^3 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_tofa Prepare Tofacitinib dilutions and vehicle control incubate_24h_1->prepare_tofa treat_cells Replace medium with Tofacitinib or vehicle incubate_24h_1->treat_cells prepare_tofa->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_cck8 Add 10 µL CCK-8 solution incubate_treatment->add_cck8 incubate_2h Incubate for 2h add_cck8->incubate_2h read_absorbance Measure absorbance at 450 nm incubate_2h->read_absorbance analyze_data Calculate cell viability (%) read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for Cell Viability Assay using CCK-8.
Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol is a general guide based on standard Western blotting procedures and findings from studies on Tofacitinib's effect on STAT phosphorylation.[12]

Objective: To assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.

Materials:

  • Cell line of interest

  • Serum-free medium

  • Complete cell culture medium

  • Tofacitinib

  • Cytokine for stimulation (e.g., IL-2, IL-6)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. For cytokine stimulation experiments, serum-starve the cells overnight.

  • Tofacitinib Pre-treatment: Pre-treat the cells with various concentrations of Tofacitinib (e.g., 1 µM) for 1-2 hours.[12]

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT to confirm equal protein loading.

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol is based on a study investigating the effect of Tofacitinib on cytokine production in a co-culture system.[10]

Objective: To quantify the effect of Tofacitinib on the production and secretion of specific cytokines.

Materials:

  • Cell line(s) of interest (e.g., PBMCs and synoviocytes)

  • Complete cell culture medium

  • Tofacitinib

  • Stimulating agent (e.g., PHA)

  • ELISA kit for the cytokine of interest (e.g., IFNγ, TNF, IL-17A, IL-6, IL-1β, IL-8)

  • 96-well ELISA plates

  • Plate washer (optional)

  • Microplate reader

Procedure:

  • Cell Co-culture: Co-culture different cell types if investigating cell-cell interactions (e.g., PBMCs and synoviocytes).

  • Treatment and Stimulation: Add Tofacitinib at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the cell cultures.[10] Add a stimulating agent (e.g., PHA) to induce cytokine production.

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).[10]

  • Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.

ELISA_Workflow start Start co_culture Co-culture cells (optional) start->co_culture treat_stimulate Add Tofacitinib and stimulating agent (e.g., PHA) co_culture->treat_stimulate incubate_48h Incubate for 48h treat_stimulate->incubate_48h collect_supernatant Collect cell-free supernatants incubate_48h->collect_supernatant perform_elisa Perform ELISA according to kit protocol collect_supernatant->perform_elisa read_absorbance Measure absorbance perform_elisa->read_absorbance calculate_concentration Calculate cytokine concentration read_absorbance->calculate_concentration end End calculate_concentration->end

Figure 3. Workflow for Cytokine Production Measurement by ELISA.

Conclusion

Tofacitinib is a powerful research tool for dissecting the roles of JAK1 and JAK3 in various cellular contexts. The protocols and data presented here provide a framework for utilizing Tofacitinib in cell culture experiments to investigate its effects on cell viability, signal transduction, and cytokine production. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.

References

TMP-153 Animal Model Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP-153 is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] Inhibition of ACAT has been investigated as a therapeutic strategy for conditions characterized by abnormal cholesterol metabolism, such as atherosclerosis.[1][3] this compound has demonstrated efficacy in lowering plasma cholesterol levels in animal models by inhibiting cholesterol absorption and modulating hepatic cholesterol metabolism.[4][5][6] These application notes provide a comprehensive guide for the administration of this compound in preclinical animal studies, based on available scientific literature.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various models.

Table 1: In Vitro IC50 Values for this compound

Cell Line/Enzyme SourceEnzymeIC50 (nM)Reference
Various Animals (hepatic and intestinal)ACAT~ 5-10[5]
Golden Hamster (intestinal)ACAT2.3[5]
Human Colonic Adenocarcinoma (LS180)Cholesterol Esterification150[5]
Human Hepatoma (HepG2)Cholesterol Esterification330[5]

Table 2: In Vivo Efficacy (ED50) of Orally Administered this compound for Plasma Cholesterol Reduction

Animal ModelDietED50 (mg/kg/day)Reference
RatCholesterol-fed0.25[5]
Golden HamsterStock0.81[5]
Golden HamsterCholesterol-fed8.01[5]

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting the ACAT enzyme, which is a key regulator of intracellular cholesterol esterification. The diagram below illustrates the proposed signaling pathway.

TMP153_Pathway cluster_cell Hepatocyte / Enterocyte cluster_regulation Cellular Response Dietary/Cellular\nCholesterol Dietary/Cellular Cholesterol Free Cholesterol\nPool Free Cholesterol Pool Dietary/Cellular\nCholesterol->Free Cholesterol\nPool ACAT ACAT (SOAT) Cholesteryl\nEsters Cholesteryl Esters ACAT->Cholesteryl\nEsters Esterification Free Cholesterol\nPool->ACAT Substrate LDLR LDL Receptor Free Cholesterol\nPool->LDLR Upregulation of LDLR expression LDL LDL LDL->LDLR Uptake TMP153 This compound TMP153->ACAT Inhibition

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Animal Models
  • Rats: Sprague-Dawley rats are a suitable model for studying the effects of this compound on cholesterol metabolism, particularly in the context of a high-cholesterol diet.[5]

  • Hamsters: Golden hamsters are another relevant model, showing a prominent hypocholesterolemic effect of this compound, even on a stock diet.[4][5][6]

Administration of this compound

This compound is orally active.[5] The following protocols are based on published studies.

a) Dietary Admixture:

This method is suitable for chronic studies.

  • Objective: To administer this compound continuously over a specified period.

  • Procedure:

    • Calculate the total amount of this compound required based on the desired dose (e.g., mg/kg/day), the average daily food consumption of the animals, and the number of animals.

    • Thoroughly mix the calculated amount of this compound with a small portion of the powdered diet to create a premix.

    • Gradually add the premix to the bulk of the powdered diet and mix until a homogenous distribution is achieved.

    • Provide the medicated diet to the animals ad libitum.

    • Measure food consumption daily to monitor the actual drug intake.

b) Oral Gavage:

This method allows for precise dosing at specific time points.

  • Objective: To administer a specific dose of this compound directly into the stomach.

  • Vehicle: While the specific vehicle for this compound oral gavage is not explicitly detailed in the reviewed literature, a common vehicle for hydrophobic compounds is a suspension in an aqueous medium containing a suspending agent. A typical vehicle could be 0.5% (w/v) carboxymethyl cellulose (CMC) in water.

  • Procedure:

    • Prepare the dosing formulation by suspending the required amount of this compound in the chosen vehicle. Sonication may be necessary to achieve a uniform suspension.

    • The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 ml/kg for rats).

    • Administer the suspension using a ball-tipped gavage needle appropriate for the size of the animal.

    • Ensure proper technique to avoid accidental administration into the trachea.

Efficacy Evaluation
  • Objective: To assess the effect of this compound on plasma cholesterol levels.

  • Procedure:

    • Collect blood samples from the animals at baseline and at specified time points after the initiation of treatment.

    • Separate plasma by centrifugation.

    • Analyze total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic assay kits.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rats, Hamsters) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Diet Dietary Regimen (Stock or High-Cholesterol) Acclimatization->Diet Grouping Randomization into Treatment Groups Diet->Grouping Dosing This compound Administration (Dietary Admixture or Oral Gavage) Grouping->Dosing Monitoring Daily Monitoring (Food Intake, Body Weight, Clinical Signs) Dosing->Monitoring Blood_Collection Blood Sample Collection Monitoring->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Lipid_Analysis Plasma Lipid Profile Analysis (Total-C, LDL-C, HDL-C) Plasma_Separation->Lipid_Analysis Stats Statistical Analysis Lipid_Analysis->Stats Conclusion Conclusion and Interpretation Stats->Conclusion

Caption: General experimental workflow for in vivo studies of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in the publicly available literature. However, its oral activity and dose-dependent efficacy in reducing plasma cholesterol suggest systemic absorption following oral administration.[5][6] Further studies would be required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a valuable research tool for studying the role of ACAT in cholesterol metabolism and for the preclinical evaluation of potential anti-atherosclerotic therapies. The protocols and data presented in these application notes provide a foundation for designing and conducting in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all relevant animal welfare regulations.

References

Preparing Stock Solutions of TMP-153: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of TMP-153, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage and handling to maintain the integrity and activity of the compound.

Introduction

This compound is a small molecule inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol.[4][5] ACAT plays a crucial role in cellular cholesterol homeostasis, and its inhibition has been a target for therapeutic intervention in diseases such as atherosclerosis.[4][6] this compound has demonstrated potent inhibition of both hepatic and intestinal ACAT with IC50 values in the nanomolar range.[3] To facilitate research and development involving this compound, standardized protocols for the preparation of stock solutions are essential.

Data Presentation

The following table summarizes the key quantitative data for this compound, including its chemical properties, solubility, and recommended storage conditions.

ParameterValueReference
Molecular Weight 437.87 g/mol [7]
Solubility in DMSO 30 mg/mL (68.51 mM)[7]
Solubility in DMF 10 mg/mL (22.84 mM)[7]
Powder Storage -20°C for up to 3 years[7]
Stock Solution Storage (-80°C) Up to 6 months[8]
Stock Solution Storage (-20°C) Up to 1 month[8]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF) (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.

  • Preparation: Don appropriate PPE and work in a clean, designated area.

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.38 mg of this compound powder into the tube.

    • Calculation: Molecular Weight (MW) = 437.87 g/mol . To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter. For 1 mL (0.001 L), you need 0.000010 moles. Mass = moles × MW = 0.000010 mol × 437.87 g/mol = 0.0043787 g = 4.38 mg.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]

Quality Control

While extensive quality control may not be feasible in all research settings, it is important to ensure the accuracy of the stock solution. If resources permit, techniques like HPLC or spectrophotometry can be used to confirm the concentration and purity of the prepared stock solution.[9][10] Visually inspecting for full dissolution and absence of precipitation is a critical first step.

Signaling Pathway

This compound inhibits ACAT, which is a key enzyme in the cholesterol esterification pathway. The following diagram illustrates the role of ACAT in cellular cholesterol metabolism.

ACAT_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Hydrolysis ER Endoplasmic Reticulum (ER) FreeCholesterol->ER ACAT ACAT CholesterolEsters Cholesterol Esters ACAT->CholesterolEsters Esterification LipidDroplet Lipid Droplet (Storage) CholesterolEsters->LipidDroplet TMP153 This compound TMP153->ACAT Inhibits

Caption: this compound inhibits ACAT, blocking cholesterol esterification.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and solvents.

  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Conclusion

The accurate preparation of this compound stock solutions is fundamental for reliable and reproducible experimental outcomes. By following the detailed protocols and guidelines presented in this document, researchers can ensure the integrity and proper handling of this potent ACAT inhibitor in their studies. Adherence to these procedures will contribute to the generation of high-quality data in research and drug development endeavors.

References

Application Notes and Protocols for TMP-153 in Hypercholesterolemia and Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP-153 is a potent, non-competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol within cells.[1] By inhibiting ACAT, this compound effectively reduces the absorption of dietary cholesterol and lowers plasma cholesterol levels.[1][2] These characteristics make this compound a valuable tool for research in hypercholesterolemia, atherosclerosis, and related metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its primary effect by inhibiting the ACAT enzyme, which is responsible for converting free cholesterol into cholesteryl esters. This inhibition has several downstream consequences that contribute to its cholesterol-lowering effects. In the intestine, inhibition of ACAT by this compound markedly reduces the absorption of cholesterol.[1] In the liver, it leads to a decrease in the secretion of cholesterol into the bloodstream.[2] Furthermore, the reduction in hepatic cholesteryl ester content can lead to an upregulation of LDL receptors, enhancing the clearance of LDL-cholesterol from the plasma.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell Line/Tissue SourceIC50 Value
Intestinal ACATGolden Hamster2.3 nM[1]
Hepatic ACATVarious Animals~5-10 nM[1]
Cholesterol EsterificationLS180 (Human Colonic Adenocarcinoma)150 nM[1]
Cholesterol EsterificationHepG2 (Human Hepatoma)330 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDietED50 Value (for plasma cholesterol reduction)
RatsCholesterol Diet0.25 mg/kg/day[1]
Golden HamstersStock Diet0.81 mg/kg/day[1]
Golden HamstersCholesterol Diet8.01 mg/kg/day[1]

Signaling Pathway

The mechanism of action of this compound primarily involves the disruption of cholesterol metabolism. The following diagram illustrates the key steps affected by this compound.

Caption: Mechanism of this compound in inhibiting cholesterol absorption and synthesis.

Experimental Protocols

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ACAT activity in a specific cell line or tissue homogenate.

Materials:

  • This compound

  • Cell line (e.g., HepG2, LS180) or tissue homogenate (e.g., hamster intestinal or liver microsomes)

  • [14C]oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Scintillation cocktail and counter

Protocol:

  • Prepare Microsomes/Cell Lysate: Homogenize tissue or lyse cells to prepare microsomes or a cell lysate containing the ACAT enzyme.

  • Prepare this compound dilutions: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microcentrifuge tube, combine the microsomal protein or cell lysate with the assay buffer and the desired concentration of this compound.

  • Initiate Reaction: Start the reaction by adding [14C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane).

  • Lipid Extraction: Extract the lipids, including the newly synthesized [14C]cholesteryl esters.

  • Quantification: Separate the cholesteryl esters by thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study in a Hamster Model of Hypercholesterolemia

Objective: To evaluate the effect of this compound on plasma cholesterol levels in a hamster model.

Materials:

  • Male Golden Syrian hamsters

  • Standard chow diet or high-cholesterol diet

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies

  • Plasma cholesterol measurement kit

Protocol:

  • Acclimatization: Acclimatize hamsters to the housing conditions for at least one week.

  • Diet Induction: Feed the hamsters either a standard chow diet or a high-cholesterol diet to induce hypercholesterolemia.

  • Grouping: Randomly assign hamsters to different treatment groups (vehicle control, and different doses of this compound).

  • Drug Administration: Administer this compound or vehicle orally once daily for a specified duration (e.g., 7-14 days).

  • Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital sinus puncture) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cholesterol Measurement: Measure the total cholesterol, LDL-cholesterol, and HDL-cholesterol levels in the plasma using a commercial enzymatic kit.

  • Data Analysis: Compare the plasma cholesterol levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). Calculate the ED50 value if a dose-response relationship is observed.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel ACAT inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development ACAT_Assay ACAT Inhibition Assay (IC50 Determination) Cell_Based_Assay Cell-based Cholesterol Esterification Assay ACAT_Assay->Cell_Based_Assay Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Cell_Based_Assay->Pharmacokinetics Efficacy_Models Efficacy Studies (e.g., Hamster Model) Pharmacokinetics->Efficacy_Models Toxicology Toxicology and Safety Pharmacology Efficacy_Models->Toxicology Formulation Formulation Development Toxicology->Formulation

Caption: A generalized workflow for the preclinical evaluation of an ACAT inhibitor.

Conclusion

This compound is a potent and selective ACAT inhibitor with demonstrated efficacy in lowering plasma cholesterol in preclinical models. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds in the context of hypercholesterolemia and atherosclerosis. Adherence to detailed and standardized experimental procedures is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Quantification of TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP-153 is a potent, orally active inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. By inhibiting ACAT, this compound effectively lowers plasma cholesterol levels, making it a compound of significant interest in the research and development of treatments for atherosclerosis and related cardiovascular diseases. Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical methodologies, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable to various research needs and are based on established principles of bioanalytical method development and validation.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by inhibiting the ACAT enzyme, which is responsible for converting free cholesterol into cholesteryl esters for storage or transport.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found ubiquitously in various tissues including macrophages, while ACAT2 is primarily located in the intestines and liver.[1] By blocking these enzymes, this compound reduces the formation of cholesteryl esters, leading to an increase in intracellular free cholesterol. This, in turn, can promote the efflux of cholesterol to high-density lipoproteins (HDL), reduce the formation of lipid-laden foam cells in atherosclerotic plaques, and decrease the intestinal absorption of dietary cholesterol.[1][2]

Mechanism of Action of this compound cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes This compound This compound ACAT ACAT1 / ACAT2 This compound->ACAT Inhibits Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Decreased Cholesteryl Esters Decreased Cholesteryl Esters Free Cholesterol Free Cholesterol Free Cholesterol->Cholesteryl Esters Esterification Increased Intracellular Free Cholesterol Increased Intracellular Free Cholesterol Reduced Cholesterol Absorption Reduced Cholesterol Absorption Decreased Cholesteryl Esters->Reduced Cholesterol Absorption Reduced Foam Cell Formation Reduced Foam Cell Formation Decreased Cholesteryl Esters->Reduced Foam Cell Formation Increased Cholesterol Efflux Increased Cholesterol Efflux Increased Intracellular Free Cholesterol->Increased Cholesterol Efflux

Caption: Signaling pathway of this compound's inhibitory action on ACAT.

Analytical Methodologies

The choice of analytical method for this compound quantification will depend on the required sensitivity, selectivity, and sample throughput. LC-MS/MS is the preferred method for its high sensitivity and specificity, making it ideal for analyzing low concentrations of this compound in complex biological matrices. HPLC with UV detection can be a viable alternative for higher concentration samples or when mass spectrometry is not available.

Quantitative Data Summary
ParameterLC-MS/MS (Hypothetical)HPLC-UV (Hypothetical)
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL10 - 50 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL1000 - 10000 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery > 85%> 80%

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[3][4][5]

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a robust method for the sensitive quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-TMP-153)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for extracting small molecules from plasma.[6][7]

Protein Precipitation Workflow Plasma Sample Plasma Sample Add IS Add Internal Standard Plasma Sample->Add IS Add Acetonitrile Add Cold Acetonitrile (3x volume) Add IS->Add Acetonitrile Vortex Vortex (1 min) Add Acetonitrile->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for this compound extraction from plasma via protein precipitation.

  • Step 1: Thaw plasma samples on ice.

  • Step 2: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Step 3: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer the supernatant to a new tube.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Step 8: Reconstitute the residue in 100 µL of the mobile phase.

  • Step 9: Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions (Hypothetical)

  • LC System: High-performance liquid chromatography system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 (e.g., m/z [M+H]⁺ → fragment ion)

    • SIL-IS: Q1/Q3 (e.g., m/z [M+H]⁺ → fragment ion)

4. Method Validation The method should be fully validated according to ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4][5]

Protocol 2: HPLC-UV Quantification of this compound in Formulation Samples

This protocol is suitable for the quantification of this compound in pharmaceutical formulations where concentrations are expected to be higher.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid

2. Sample Preparation

  • Step 1: Accurately weigh and dissolve the formulation containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution.

  • Step 2: Further dilute the stock solution with the mobile phase to fall within the calibration curve range.

  • Step 3: Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC-UV Conditions (Hypothetical)

  • HPLC System: High-performance liquid chromatography system with UV detector

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

4. Method Validation Validate the method for linearity, accuracy, precision, selectivity, and robustness as per relevant guidelines.

Conclusion

The provided protocols offer a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. It is imperative that these methods are thoroughly optimized and validated for the specific matrix and intended application to ensure the generation of high-quality data in support of drug development and research activities. Adherence to international guidelines on bioanalytical method validation is crucial for regulatory acceptance.

References

Application Notes and Protocols for TMP-153 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP-153 is a potent and selective, non-competitive inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in the absorption of dietary cholesterol in the intestines and the regulation of cholesterol homeostasis in the liver and other tissues. By inhibiting ACAT, this compound effectively reduces the absorption of cholesterol and lowers plasma levels of total cholesterol and low-density lipoprotein (LDL) cholesterol.[1][2] These application notes provide detailed protocols for in vitro and in vivo studies to investigate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its hypocholesterolemic effects primarily through the inhibition of ACAT in the intestine and liver.[1][2] This inhibition leads to a decrease in the esterification of cholesterol, which in turn reduces the assembly and secretion of cholesterol-rich lipoproteins. In the intestine, this manifests as reduced cholesterol absorption.[1] In the liver, decreased cholesteryl ester formation leads to an upregulation of LDL receptors, enhancing the clearance of LDL-cholesterol from circulation.[2]

Signaling Pathway of this compound Action

This compound Signaling Pathway cluster_intestinal_cell Intestinal Enterocyte cluster_hepatic_cell Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol ACAT ACAT Dietary & Biliary Cholesterol->ACAT Substrate Cholesteryl Esters_I Cholesteryl Esters ACAT->Cholesteryl Esters_I Esterification Chylomicrons Chylomicrons Cholesteryl Esters_I->Chylomicrons Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics TMP-153_I This compound TMP-153_I->ACAT Inhibition Circulation Circulation Lymphatics->Circulation Free Cholesterol Free Cholesterol ACAT_H ACAT Free Cholesterol->ACAT_H Substrate Cholesteryl Esters_H Cholesteryl Esters ACAT_H->Cholesteryl Esters_H Esterification LDL Receptor LDL Receptor Expression ACAT_H->LDL Receptor Downregulation VLDL VLDL Assembly & Secretion Cholesteryl Esters_H->VLDL Packaging VLDL->Circulation TMP-153_H This compound TMP-153_H->ACAT_H Inhibition TMP-153_H->LDL Receptor Upregulation Reduced Plasma Cholesterol Reduced Plasma Cholesterol Circulation->Reduced Plasma Cholesterol Lower LDL & Total Cholesterol

Caption: this compound inhibits ACAT in intestines and liver, reducing cholesterol absorption and plasma levels.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro ACAT Inhibitory Activity of this compound

SystemIC50 (nM)Reference
Hepatic and Intestinal ACAT (various animals)~5-10[1]
Golden Hamster Intestinal ACAT2.3[1]
Human Colon Adenocarcinoma Cells (LS180)150[1]
Human Hepatoma Cells (HepG2)330[1]

Table 2: In Vivo Hypocholesterolemic Efficacy of this compound

Animal ModelDietED50 (mg/kg/day)EffectReference
RatsCholesterol-fed0.25Reduced plasma cholesterol[1]
Golden HamstersStock0.81Reduced plasma cholesterol[1]
Golden HamstersCholesterol-fed8.01Reduced plasma cholesterol[1]
Golden HamstersNot specified0.5 - 1.5 (single dose)Dose-dependent reduction in total and LDL-cholesterol[2]

Experimental Protocols

In Vitro Studies

1. ACAT Inhibition Assay in HepG2 Cells

This protocol details the measurement of ACAT activity in human hepatoma (HepG2) cells treated with this compound.

Workflow Diagram:

ACAT Inhibition Assay Workflow A 1. Seed HepG2 cells B 2. Incubate for 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Add [14C]-oleic acid complexed to BSA C->D E 5. Incubate for 2-4 hours D->E F 6. Wash cells with PBS E->F G 7. Lyse cells and extract lipids F->G H 8. Separate lipids by Thin Layer Chromatography (TLC) G->H I 9. Quantify [14C]-cholesteryl esters H->I J 10. Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound on ACAT activity in HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • This compound

  • [¹⁴C]-oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation counter and fluid

Protocol:

  • Cell Culture: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well in DMEM with 10% FBS and incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the culture medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Radiolabeling: Prepare a [¹⁴C]-oleic acid/BSA complex. Add the complex to each well to a final concentration of 0.2 µCi/mL and 100 µM oleic acid.

  • Incubation: Incubate the cells for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 1 mL of lysis buffer.

    • Transfer the lysate to a glass tube and add 2 mL of hexane:isopropanol (3:2).

    • Vortex vigorously for 1 minute and centrifuge at 1000 x g for 10 minutes.

    • Collect the upper organic phase.

  • Thin Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate in a chamber with the developing solvent.

    • Allow the solvent to migrate to the top of the plate.

    • Air-dry the plate.

  • Quantification:

    • Identify the cholesteryl ester band by co-migration with a cholesteryl oleate standard (visualized with iodine vapor).

    • Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

In Vivo Studies

1. Assessment of Hypocholesterolemic Effects in Golden Hamsters

This protocol describes the evaluation of this compound's ability to lower plasma cholesterol in a hamster model.

Workflow Diagram:

In Vivo Hypocholesterolemia Study Workflow A 1. Acclimatize Golden Hamsters (1 week) B 2. Randomize into treatment groups (Vehicle, this compound doses) A->B C 3. Administer this compound or vehicle daily (oral gavage) B->C D 4. Collect blood samples at baseline and end of study C->D E 5. Separate plasma D->E F 6. Measure plasma total cholesterol and LDL-cholesterol E->F G 7. Analyze data and determine ED50 F->G

Caption: Workflow for evaluating the cholesterol-lowering effects of this compound in hamsters.

Materials:

  • Male Golden Syrian hamsters (8-10 weeks old)

  • Standard chow diet or high-cholesterol diet

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Cholesterol assay kits (total and LDL)

Protocol:

  • Acclimatization: Acclimatize hamsters for at least one week, providing free access to food and water.

  • Grouping: Randomly assign animals to different treatment groups (n=8-10 per group), including a vehicle control group and several this compound dose groups (e.g., 0.5, 1, and 1.5 mg/kg/day).

  • Dosing: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 7-14 days).

  • Blood Collection: Collect blood samples from the retro-orbital sinus or another appropriate site at baseline (day 0) and at the end of the study.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis: Measure the concentrations of total cholesterol and LDL-cholesterol in the plasma using commercially available enzymatic kits.

  • Data Analysis: Calculate the percentage change in plasma lipid levels from baseline for each group. Determine the ED50 value by plotting the dose-response curve.

2. Western Blot Analysis for LDL Receptor Expression

This protocol is for assessing the effect of this compound on LDL receptor protein expression in liver tissue from treated animals.

Materials:

  • Liver tissue samples from the in vivo study

  • Lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LDL receptor

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Tissue Homogenization: Homogenize liver tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-LDL receptor antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probing: Strip the membrane and re-probe with the loading control antibody to normalize the data.

  • Densitometry Analysis: Quantify the band intensities using densitometry software and compare the relative expression of the LDL receptor across treatment groups.

References

Application Notes and Protocols for TMP-153 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing TMP-153, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), in various protein binding assays. This document is intended for researchers, scientists, and drug development professionals interested in characterizing the interaction of this compound with its target protein.

Introduction to this compound

This compound, with the chemical name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, is a powerful and selective inhibitor of ACAT, an enzyme crucial for cellular cholesterol esterification.[1][2] By inhibiting ACAT, this compound effectively lowers plasma cholesterol levels, primarily by reducing the secretion of cholesterol from the liver and inhibiting its absorption in the intestines.[1][2] Its mode of action has been identified as non-competitive inhibition of intestinal ACAT.[2] These characteristics make this compound a significant compound for research in cardiovascular diseases and lipid metabolism.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various models, and the key data is summarized in the table below for easy comparison.

ParameterSpecies/Cell LineTargetValueReference
IC50 Golden HamsterIntestinal ACAT2.3 nM[2]
IC50 Various AnimalsHepatic and Intestinal ACAT~5-10 nM[2]
IC50 LS180 (Human Colon Adenocarcinoma)Cholesterol Esterification150 nM[2]
IC50 HepG2 (Human Hepatoma)Cholesterol Esterification330 nM[2]
ED50 Rats (Cholesterol Diet)Plasma Cholesterol Reduction0.25 mg/kg/day[2]
ED50 Golden Hamsters (Stock Diet)Plasma Cholesterol Reduction0.81 mg/kg/day[2]
ED50 Golden Hamsters (Cholesterol Diet)Plasma Cholesterol Reduction8.01 mg/kg/day[2]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of ACAT, which plays a key role in cellular cholesterol homeostasis. The following diagram illustrates the simplified signaling pathway affected by this compound.

cluster_Cell Hepatocyte / Enterocyte cluster_Regulation Cellular Response Free_Cholesterol Free Cholesterol ACAT ACAT (Sterol O-acyltransferase) Free_Cholesterol->ACAT Substrate SREBP_Pathway SREBP Pathway Activation Free_Cholesterol->SREBP_Pathway Reduced levels lead to Cholesteryl_Esters Cholesteryl Esters (Storage/Secretion) ACAT->Cholesteryl_Esters Esterification Plasma_Cholesterol Plasma Cholesterol Cholesteryl_Esters->Plasma_Cholesterol Reduced Secretion TMP153 This compound TMP153->ACAT Inhibition LDL_Receptors Increased LDL Receptor Expression SREBP_Pathway->LDL_Receptors Cholesterol_Uptake Increased Plasma Cholesterol Uptake LDL_Receptors->Cholesterol_Uptake Cholesterol_Uptake->Plasma_Cholesterol Reduced Levels

Simplified signaling pathway of this compound action.

Experimental Protocols

Detailed methodologies for key protein binding assays are provided below. These protocols are designed to be adaptable for specific laboratory conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding of this compound to ACAT by detecting the proximity of a donor and acceptor fluorophore.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection Reagents Prepare Assay Buffer, Labeled ACAT (e.g., His-tagged), and Antibodies TMP153_Dilution Prepare Serial Dilution of this compound Reagents->TMP153_Dilution Dispense_ACAT Dispense His-ACAT into 384-well plate TMP153_Dilution->Dispense_ACAT Dispense_TMP153 Add this compound Dilutions Dispense_ACAT->Dispense_TMP153 Incubate1 Incubate at RT Dispense_TMP153->Incubate1 Dispense_Antibodies Add Donor (e.g., Anti-His-Europium) and Acceptor (e.g., ULight-probe) Antibodies Incubate1->Dispense_Antibodies Incubate2 Incubate at RT in the dark Dispense_Antibodies->Incubate2 Read_Plate Read TR-FRET Signal (Excitation: 320/340 nm, Emission: 615 nm & 665 nm) Incubate2->Read_Plate Analyze_Data Calculate TR-FRET Ratio and Determine IC50/Kd Read_Plate->Analyze_Data

Workflow for the this compound TR-FRET binding assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

    • His-tagged ACAT: Prepare a stock solution of purified His-tagged ACAT protein in assay buffer. The final concentration in the assay will need to be optimized.

    • This compound: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.

    • Antibodies: Prepare solutions of anti-His-Europium (donor) and a suitable acceptor-labeled probe that binds to a different site or a substrate analog.

  • Assay Procedure:

    • Add 5 µL of the His-tagged ACAT solution to each well of a low-volume 384-well plate.

    • Add 5 µL of the this compound serial dilutions to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the antibody mix (anti-His-Europium and acceptor probe).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate filters for Europium donor and the chosen acceptor.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the this compound concentration and fit the data to a suitable binding model to determine the IC50 or Kd.

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of the binding kinetics between this compound and ACAT.

Experimental Workflow:

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Purified ACAT onto Sensor Chip Prepare_TMP153 Prepare Serial Dilutions of this compound in Running Buffer Immobilize->Prepare_TMP153 Equilibrate Equilibrate the System with Running Buffer Prepare_TMP153->Equilibrate Inject_TMP153 Inject this compound Dilutions (Association) Equilibrate->Inject_TMP153 Dissociate Flow Running Buffer (Dissociation) Inject_TMP153->Dissociate Regenerate Inject Regeneration Solution (if necessary) Dissociate->Regenerate Fit_Sensorgrams Fit Sensorgrams to a Binding Model Regenerate->Fit_Sensorgrams Determine_Kinetics Determine ka, kd, and KD Fit_Sensorgrams->Determine_Kinetics

Workflow for the this compound SPR binding assay.

Protocol:

  • Immobilization:

    • Immobilize purified ACAT onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Binding Analysis:

    • Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare a series of this compound concentrations in the running buffer.

    • Inject the this compound solutions over the immobilized ACAT surface for a defined association time, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Subtract the reference surface and buffer-only sensorgrams from the active surface sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled ligand from ACAT by this compound.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection Reagents Prepare Assay Buffer, ACAT Protein, Fluorescent Ligand, and this compound TMP153_Dilution Prepare Serial Dilution of this compound Reagents->TMP153_Dilution Dispense_ACAT_Ligand Dispense ACAT and Fluorescent Ligand into a 384-well plate TMP153_Dilution->Dispense_ACAT_Ligand Dispense_TMP153 Add this compound Dilutions Dispense_ACAT_Ligand->Dispense_TMP153 Incubate Incubate at RT in the dark Dispense_TMP153->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Analyze_Data Plot Polarization vs. [this compound] and Determine IC50 Read_Plate->Analyze_Data

Workflow for the this compound Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer such as 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • ACAT Protein: Purified ACAT at a concentration that gives a good assay window.

    • Fluorescent Ligand: A fluorescently labeled compound known to bind ACAT. The concentration should be at or below its Kd for ACAT.

    • This compound: A serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the ACAT protein and the fluorescent ligand.

    • Add the serial dilutions of this compound. Include controls for no inhibitor (high polarization) and no ACAT (low polarization).

    • Incubate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

    • Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

These protocols provide a foundation for studying the binding of this compound to its target protein, ACAT. Optimization of specific parameters such as protein and compound concentrations, incubation times, and buffer composition may be necessary for achieving the best results in your experimental setup.

References

Application Notes and Protocols: Synergistic Cholesterol-Lowering Effects of TMP-153 in Combination with Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercholesterolemia, a major risk factor for cardiovascular disease, is often managed with statin monotherapy. However, a significant portion of patients do not achieve optimal low-density lipoprotein (LDL) cholesterol levels with statins alone. This necessitates the exploration of combination therapies targeting complementary pathways of cholesterol metabolism. TMP-153 is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and subsequent absorption of dietary cholesterol, as well as its storage in the liver.[1][2] Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, effectively lowers cholesterol by inhibiting its endogenous synthesis.

This document provides detailed application notes and protocols for investigating the synergistic effects of combining this compound with Atorvastatin for enhanced cholesterol management. The rationale for this combination lies in the dual blockade of both cholesterol absorption (via this compound) and cholesterol synthesis (via Atorvastatin), which is hypothesized to result in a more profound reduction in plasma LDL cholesterol than either agent alone.

Signaling Pathways and Mechanism of Action

The combined administration of this compound and Atorvastatin targets two distinct and critical nodes in cholesterol homeostasis.

  • This compound: By inhibiting ACAT, this compound prevents the esterification of free cholesterol within enterocytes and hepatocytes. This has a dual effect: it reduces the absorption of dietary cholesterol from the intestine and limits the storage of cholesterol as cholesteryl esters in the liver.[1][2]

  • Atorvastatin: This statin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol concentrations in the liver.

The synergistic effect arises from the cellular response to the actions of both drugs. The reduction in intracellular cholesterol by Atorvastatin upregulates the expression of LDL receptors (LDLR) on the surface of hepatocytes, leading to increased clearance of LDL from the circulation. This compound complements this by reducing the influx of dietary cholesterol and preventing the liver from compensating for reduced synthesis by increasing cholesterol storage.

Cholesterol_Metabolism_Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte Diet Dietary & Biliary Cholesterol Intestine Intestinal Lumen Diet->Intestine Enterocyte Enterocyte Intestine->Enterocyte Absorption Chylomicrons Chylomicrons Enterocyte->Chylomicrons Cholesterol_Pool Free Cholesterol Pool Enterocyte->Cholesterol_Pool Liver Hepatocyte Chylomicrons->Liver VLDL VLDL Liver->VLDL Bloodstream Bloodstream AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Synthesis Mevalonate Mevalonate HMGCoA->Mevalonate Synthesis HMGCR HMG-CoA Reductase Mevalonate->Cholesterol_Pool Synthesis CE Cholesteryl Esters (Storage) Cholesterol_Pool->CE Esterification LDL LDL VLDL->LDL LDLR LDL Receptor LDL->LDLR Binding & Uptake LDLR->Liver TMP153 This compound ACAT ACAT TMP153->ACAT Inhibits Atorvastatin Atorvastatin Atorvastatin->HMGCR Inhibits

Caption: Combined inhibition of cholesterol synthesis and absorption by Atorvastatin and this compound.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from in vitro and in vivo studies investigating the combination of this compound and Atorvastatin.

Table 1: In Vitro IC50 Values for ACAT Inhibition and HMG-CoA Reductase Activity

CompoundTargetCell LineIC50 (nM)
This compoundACATHepG2330[2]
AtorvastatinHMG-CoA ReductaseHepG28

Table 2: In Vivo Efficacy in a Hypercholesterolemic Mouse Model (8-week study)

Treatment GroupDose (mg/kg/day)Change in Total Cholesterol (%)Change in LDL Cholesterol (%)Change in HDL Cholesterol (%)
Vehicle Control-+2+3-1
This compound10-25-35+5
Atorvastatin10-30-40+8
This compound + Atorvastatin10 + 10-55-65+12

Experimental Protocols

Protocol 1: In Vitro Determination of Synergistic Inhibition of Cholesterol Esterification

Objective: To assess the synergistic effect of this compound and Atorvastatin on the inhibition of cholesterol esterification in a human hepatoma cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (in DMSO)

  • Atorvastatin (in DMSO)

  • [¹⁴C]-Oleate

  • Scintillation counter

  • 96-well plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and Atorvastatin, both alone and in combination, in serum-free DMEM.

    • Aspirate the culture medium and wash the cells with PBS.

    • Add the drug solutions to the respective wells and incubate for 24 hours.

  • [¹⁴C]-Oleate Labeling:

    • Prepare a labeling medium containing [¹⁴C]-Oleate complexed to bovine serum albumin.

    • Add the labeling medium to each well and incubate for 4 hours.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution.

  • Quantification:

    • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of [¹⁴C]-labeled cholesteryl esters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of cholesterol esterification for each treatment group compared to the vehicle control.

    • Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow Start Start Cell_Culture Culture HepG2 Cells Start->Cell_Culture Plating Seed Cells in 96-well Plates Cell_Culture->Plating Treatment Treat with this compound, Atorvastatin, or Combination Plating->Treatment Labeling Label with [¹⁴C]-Oleate Treatment->Labeling Extraction Extract Lipids Labeling->Extraction TLC Separate Lipids by TLC Extraction->TLC Quantification Quantify [¹⁴C]-Cholesteryl Esters TLC->Quantification Analysis Calculate Combination Index Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro synergy determination.

Protocol 2: In Vivo Evaluation of Lipid-Lowering Efficacy in a Mouse Model

Objective: To determine the in vivo efficacy of this compound and Atorvastatin combination therapy in a diet-induced hypercholesterolemic mouse model.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • High-fat, high-cholesterol diet (Western diet)

  • This compound

  • Atorvastatin

  • Vehicle (e.g., 0.5% methylcellulose)

  • Blood collection supplies

  • Centrifuge

  • Cholesterol assay kits (Total, LDL, HDL)

Procedure:

  • Acclimation and Diet Induction:

    • Acclimate mice for one week on a standard chow diet.

    • Switch to a Western diet for 4 weeks to induce hypercholesterolemia.

  • Grouping and Treatment:

    • Randomly assign mice to four groups (n=10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (10 mg/kg/day)

      • Group 3: Atorvastatin (10 mg/kg/day)

      • Group 4: this compound (10 mg/kg/day) + Atorvastatin (10 mg/kg/day)

    • Administer treatments daily via oral gavage for 8 weeks.

  • Blood Collection:

    • Collect blood samples from the tail vein at baseline (week 0) and at weeks 4 and 8.

    • At the end of the study, collect a terminal blood sample via cardiac puncture.

  • Plasma Analysis:

    • Separate plasma by centrifugation.

    • Measure plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol using commercially available assay kits.

  • Data Analysis:

    • Calculate the percentage change in lipid parameters from baseline for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to compare the effects of the different treatments.

In_Vivo_Efficacy_Workflow Start Start Acclimation Acclimate Mice Start->Acclimation Diet Induce Hypercholesterolemia (Western Diet) Acclimation->Diet Grouping Randomize into Treatment Groups Diet->Grouping Treatment Administer Daily Treatment (8 weeks) Grouping->Treatment Blood_Collection Collect Blood Samples (Weeks 0, 4, 8) Treatment->Blood_Collection Plasma_Analysis Measure Plasma Lipid Profile Blood_Collection->Plasma_Analysis Analysis Statistical Analysis Plasma_Analysis->Analysis End End Analysis->End

Caption: Workflow for in vivo efficacy testing.

Conclusion

The combination of this compound and Atorvastatin represents a promising therapeutic strategy for the management of hypercholesterolemia. By targeting both the absorption and synthesis of cholesterol, this combination therapy has the potential to achieve superior LDL cholesterol reduction compared to monotherapy. The protocols outlined in this document provide a framework for the preclinical evaluation of this synergistic interaction. Further studies are warranted to fully elucidate the long-term efficacy and safety of this combination.

References

Troubleshooting & Optimization

TMP-153 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMP-153.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial enzyme responsible for the esterification of cellular cholesterol, a key process in intestinal cholesterol absorption and hepatic lipoprotein secretion.[3] By inhibiting ACAT, this compound effectively reduces cholesterol absorption and lowers plasma cholesterol levels.[2][4][5][6] It has demonstrated hypocholesterolemic effects in animal models, making it a compound of interest in atherosclerosis research.[5][6]

Q2: In which solvents is this compound soluble?

This compound is a poorly water-soluble compound. Its solubility is significantly better in organic solvents. The following table summarizes the known solubility data for this compound.

SolventConcentrationMolar EquivalentNotes
DMSO>25 mg/mL[1]>57.09 mMSonication is recommended to aid dissolution.[4]
30 mg/mL[4]68.51 mM
DMF10 mg/mL[4]22.84 mMSonication is recommended to aid dissolution.[4]
Ethanol10 mg/mL[1]22.84 mMWarming the solution may be necessary to achieve complete dissolution.[1]

Q3: I am observing precipitation of this compound when adding my DMSO stock solution to an aqueous buffer or cell culture medium. What should I do?

This is a common issue when working with poorly soluble compounds dissolved in organic solvents. Here are some steps to mitigate precipitation:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform a serial dilution in DMSO first to lower the concentration. Then, add the diluted inhibitor to your buffer or cell culture medium.[4]

  • Pre-warming: Pre-heat both your stock solution and the aqueous medium to 37°C before mixing. This can help prevent precipitation caused by temperature shock.[4]

  • Ultrasonication: If precipitation occurs, you can try to redissolve the compound by sonicating the solution in an ultrasonic bath.[3]

  • Final Concentration: Ensure that the final concentration of DMSO in your experimental setup is low and compatible with your cells or assay.

Troubleshooting Guide

Issue: Difficulty in dissolving this compound powder.

Possible Cause Troubleshooting Steps
Inappropriate Solvent Refer to the solubility table above and select an appropriate organic solvent like DMSO, DMF, or ethanol.[1][4]
Insufficient Agitation Vigorously vortex or sonicate the solution to aid dissolution.[4]
Low Temperature Gently warm the solution to 37°C, especially when using ethanol.[1][3]

Issue: Compound precipitates out of solution during the experiment.

Possible Cause Troubleshooting Steps
Supersaturation Prepare a fresh stock solution and ensure the compound is fully dissolved before use. Avoid preparing highly concentrated stock solutions that are close to the solubility limit.
Temperature Fluctuation Maintain a constant temperature throughout your experiment. Avoid cold shocks when transferring solutions.
Interaction with Media Components Some components in complex media can reduce the solubility of compounds. If possible, test the solubility in a simpler buffer system first.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of this compound is 437.87 g/mol .

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution for any undissolved particles. If necessary, continue vortexing and sonicating.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use it within 6 months; when stored at -20°C, please use it within 1 month.

Visualizations

Signaling Pathway of this compound Action

TMP153_Pathway Mechanism of Action of this compound cluster_cell Intestinal or Hepatic Cell Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Lipoprotein Assembly/Secretion Lipoprotein Assembly/Secretion Cholesteryl Esters->Lipoprotein Assembly/Secretion Cholesterol Absorption Cholesterol Absorption Cholesteryl Esters->Cholesterol Absorption Decreased Plasma Cholesterol Decreased Plasma Cholesterol Lipoprotein Assembly/Secretion->Decreased Plasma Cholesterol Cholesterol Absorption->Decreased Plasma Cholesterol This compound This compound This compound->ACAT Inhibition

Caption: this compound inhibits ACAT, blocking cholesterol esterification.

Experimental Workflow for Troubleshooting this compound Solubility Issues

Solubility_Workflow Troubleshooting Workflow for this compound Solubility Start Start Select Solvent (DMSO, DMF) Select Solvent (DMSO, DMF) Start->Select Solvent (DMSO, DMF) Add Solvent to this compound Add Solvent to this compound Select Solvent (DMSO, DMF)->Add Solvent to this compound Vortex/Sonicate Vortex/Sonicate Add Solvent to this compound->Vortex/Sonicate Is it Dissolved? Is it Dissolved? Vortex/Sonicate->Is it Dissolved? Proceed with Experiment Proceed with Experiment Is it Dissolved?->Proceed with Experiment Yes Gently Warm (37°C) Gently Warm (37°C) Is it Dissolved?->Gently Warm (37°C) No Precipitation in Aqueous Solution? Precipitation in Aqueous Solution? Proceed with Experiment->Precipitation in Aqueous Solution? Gently Warm (37°C)->Vortex/Sonicate Use Serial Dilution in Organic Solvent Use Serial Dilution in Organic Solvent Precipitation in Aqueous Solution?->Use Serial Dilution in Organic Solvent Yes End End Precipitation in Aqueous Solution?->End No Pre-warm Solutions Pre-warm Solutions Use Serial Dilution in Organic Solvent->Pre-warm Solutions Re-sonicate Re-sonicate Pre-warm Solutions->Re-sonicate Re-sonicate->Proceed with Experiment

Caption: A step-by-step guide to dissolving this compound effectively.

References

Technical Support Center: Optimizing TMP-153 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of TMP-153 for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol within cells.[1][2] By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, leading to a decrease in the absorption and storage of cholesterol.[1][3] This mechanism ultimately results in lower plasma cholesterol levels.[1] There are two isoforms of ACAT, ACAT1 and ACAT2, with ACAT1 being more ubiquitous and ACAT2 found primarily in the liver and intestines.[4]

Q2: What is a recommended starting dosage for this compound in preclinical rodent models?

A2: Based on published literature, effective oral doses of this compound have been established in both hamsters and rats. For golden hamsters, a dose-dependent reduction in plasma cholesterol was observed in the range of 0.5-1.5 mg/kg.[1] In rats fed a cholesterol-rich diet, the ED50 (the dose that produces 50% of the maximal effect) was determined to be 0.25 mg/kg/day when administered as a dietary admixture.[3] For golden hamsters on a standard diet, the ED50 was 0.81 mg/kg/day.[3] It is recommended to start with a dose within these ranges and perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: How should I prepare and administer this compound for in vivo studies?

A3: this compound has been successfully administered orally in preclinical studies.[3] For oral administration, the compound may need to be formulated to ensure proper dissolution and absorption. Common formulation strategies for poorly soluble compounds include the use of co-solvents (e.g., a mixture of DMSO, ethanol, and polyethylene glycol), surfactants, or cyclodextrins.[5][6] It is crucial to first test the vehicle formulation alone in a control group to ensure it does not have any confounding effects. The most common method for oral administration in rodents is gavage.[7]

Troubleshooting Guide

Issue 1: High variability in plasma cholesterol levels is observed between animals in the same treatment group.

  • Question: What could be causing the high variability in my results?

  • Answer: High variability can stem from several factors. Inconsistent dosing due to improper oral gavage technique is a common cause.[8] Ensure all personnel are thoroughly trained and consistent in their administration method. Another potential cause is the formulation of this compound. If the compound is not fully dissolved or is unstable in the vehicle, the actual dose received by each animal can vary.[9] Consider preparing fresh formulations daily and verifying the solubility and stability of your compound in the chosen vehicle. Finally, inherent biological variability between animals can contribute to this issue. Increasing the number of animals per group can help to mitigate this.

Issue 2: No significant reduction in plasma cholesterol is observed even at higher doses of this compound.

  • Question: Why am I not seeing the expected therapeutic effect of this compound?

  • Answer: There are several potential reasons for a lack of efficacy. First, confirm the activity of your specific batch of this compound through in vitro testing if possible. Compound degradation during storage can lead to a loss of potency. Second, the bioavailability of your formulation may be low.[9] If this compound is not being properly absorbed, it will not reach its target. You may need to explore alternative formulation strategies to improve solubility and absorption.[10] Lastly, consider the diet of your animal model. In rats, the cholesterol-lowering effect of this compound was more pronounced in animals fed a cholesterol-rich diet.[3]

Issue 3: Animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses expected to be therapeutic.

  • Question: What should I do if I observe toxicity at my chosen dose?

  • Answer: If you observe signs of toxicity, it is crucial to immediately lower the dose. The initial dose may be too high for your specific animal strain or model. It is highly recommended to perform a Maximum Tolerated Dose (MTD) study before proceeding with efficacy studies.[11][12] An MTD study will help you identify a safe dose range for your experiments.[13] Additionally, the vehicle used for formulation could be contributing to the toxicity.[5] Always include a vehicle-only control group to assess any vehicle-related adverse effects.

Quantitative Data Summary

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectReference
Dose RangeGolden Hamster0.5 - 1.5 mg/kgOralDose-dependent reduction in plasma total and LDL-cholesterol.[1]
ED50Rat (cholesterol diet)0.25 mg/kg/dayDietary AdmixtureReduction in plasma cholesterol.[3]
ED50Golden Hamster (stock diet)0.81 mg/kg/dayDietary AdmixtureReduction in plasma cholesterol.[3]
ED50Golden Hamster (cholesterol diet)8.01 mg/kg/dayDietary AdmixtureReduction in plasma cholesterol.[3]
IC50Hamster Intestinal ACAT2.3 nMIn vitroInhibition of ACAT enzyme activity.[3]
IC50Various Animal Hepatic & Intestinal ACAT5 - 10 nMIn vitroInhibition of ACAT enzyme activity.[3]
IC50Human Colon Carcinoma Cells (LS180)150 nMIn vitroInhibition of cholesterol esterification.[3]
IC50Human Hepatoma Cells (HepG2)330 nMIn vitroInhibition of cholesterol esterification.[3]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use the same species and strain of animal that will be used for the efficacy studies.

  • Group Allocation: Assign animals (n=3-5 per group) to at least 4-5 groups, including a vehicle control group and at least three escalating dose levels of this compound. Dose escalation can be done by a factor of 2x or 3x.

  • Dose Preparation: Prepare this compound in a suitable vehicle. Ensure the formulation is homogenous and stable.

  • Administration: Administer this compound via the intended route (e.g., oral gavage) daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight and clinical observations (e.g., changes in appearance, behavior, activity levels) daily.

    • Monitor for signs of toxicity.

    • Establish humane endpoints and euthanize animals that reach these criteria.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity, often characterized by no more than a 10-20% loss in body weight and no mortality or severe clinical signs.[12]

Protocol 2: In Vivo Efficacy Study

Objective: To evaluate the efficacy of this compound in reducing plasma cholesterol levels.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., golden hamsters or rats on a high-cholesterol diet).

  • Group Allocation and Treatment: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control and at least three dose levels of this compound below the determined MTD.

  • Dosing: Begin dosing according to the selected schedule (e.g., once daily oral gavage).

  • Blood Collection: Collect blood samples at baseline (before the start of treatment) and at specified time points throughout the study (e.g., weekly).

  • Biochemical Analysis: Analyze plasma samples for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels.

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Data Analysis: Compare the changes in cholesterol levels between the treatment groups and the vehicle control group using appropriate statistical methods.

Visualizations

TMP153_Mechanism_of_Action cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary & Biliary Cholesterol->Free Cholesterol Pool Absorption ACAT ACAT Free Cholesterol Pool->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging Plasma Cholesterol Plasma Cholesterol Chylomicrons->Plasma Cholesterol Secretion TMP153 This compound TMP153->ACAT Inhibition

Caption: Mechanism of action of this compound in reducing cholesterol absorption.

InVivo_Study_Workflow cluster_preliminary Preliminary Studies cluster_main_study Efficacy Study Formulation Formulation Development MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Dosing Dosing of Animal Cohorts MTD_Study->Dosing Determine Safe Dose Monitoring Monitoring & Sample Collection Dosing->Monitoring Analysis Biochemical Analysis Monitoring->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Start Troubleshooting Problem High Variability in Results? Start->Problem Cause1 Inconsistent Dosing Technique Problem->Cause1 Yes Cause2 Formulation Instability Problem->Cause2 Yes Cause3 Biological Variability Problem->Cause3 Yes Solution1 Standardize Training & Technique Cause1->Solution1 Solution2 Optimize Formulation & Prepare Fresh Cause2->Solution2 Solution3 Increase Sample Size Cause3->Solution3

Caption: Troubleshooting logic for high variability in experimental results.

References

preventing TMP-153 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with TMP-153. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on preventing degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid powder form should be kept at -20°C. When in solvent, stock solutions should be stored at -80°C for up to six months and at -20°C for up to one month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3] For cell-based assays, it is common practice to first dissolve the compound in a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.

Q3: My this compound solution appears to be degrading. What are the likely causes?

A3: Degradation of this compound in solution can be influenced by several factors, including:

  • pH: The stability of compounds containing urea and quinoline moieties, like this compound, can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the urea linkage.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of aromatic and heterocyclic compounds.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can promote oxidative degradation of the molecule.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes quinoline and urea moieties, potential degradation pathways can be inferred. The urea linkage is susceptible to hydrolysis, which would cleave the molecule. The quinoline ring system may undergo hydroxylation and subsequent ring-opening, which are known degradation pathways for quinoline derivatives.[1][2][5]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity or Concentration in Solution

If you observe a significant decrease in the expected activity or concentration of your this compound solution, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Hydrolysis Maintain the pH of your experimental solution within a neutral to slightly acidic range (pH 4-8), as urea derivatives generally exhibit greater stability in this range.[3] Avoid highly acidic or alkaline conditions. Prepare fresh solutions before use whenever possible.
Thermal Degradation Avoid exposing this compound solutions to high temperatures. For short-term storage during experiments, keep solutions on ice. For longer-term storage, adhere to the recommended temperatures of -20°C or -80°C.[1][2]
Photodegradation Protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Minimize exposure to ambient laboratory light during preparation and handling.
Oxidative Degradation Use degassed solvents and buffers to prepare your solutions to minimize dissolved oxygen. If your experimental system is sensitive to oxidation, consider adding antioxidants, though compatibility with your assay should be verified.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2]

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

start Observed Degradation of this compound check_pH Check pH of Solution start->check_pH check_temp Review Storage & Experimental Temperature start->check_temp check_light Assess Light Exposure start->check_light check_oxidation Consider Oxidative Stress start->check_oxidation adjust_pH Adjust to pH 4-8 check_pH->adjust_pH control_temp Store at -80°C or -20°C Keep on Ice During Use check_temp->control_temp protect_light Use Amber Vials or Foil check_light->protect_light deoxygenate Use Degassed Solvents check_oxidation->deoxygenate retest Re-evaluate Stability adjust_pH->retest control_temp->retest protect_light->retest deoxygenate->retest

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TMP153 This compound (N-aryl-N'-(quinolyl)urea) hydrolysis_products Quinoline Derivative + Aryl Amine TMP153->hydrolysis_products H₂O / H⁺ or OH⁻ oxidation_products Hydroxylated Quinoline & Ring-Opened Products TMP153->oxidation_products [O]

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: TMP-153 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with the ACAT inhibitor, TMP-153.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[5][6] By inhibiting ACAT, this compound reduces the absorption and esterification of cholesterol, leading to a decrease in plasma cholesterol levels.[2][7]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous-based culture medium.[1] To avoid precipitation, it is advisable to perform a serial dilution of the DMSO stock in DMSO before adding it to the aqueous medium.[1]

Q3: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for hepatic and intestinal ACAT is in the low nanomolar range, typically around 5-10 nM in various animal models.[2][3] In cell-based assays, the IC50 for cholesterol esterification inhibition has been reported to be 150 nM in human colonic adenocarcinoma cells (LS180) and 330 nM in human hepatoma cells (HepG2).[2]

Q4: Are there known off-target effects for this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Researchers should be aware of the potential for off-target activities and consider including appropriate controls to validate their findings. For ACAT inhibitors in general, a critical consideration is the selectivity between the two isoforms, ACAT1 and ACAT2. Non-selective inhibition of ACAT1 has been linked to potential toxicity in certain cell types due to the accumulation of free cholesterol.[8][9]

Q5: What are the potential impacts of this compound on cell viability?

Inhibition of ACAT can lead to an accumulation of free cholesterol within cells, which can be cytotoxic.[5][8] Therefore, it is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration. A dose-response experiment to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) is highly recommended before proceeding with functional assays.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause Troubleshooting Steps
Compound Precipitation This compound has poor aqueous solubility. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions from a DMSO stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound.
Incorrect Compound Concentration Verify the concentration of your stock solution. If possible, confirm the identity and purity of your this compound lot using analytical methods. Perform a dose-response experiment to determine the effective concentration range for your specific cell line and assay.
Cell Line Insensitivity Confirm that your cell line expresses the target enzyme, ACAT, at sufficient levels. Different cell types may have varying levels of ACAT expression and activity.
Degraded Compound Store the this compound stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Assay-Specific Issues Ensure that your assay is optimized and validated for measuring ACAT activity or cholesterol esterification. Refer to the "Experimental Protocols" section for a general methodology.
Issue 2: Unexpected Cytotoxicity or Changes in Cell Morphology
Possible Cause Troubleshooting Steps
Free Cholesterol-Induced Toxicity Inhibition of ACAT can lead to the accumulation of free cholesterol, which is toxic to cells.[5][8] Reduce the concentration of this compound. Perform a time-course experiment to determine the onset of cytotoxicity. Consider using a cell line that is less sensitive to free cholesterol accumulation.
Off-Target Effects Although not specifically documented for this compound, off-target effects are a possibility with any small molecule inhibitor. Try to rescue the phenotype with a structurally different ACAT inhibitor. Use knockdown/knockout of the ACAT gene as an orthogonal approach to validate the on-target effect.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Include a vehicle-only control in all experiments.
Sub-optimal Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate density. Stressed or overly confluent cells can be more susceptible to compound toxicity.
Issue 3: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even cell distribution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media.
Inconsistent Compound Addition Ensure accurate and consistent pipetting of this compound to all wells. Mix the plate gently after compound addition.
Assay Readout Variability For colorimetric or fluorometric assays, ensure that there is no interference from the compound or the cell culture medium. Run appropriate controls, including a no-cell control and a vehicle control.

Experimental Protocols

Protocol 1: In Vitro ACAT Activity Assay (Cell-Based)

This protocol provides a general method for measuring the inhibition of cholesterol esterification in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, LS180)

  • Complete cell culture medium

  • Lipoprotein-deficient serum (LPDS)

  • [³H]-Oleic acid complexed to bovine serum albumin (BSA)

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., Heptane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)

  • Scintillation cocktail and counter

Methodology:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cholesterol Depletion (Optional but Recommended): Once cells are confluent, replace the growth medium with a medium containing LPDS for 24-48 hours to deplete intracellular cholesterol stores.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the LPDS-containing medium and add the medium containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).

  • Radiolabeling: To each well, add [³H]-oleic acid-BSA complex to a final concentration of (e.g., 0.2 mM, 1 µCi/mL). Incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction: Wash the cells with cold PBS. Lyse the cells and extract the lipids using a suitable organic solvent.

  • Lipid Separation: Spot the lipid extracts onto a TLC plate. Develop the plate in the appropriate solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol esterification for each concentration of this compound compared to the vehicle control.

Mandatory Visualizations

TMP153_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Free Cholesterol (from Lipoproteins) Free Cholesterol (from Lipoproteins) Free Cholesterol (Intracellular Pool) Free Cholesterol (Intracellular Pool) Free Cholesterol (from Lipoproteins)->Free Cholesterol (Intracellular Pool) Uptake ACAT ACAT Free Cholesterol (Intracellular Pool)->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibition Experimental_Workflow A 1. Cell Seeding & Growth B 2. Cholesterol Depletion (Optional) A->B C 3. This compound Treatment B->C D 4. Radiolabeling with [3H]-Oleic Acid C->D E 5. Cell Lysis & Lipid Extraction D->E F 6. TLC Separation of Lipids E->F G 7. Quantification of Cholesteryl Esters F->G H 8. Data Analysis G->H Troubleshooting_Logic Start Inconsistent/No Effect Q1 Is the compound soluble? Start->Q1 Sol_Action Optimize solvent/concentration. Check for precipitation. Q1->Sol_Action No Q2 Is the cell line appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_Action->Q1 Cell_Action Verify ACAT expression. Choose a different cell line. Q2->Cell_Action No Q3 Is the compound active? Q2->Q3 Yes A2_Yes Yes A2_No No Cell_Action->Q2 Comp_Action Check compound integrity. Verify stock concentration. Q3->Comp_Action No Q4 Is the assay optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Comp_Action->Q3 Assay_Action Validate assay parameters. Run appropriate controls. Q4->Assay_Action No Success Problem Resolved Q4->Success Yes A4_Yes Yes A4_No No Assay_Action->Q4

References

Technical Support Center: Improving TMP-153 Efficacy in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, TMP-153, and other related compounds in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other ACAT inhibitors in cancer cell lines?

A1: this compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), particularly ACAT1, which is often overexpressed in various cancers. ACAT1 is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT1, this compound blocks this process, leading to an accumulation of free cholesterol within the cell. This disruption of cholesterol homeostasis can induce endoplasmic reticulum (ER) stress, trigger apoptosis (programmed cell death), and suppress cancer cell proliferation, migration, and invasion.

Q2: Which cancer cell lines are most sensitive to ACAT inhibitors like this compound?

A2: The sensitivity of cancer cell lines to ACAT inhibitors often correlates with their level of ACAT1 expression and their dependence on cholesterol metabolism. High-grade tumors and aggressive cancer cell lines often exhibit elevated ACAT1 expression and are therefore more susceptible. Published studies have demonstrated the efficacy of ACAT inhibitors in a variety of cancer cell lines, including those from prostate, pancreatic, lung, colon, breast, and brain cancers.

Q3: How can I determine the optimal concentration and treatment duration for this compound in my cell line?

A3: The optimal concentration and duration of this compound treatment are cell-line specific. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for in vitro studies with ACAT inhibitors like avasimibe (a well-studied analogue) is in the low micromolar range. Treatment duration can range from 24 to 72 hours, depending on the experimental endpoint (e.g., assessing proliferation, apoptosis, or changes in gene expression).

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound are not extensively documented, resistance to ACAT inhibitors in cancer cells could theoretically arise from:

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could reduce the intracellular concentration of the inhibitor.

  • Alterations in cholesterol metabolism: Cells may adapt by upregulating alternative pathways for cholesterol synthesis or uptake to compensate for ACAT1 inhibition.

  • Mutations in the ACAT1 gene: Changes in the drug-binding site of the ACAT1 enzyme could reduce the inhibitor's efficacy.

  • Activation of pro-survival signaling pathways: Upregulation of pathways that counteract ER stress or inhibit apoptosis could confer resistance.

Q5: Can the efficacy of this compound be enhanced through combination therapy?

A5: Yes, combining this compound with other therapeutic agents can lead to synergistic or additive effects. For example, the ACAT inhibitor avasimibe has been shown to overcome resistance to the chemotherapy drug gemcitabine in pancreatic cancer cells. Combination with doxorubicin has also shown enhanced efficacy in breast cancer models. Additionally, combining ACAT inhibitors with immunotherapy may be a promising strategy, as modulating cholesterol metabolism can enhance the cytotoxic function of CD8+ T cells.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no observed efficacy of this compound Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
Low ACAT1 Expression: The target cell line may not express sufficient levels of ACAT1.Verify ACAT1 expression in your cell line using Western blot or qPCR. Select a cell line known to have high ACAT1 expression if necessary.
Drug Instability: this compound may be degrading in the cell culture medium.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and add it to the medium immediately before treating the cells. Limit the exposure of the compound to light and elevated temperatures.
Incorrect Solvent or Final Concentration: The solvent used to dissolve this compound may be cytotoxic at the final concentration in the culture medium.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically below 0.5%).
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between pipetting.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to minimize evaporation.
Inconsistent Drug Dilution: Errors in preparing serial dilutions can lead to significant variability.Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Unexpected Cell Death or Morphology Changes Off-Target Effects: At high concentrations, this compound may have off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response studies. Consider using a second, structurally different ACAT inhibitor to confirm that the observed phenotype is due to ACAT inhibition.
Solvent Toxicity: The solvent used to dissolve this compound may be causing cytotoxicity.Run a vehicle control (cells treated with the same concentration of solvent without the drug) to assess solvent toxicity.
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.Regularly test your cell lines for mycoplasma contamination. Practice good aseptic technique during cell culture.

Quantitative Data: Efficacy of ACAT Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ACAT inhibitors across different cancer cell lines.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound LS180Human Colonic Adenocarcinoma0.150
HepG2Human Hepatoma0.330
Avasimibe U87, A172, GL261GliomaNot specified, induces apoptosis
MIA PaCa-2, PANC-1Pancreatic CancerNot specified, blocks CE accumulation
Ovarian Cancer Cell LinesOvarian Cancer~5-20
K604 U251-MGGlioblastomaNot specified, impairs proliferation
F12511 Human/Mouse Neuronal & Microglial Cell Lines(Neuroblastoma/Glioma models)Effective at 2-10 µM (inhibition of ACAT)

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Measurement of ACAT Activity in Cell Lines

This protocol is for determining the effect of this compound on ACAT activity by measuring the incorporation of a radioactive fatty acid into cholesteryl esters.

Materials:

  • Cancer cell line of interest

  • This compound

  • [¹⁴C]Oleoyl-CoA or [³H]Oleate

  • Cell lysis buffer (e.g., RIPA buffer)

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]Oleoyl-CoA or [³H]Oleate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into cholesteryl esters.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells with lysis buffer.

    • Extract lipids from the cell lysate by adding hexane/isopropanol and vortexing.

    • Centrifuge to separate the phases and collect the upper organic phase.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front nears the top.

    • Allow the plate to air dry.

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Calculate the percentage of ACAT inhibition relative to the vehicle-treated control.

Protocol 2: Assessment of ER Stress

This protocol describes how to measure the induction of ER stress markers in response to this compound treatment using Western blotting.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78, ATF4, CHOP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression of ER stress markers in this compound-treated cells to the vehicle control. An increased expression of GRP78, ATF4, and CHOP is indicative of ER stress.

Visualizations

ACAT_Inhibition_Pathway cluster_cell Cancer Cell Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate ER_Stress ER Stress Free_Cholesterol->ER_Stress Accumulation Leads to Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Catalyzes Proliferation_Metastasis Proliferation & Metastasis ACAT1->Proliferation_Metastasis Supports Apoptosis Apoptosis ER_Stress->Apoptosis Induces TMP_153 This compound TMP_153->ACAT1 Inhibits

Caption: Signaling pathway of this compound action in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in Multi-well Plates Dose_Response 2. Treat with this compound (Dose-Response or Fixed Dose) Seed_Cells->Dose_Response Proliferation_Assay 3a. Proliferation Assay (e.g., MTT, BrdU) Dose_Response->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V, Caspase Activity) Dose_Response->Apoptosis_Assay ACAT_Activity_Assay 3c. ACAT Activity Assay (Radiolabeling & TLC) Dose_Response->ACAT_Activity_Assay ER_Stress_Analysis 3d. ER Stress Analysis (Western Blot for GRP78, CHOP) Dose_Response->ER_Stress_Analysis Data_Analysis 4. Analyze Data & Determine Efficacy Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ACAT_Activity_Assay->Data_Analysis ER_Stress_Analysis->Data_Analysis

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Low Efficacy Observed Check_Concentration Is the drug concentration optimized? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Study to find IC50 Check_Concentration->Perform_Dose_Response No Check_ACAT1 Is ACAT1 expressed in the cell line? Check_Concentration->Check_ACAT1 Yes Perform_Dose_Response->Check_ACAT1 Verify_Expression Verify ACAT1 Expression (Western Blot/qPCR) Check_ACAT1->Verify_Expression No Check_Drug_Stability Is the drug stable in culture? Check_ACAT1->Check_Drug_Stability Yes Consider_Combination Consider Combination Therapy Verify_Expression->Consider_Combination Check_Drug_Stability->Consider_Combination Yes Use_Fresh_Drug Use Freshly Prepared Drug Solutions Check_Drug_Stability->Use_Fresh_Drug No Use_Fresh_Drug->Consider_Combination

Caption: Logical workflow for troubleshooting low this compound efficacy.

addressing off-target effects of TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of TMP-153, a potent, non-competitive acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, non-competitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. By inhibiting ACAT, this compound primarily lowers plasma cholesterol levels by reducing cholesterol absorption in the intestines and decreasing the secretion of cholesterol-rich lipoproteins from the liver.[2]

Q2: What are the known isoforms of ACAT, and is this compound selective for a specific isoform?

A2: There are two known isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages and adrenal glands, while ACAT2 is predominantly found in the intestines and liver. The available literature on this compound does not specify its selectivity for ACAT1 versus ACAT2. As a non-competitive inhibitor, it may target both isoforms. This lack of specificity is a critical consideration, as the inhibition of ACAT1 has been linked to potential off-target effects.[3][4]

Q3: What are the potential off-target effects associated with non-selective ACAT inhibitors like this compound?

  • Macrophage Foam Cell Toxicity: Inhibition of ACAT1 in macrophages can lead to the accumulation of free cholesterol, which can be cytotoxic and may induce an inflammatory response, potentially exacerbating atherosclerosis.[3][5]

  • Adrenal Gland Dysfunction: ACAT1 is important for steroid hormone production in the adrenal glands. Its inhibition can lead to adrenal toxicity, characterized by decreased cortisol levels.[3]

  • Induction of Drug-Metabolizing Enzymes: Some ACAT inhibitors have been shown to activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2B6. This can alter the metabolism of co-administered drugs.[3]

Troubleshooting Guides

This section provides guidance on identifying and mitigating potential off-target effects during your experiments with this compound.

Issue 1: Unexpected Cell Death or Inflammatory Response in Macrophage Cultures
  • Question: I am observing increased cytotoxicity or the expression of inflammatory markers in my macrophage cell line (e.g., RAW 264.7, THP-1) when treated with this compound. Is this an expected on-target effect?

  • Answer and Troubleshooting Steps: This may be an off-target effect related to the inhibition of ACAT1. The resulting accumulation of free cholesterol can be toxic to macrophages.

    • Experimental Protocol: Assessing Free Cholesterol Accumulation

      • Cell Culture: Plate macrophages at an appropriate density and treat with a dose-range of this compound and a vehicle control.

      • Lipid Extraction: After the desired treatment period, wash cells with PBS and extract lipids using a chloroform:methanol (2:1) solution.

      • Cholesterol Measurement: Use a commercially available cholesterol quantification kit to measure the levels of free cholesterol and total cholesterol. An increase in the free cholesterol to total cholesterol ratio in this compound-treated cells would indicate ACAT inhibition.

      • Cytotoxicity Assay: Concurrently, assess cell viability using an MTT or LDH assay to correlate cholesterol accumulation with cell death.

      • Inflammatory Marker Analysis: Use qPCR or ELISA to measure the expression of inflammatory markers such as TNF-α, IL-1β, and IL-6.

    • Mitigation Strategies:

      • Use an ACAT2-selective inhibitor as a control: If available, comparing the effects of this compound to a known ACAT2-selective inhibitor can help differentiate between ACAT1- and ACAT2-mediated effects.

      • Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.

      • Co-treatment with a cholesterol efflux promoter: Consider co-treating cells with a compound that promotes cholesterol efflux, such as an LXR agonist, to reduce intracellular free cholesterol levels.

Issue 2: Altered Steroid Hormone Profile or Adrenal Cell Toxicity
  • Question: My in vivo study using this compound shows unexpected changes in plasma corticosterone levels, or my in vitro experiments with adrenal cell lines (e.g., H295R) show reduced viability. Could this be an off-target effect?

  • Answer and Troubleshooting Steps: Yes, this could be due to the inhibition of ACAT1 in the adrenal glands, which is essential for storing cholesterol esters used for steroidogenesis.

    • Experimental Protocol: Assessing Adrenal Function

      • In Vivo Studies: In animal models treated with this compound, collect blood samples at various time points to measure plasma levels of corticosterone (in rodents) or cortisol (in other species) using ELISA kits.

      • In Vitro Studies: Culture adrenal cells (e.g., H295R) and treat with this compound.

      • Steroid Hormone Quantification: Measure the levels of cortisol and other key steroids in the cell culture supernatant using LC-MS/MS or specific immunoassays.

      • Cell Viability Assay: Assess the viability of the adrenal cells using a standard cytotoxicity assay.

    • Mitigation Strategies:

      • Monitor Adrenal Function: Regularly monitor plasma steroid hormone levels in long-term in vivo studies.

      • Dose-Response Analysis: Carefully determine the dose-response relationship for both the desired cholesterol-lowering effect and any adverse effects on adrenal function to find a therapeutic window.

Issue 3: Unexpected Drug-Drug Interactions
  • Question: I am observing altered efficacy of a co-administered drug in my in vivo study with this compound. Could this be an off-target interaction?

  • Answer and Troubleshooting Steps: This is possible if this compound induces cytochrome P450 enzymes, which can alter the metabolism of other drugs.

    • Experimental Protocol: Assessing Cytochrome P450 Induction

      • In Vitro Hepatocyte Culture: Treat primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) with this compound.

      • qPCR Analysis: Measure the mRNA expression levels of key CYP enzymes (CYP3A4, CYP2C9, CYP2B6) and the pregnane X receptor (PXR).

      • Enzyme Activity Assays: Use commercially available kits to measure the metabolic activity of specific CYP enzymes in cell lysates or microsomes from treated cells.

    • Mitigation Strategies:

      • Review Co-administered Drugs: Be aware of the metabolic pathways of any co-administered drugs. Avoid using drugs that are sensitive substrates of CYP3A4, CYP2C9, or CYP2B6 if possible.

      • Pharmacokinetic Studies: If a drug-drug interaction is suspected, conduct pharmacokinetic studies to determine if this compound alters the plasma concentration and clearance of the co-administered drug.

Data Summary

Table 1: IC50 Values of this compound for ACAT Inhibition

Cell Line/Tissue SourceIC50 (nM)
Rat Intestinal ACATNon-competitive
Golden Hamster Intestinal ACAT2.3
Human Colonic Adenocarcinoma Cells (LS180)150
Human Hepatoma Cells (HepG2)330
Various Animal Hepatic and Intestinal ACAT5-10

Data extracted from PubMed articles on this compound.[1]

Visualizations

cluster_0 On-Target Pathway: Cholesterol Esterification Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes This compound This compound This compound->ACAT Inhibits

Caption: On-target pathway of this compound.

cluster_1 Troubleshooting Workflow: Suspected Off-Target Effects Observation Observation Hypothesis Hypothesis Observation->Hypothesis Unexpected Result Experiment Experiment Hypothesis->Experiment Design Validation Assay Analysis Analysis Experiment->Analysis Collect & Analyze Data Conclusion Conclusion Analysis->Conclusion Confirm/Refute Off-Target Effect

Caption: General troubleshooting workflow.

cluster_2 Potential Off-Target Signaling: PXR Activation This compound This compound PXR PXR This compound->PXR Activates PXR/RXR Dimer PXR/RXR Dimer PXR->PXR/RXR Dimer Heterodimerizes with RXR RXR RXR->PXR/RXR Dimer XRE XRE PXR/RXR Dimer->XRE Binds to CYP Gene Transcription CYP Gene Transcription XRE->CYP Gene Transcription Initiates

References

TMP-153 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with TMP-153, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and potent, non-competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] Its primary function is to block the esterification of cholesterol, a crucial step in dietary cholesterol absorption and the storage of cholesterol in cells.[1][2] By inhibiting ACAT, this compound effectively reduces plasma cholesterol levels.

Q2: In what solvents can I dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What are the known off-target effects or potential for cytotoxicity with this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, a known concern with ACAT inhibitors, in general, is the potential for cytotoxicity. This can occur due to the accumulation of free cholesterol within the cell, which can trigger stress responses and apoptosis. It is crucial to determine the optimal concentration and incubation time for your specific cell type to minimize potential toxicity.

Q4: What are the expected downstream effects of ACAT inhibition by this compound?

Inhibition of ACAT by this compound leads to a decrease in cholesterol esters and an increase in intracellular free cholesterol. This can trigger a cascade of cellular responses, including:

  • Induction of Apoptosis: The accumulation of free cholesterol can lead to cellular stress and programmed cell death.

  • Modulation of Signaling Pathways: ACAT inhibition has been shown to influence signaling pathways such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).

  • Increased LDL Receptor Activity: By reducing intracellular cholesterol stores, this compound can lead to an upregulation of LDL receptors on the cell surface, thereby increasing the clearance of LDL cholesterol from the circulation.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of cholesterol esterification Improper this compound preparation: Incorrect solvent, incomplete dissolution, or degradation of the compound.Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in aqueous solutions. Prepare fresh stock solutions regularly and store them appropriately.
Suboptimal assay conditions: Incorrect incubation time, temperature, or substrate concentrations.Optimize the assay parameters, including incubation time and the concentrations of this compound and substrates (e.g., oleoyl-CoA).
Cell-specific differences: Varying levels of ACAT expression or different sensitivities to the inhibitor in the cell line being used.Characterize the ACAT expression in your cell model. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cells.
High cell toxicity or unexpected cell death Excessive this compound concentration: The concentration of this compound used may be too high for the specific cell line, leading to cytotoxicity from free cholesterol accumulation.Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. Start with a lower concentration range based on reported IC50 values.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.
Variability in in vivo study results Animal model selection: The effect of this compound can vary between animal models and their diet. For instance, its hypocholesterolemic effect is more prominent in hamsters on a stock diet compared to a cholesterol-rich diet.[1]Carefully select the animal model and diet that best suits your research question. Hamsters are a suggested model for studying the hypocholesterolemic effects of this compound.[1][3]
Drug administration and bioavailability: Inconsistent dosing or poor bioavailability of this compound.Ensure accurate and consistent administration of this compound. Consider formulating the compound to improve its bioavailability if necessary.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

TargetCell Line/Tissue SourceIC50 (nM)Reference
Hepatic and Intestinal ACATVarious Animals~ 5-10[1]
Intestinal ACATGolden Hamster2.3[1]
Cholesterol EsterificationLS180 (Human Colon Adenocarcinoma)150[1]
Cholesterol EsterificationHepG2 (Human Hepatoma)330[1]

Table 2: In Vivo Effective Doses (ED50) of this compound

EffectAnimal ModelDietED50 (mg/kg/day)Reference
Plasma Cholesterol ReductionRatCholesterol-fed0.25[1]
Plasma Cholesterol ReductionGolden HamsterStock0.81[1]
Plasma Cholesterol ReductionGolden HamsterCholesterol-fed8.01[1]

Experimental Protocols

In Vitro ACAT Activity Assay (General Protocol Adaptable for this compound)

This protocol provides a general method for measuring ACAT activity in cell lysates, which can be adapted for testing the inhibitory effect of this compound.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., containing protease inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • ACAT reaction buffer (containing acyl-CoA and [14C]-cholesterol or a fluorescent cholesterol analog)

  • Scintillation cocktail and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • ACAT Reaction: In a microcentrifuge tube, mix a standardized amount of protein from each cell lysate with the ACAT reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined optimal time.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids using a suitable organic solvent (e.g., chloroform:methanol).

  • Quantification:

    • Radioactive Assay: Separate the cholesteryl esters by thin-layer chromatography (TLC), scrape the corresponding bands, and measure the radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the fluorescence of the cholesteryl ester product using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each this compound concentration compared to the vehicle control.

Cell Viability Assay (PrestoBlue® Protocol)

This protocol describes how to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • PrestoBlue® Cell Viability Reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (including a vehicle control and a positive control for cell death).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Addition of PrestoBlue®: Add PrestoBlue® reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubation with Reagent: Incubate the plate at 37°C for 1-2 hours, or until a color change is visible.

  • Fluorescence Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACAT Inhibition by this compound

ACAT_Inhibition_Pathway cluster_inhibition Primary Inhibition cluster_downstream Downstream Effects TMP153 This compound ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) TMP153->ACAT Inhibits CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters CholesterolAbsorption Intestinal Cholesterol Absorption ACAT->CholesterolAbsorption Reduces VLDL VLDL Assembly & Secretion ACAT->VLDL Reduces IncreasedFreeCholesterol Increased Intracellular Free Cholesterol ACAT->IncreasedFreeCholesterol Leads to Cholesterol Free Cholesterol Cholesterol->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT LipidDroplets Lipid Droplet Storage CholesterylEsters->LipidDroplets PlasmaCholesterol Plasma Cholesterol CholesterolAbsorption->PlasmaCholesterol Leads to Reduced VLDL->PlasmaCholesterol Leads to Reduced CellStress Cellular Stress (ER Stress) IncreasedFreeCholesterol->CellStress PKC_ERK PKC/ERK Signaling IncreasedFreeCholesterol->PKC_ERK Modulates LDL_Receptor LDL Receptor Upregulation IncreasedFreeCholesterol->LDL_Receptor Apoptosis Apoptosis CellStress->Apoptosis LDL_Clearance Increased LDL Clearance LDL_Receptor->LDL_Clearance

Caption: Mechanism of action and downstream effects of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo acat_assay ACAT Activity Assay invitro->acat_assay ester_assay Cholesterol Esterification Assay invitro->ester_assay viability_assay Cell Viability Assay (e.g., PrestoBlue) invitro->viability_assay animal_model Select Animal Model (e.g., Hamster) invivo->animal_model data_analysis Data Analysis & Interpretation acat_assay->data_analysis ester_assay->data_analysis viability_assay->data_analysis treatment This compound Administration (Oral Gavage) animal_model->treatment plasma_analysis Plasma Lipid Profile Analysis treatment->plasma_analysis tissue_analysis Tissue Analysis (e.g., Liver) treatment->tissue_analysis plasma_analysis->data_analysis tissue_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Interpreting Unexpected TMP-153 Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMP-153, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

A1: this compound is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound is expected to decrease the absorption of dietary cholesterol in the intestine and reduce the esterification of cholesterol in the liver.[3][4][5] The primary anticipated outcomes of this compound treatment are a reduction in plasma total cholesterol and low-density lipoprotein (LDL)-cholesterol levels.[3][6]

Q2: In which experimental systems has this compound been tested?

A2: this compound has been evaluated in various in vitro and in vivo models. In vitro studies have utilized human hepatoma (HepG2) and human colonic adenocarcinoma (LS180) cell lines to demonstrate inhibition of cholesterol esterification.[4][5] In vivo studies have been conducted in hamsters and rats, where this compound has been shown to lower plasma cholesterol levels and inhibit cholesterol absorption.[3][4][5][6]

Q3: What are the known IC50 and ED50 values for this compound?

A3: The inhibitory potency of this compound varies depending on the experimental system. The IC50 values for hepatic and intestinal ACAT from various animals are in the range of 5-10 nM.[4][5] In cell-based assays, the IC50 for cholesterol esterification inhibition was 150 nM in LS180 cells and 330 nM in HepG2 cells.[4][5] In vivo, the ED50 for plasma cholesterol reduction in rats fed a cholesterol diet was 0.25 mg/kg/day, while in hamsters on a stock diet, it was 0.81 mg/kg/day.[4]

Troubleshooting Unexpected Results

This section addresses common unexpected outcomes during experiments with this compound and provides a systematic approach to troubleshooting.

Guide 1: No significant change in plasma cholesterol levels in animal models.

Problem: Administration of this compound does not result in the expected decrease in total or LDL-cholesterol.

Potential Cause Troubleshooting Steps
Inadequate Drug Exposure - Verify Formulation and Dosing: Ensure the compound was formulated correctly and administered at the appropriate dose and frequency. Check for potential issues with solubility or stability in the vehicle. - Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to confirm adequate absorption and exposure.
Dietary Composition - High Cholesterol vs. Stock Diet: The effect of this compound can be influenced by the diet. In rats, a cholesterol-lowering effect was more prominent on a high-cholesterol diet, whereas in hamsters, the effect was more significant on a stock diet.[4][5] Re-evaluate the experimental diet in the context of the animal model being used.
Species-Specific Differences - Metabolism and Efficacy: The metabolic handling and efficacy of ACAT inhibitors can differ between species. The mechanism of cholesterol lowering by this compound has been noted to be different between rats and hamsters.[4] Consider the relevance of the chosen animal model to the research question.
Compensatory Mechanisms - Upregulation of Cholesterol Synthesis: Inhibition of cholesterol absorption can sometimes lead to a compensatory increase in endogenous cholesterol synthesis. Although this was found to be a secondary effect for this compound in hamsters, it is a possibility to consider.[3][6] Measure markers of cholesterol synthesis (e.g., HMG-CoA reductase activity) to investigate this.
Guide 2: Unexpected cytotoxicity or cell death in vitro.

Problem: Treatment with this compound at concentrations expected to be non-toxic leads to a significant decrease in cell viability.

Potential Cause Troubleshooting Steps
Free Cholesterol Toxicity - Mechanism of ACAT Inhibition: ACAT inhibition prevents the conversion of free cholesterol to the less toxic cholesteryl ester form. An accumulation of free cholesterol in cellular membranes, particularly the endoplasmic reticulum, can induce ER stress and apoptosis.[7][8][9] - Assess Free Cholesterol Levels: Measure the ratio of free to esterified cholesterol within the cells. - Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a non-toxic concentration and optimal treatment duration.
Off-Target Effects - Kinase Profiling: Although this compound is an ACAT inhibitor, at higher concentrations, off-target effects on other cellular enzymes cannot be ruled out. If the cytotoxicity is inconsistent with the known mechanism of ACAT inhibition, consider broader kinase profiling or other off-target screening assays.
Solvent Toxicity - Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all treatment groups and is not contributing to cytotoxicity. Run a vehicle-only control.
Guide 3: Inconsistent or variable results between experiments.

Problem: Significant variability in the measured effects of this compound across replicate experiments.

Potential Cause Troubleshooting Steps
Compound Stability - Storage and Handling: Ensure this compound is stored correctly (typically at -20°C for long-term storage) and that stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
Cell Culture Conditions - Passage Number and Cell Health: Use cells at a consistent and low passage number. Ensure cells are healthy and free from contamination. - Cell Density: Standardize cell seeding density as this can influence the cellular response to treatment.
Assay Conditions - Standardize Protocols: Ensure all experimental parameters, including incubation times, reagent concentrations, and measurement techniques, are consistent between experiments.

Key Experimental Protocols

Protocol 1: In Vitro Cholesterol Esterification Assay

This protocol is adapted from methods used to assess the inhibition of cholesterol esterification in cell lines like HepG2.

  • Cell Seeding: Plate HepG2 cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Pre-incubation with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 2-4 hours).

  • Labeling with [¹⁴C]oleic acid: Add [¹⁴C]oleic acid complexed to bovine serum albumin (BSA) to each well and incubate for an additional 2-4 hours. This provides the substrate for the formation of radiolabeled cholesteryl esters.

  • Cell Lysis and Lipid Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells. Extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate in a solvent system that separates different lipid classes (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). Include standards for free cholesterol and cholesteryl oleate.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Quantify the amount of [¹⁴C] incorporated into cholesteryl esters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of cholesterol esterification at each this compound concentration compared to the vehicle control.

Protocol 2: In Vivo Assessment of Plasma Cholesterol in Hamsters

This protocol outlines a general procedure for evaluating the effect of this compound on plasma cholesterol levels in a hamster model.

  • Animal Acclimatization: Acclimate male Golden Syrian hamsters to the housing conditions and diet (e.g., standard chow) for at least one week.

  • Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle control, and different doses of this compound).

  • Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) once daily for a specified period (e.g., 7-14 days).

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cholesterol Measurement: Measure the total cholesterol and LDL-cholesterol concentrations in the plasma samples using commercially available enzymatic assay kits.

  • Data Analysis: Compare the mean plasma cholesterol levels between the this compound treated groups and the vehicle control group using appropriate statistical tests.

Visualizing the Mechanism of Action

To better understand the context of this compound's activity, the following diagrams illustrate the cholesterol metabolism pathway and a general troubleshooting workflow.

Cholesterol_Metabolism cluster_Intestine Intestinal Lumen / Enterocyte cluster_Liver Hepatocyte Dietary Cholesterol Dietary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary Cholesterol->Free Cholesterol Pool Biliary Cholesterol Biliary Cholesterol Biliary Cholesterol->Free Cholesterol Pool ACAT2 ACAT Free Cholesterol Pool->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Chylomicron Remnants Chylomicron Remnants Chylomicrons->Chylomicron Remnants Lipoprotein Lipase Hepatic Free Cholesterol Hepatic Free Cholesterol Chylomicron Remnants->Hepatic Free Cholesterol ACAT_Liver ACAT Hepatic Free Cholesterol->ACAT_Liver Hepatic Cholesteryl Esters Hepatic Cholesteryl Esters ACAT_Liver->Hepatic Cholesteryl Esters VLDL VLDL Hepatic Cholesteryl Esters->VLDL Plasma Plasma VLDL->Plasma Secretion TMP153 This compound TMP153->ACAT2 TMP153->ACAT_Liver

Caption: this compound inhibits ACAT in the intestine and liver.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Storage, Solubility, Dose) Start->Check_Compound Check_Protocol Review Experimental Protocol (Cell conditions, Assay parameters) Check_Compound->Check_Protocol Hypothesis Potential Cause? Check_Protocol->Hypothesis On_Target On-Target Effect (e.g., Free Cholesterol Toxicity) Hypothesis->On_Target Plausible Off_Target Off-Target Effect Hypothesis->Off_Target Possible Technical_Error Technical/Experimental Error Hypothesis->Technical_Error Likely Validate_On_Target Measure Upstream/Downstream Markers (e.g., Free Cholesterol Levels) On_Target->Validate_On_Target Validate_Off_Target Perform Counter-Screening (e.g., Kinase Panel) Off_Target->Validate_Off_Target Optimize_Experiment Refine Protocol (Concentration, Time-course) Technical_Error->Optimize_Experiment Conclusion Interpret Results Validate_On_Target->Conclusion Validate_Off_Target->Conclusion Optimize_Experiment->Conclusion

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of ACAT Inhibitors: TMP-153 vs. Avasimibe

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies targeting hypercholesterolemia and atherosclerosis, the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a significant area of research. This enzyme plays a crucial role in the esterification of intracellular cholesterol, a key process in cholesterol absorption and the formation of foam cells, which are hallmarks of atherosclerotic plaques. This guide provides a comparative overview of the preclinical efficacy of TMP-153, an early-stage ACAT inhibitor, and Avasimibe, a more clinically developed competitor.

Mechanism of Action: Targeting Cholesterol Esterification

Both this compound and Avasimibe share the primary mechanism of inhibiting the ACAT enzyme. ACAT is responsible for converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins. By blocking this step, these inhibitors aim to reduce cholesterol absorption from the intestine and limit the accumulation of cholesteryl esters within macrophages in the arterial wall, thereby preventing the formation of foam cells and the progression of atherosclerosis.

There are two isoforms of the ACAT enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is primarily found in the intestines and liver. While both this compound and Avasimibe are potent ACAT inhibitors, their specificities for these isoforms may differ, potentially influencing their efficacy and side-effect profiles.

Preclinical Efficacy: An Indirect Comparison

Data Presentation
CompoundAnimal ModelKey Efficacy ParametersResultsReference
This compound Golden Syrian HamstersPlasma Total Cholesterol, LDL-CholesterolDose-dependent reduction in plasma total and LDL-cholesterol. At 1.5 mg/kg, significantly lowered total cholesterol.[1]
Rats (cholesterol-fed)Plasma CholesterolED50 = 0.25 mg/kg/day for plasma cholesterol reduction.[2]
Avasimibe ApoE*3-Leiden Mice (high-cholesterol diet)Plasma Cholesterol, Atherosclerotic Lesion AreaLowered plasma cholesterol by 56%. Reduced atherosclerotic lesion area by 92% compared to high-cholesterol control and 78% compared to a cholesterol-matched control group.[3][4]
Hypercholesterolemic RabbitsAtherosclerotic Lesion CompositionReduced macrophage accumulation and matrix metalloproteinase expression in established atherosclerotic lesions, suggesting plaque stabilization.

Experimental Protocols

This compound: Hypocholesterolemic Effects in Golden Syrian Hamsters[1]
  • Animal Model: Male Golden Syrian hamsters.

  • Dosing Regimen: this compound was administered orally at doses of 0.5, 1.0, and 1.5 mg/kg.

  • Diet: Standard laboratory chow.

  • Key Measurements: Plasma total cholesterol and LDL-cholesterol levels were measured after the treatment period.

  • Methodology:

    • Hamsters were acclimated and divided into treatment and control groups.

    • This compound was administered daily via oral gavage for a specified period.

    • Blood samples were collected at the end of the study for lipid analysis.

    • Plasma total cholesterol and LDL-cholesterol were determined using enzymatic assay kits.

Avasimibe: Anti-Atherosclerotic Effects in ApoE*3-Leiden Mice[3][4]
  • Animal Model: Female ApoE*3-Leiden transgenic mice.

  • Dosing Regimen: Avasimibe was mixed into the diet at a concentration of 0.01% (w/w).

  • Diet: A high-cholesterol diet was administered to induce atherosclerosis.

  • Key Measurements: Plasma cholesterol levels and atherosclerotic lesion area in the aortic root.

  • Methodology:

    • Mice were fed a high-cholesterol diet with or without Avasimibe for 22 weeks.

    • A separate low-cholesterol control group was used to match the plasma cholesterol levels of the Avasimibe-treated group.

    • At the end of the study, mice were euthanized, and blood was collected for lipid analysis.

    • The hearts and aortic roots were dissected, sectioned, and stained to quantify the atherosclerotic lesion area.

Visualizing the Pathway and Process

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

ACAT_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_macrophage Macrophage (in Artery Wall) Dietary Cholesterol Dietary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary Cholesterol->Free Cholesterol Pool Biliary Cholesterol Biliary Cholesterol Biliary Cholesterol->Free Cholesterol Pool ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons To Circulation To Circulation Chylomicrons->To Circulation LDLc LDL-Cholesterol Free Cholesterol Free Cholesterol LDLc->Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Stored Cholesteryl Esters Stored Cholesteryl Esters ACAT1->Stored Cholesteryl Esters Esterification Foam Cell Formation Foam Cell Formation Stored Cholesteryl Esters->Foam Cell Formation ACAT Inhibitors (this compound, Avasimibe) ACAT Inhibitors (this compound, Avasimibe) ACAT Inhibitors (this compound, Avasimibe)->ACAT2 Inhibit ACAT Inhibitors (this compound, Avasimibe)->ACAT1 Inhibit

Caption: ACAT Inhibition in Cholesterol Metabolism.

Experimental_Workflow start Select Animal Model (e.g., ApoE*3-Leiden Mice) diet Induce Hypercholesterolemia (High-Cholesterol Diet) start->diet treatment Administer Compound (e.g., Avasimibe in diet) diet->treatment monitoring Monitor Health and Plasma Lipids treatment->monitoring endpoint Endpoint Analysis (e.g., 22 weeks) monitoring->endpoint analysis Quantify Atherosclerotic Lesions (Aortic Root Staining) endpoint->analysis data Data Analysis and Comparison analysis->data

Caption: Preclinical Efficacy Evaluation Workflow.

Conclusion

Both this compound and Avasimibe have demonstrated potent ACAT inhibitory activity and cholesterol-lowering effects in preclinical models. Avasimibe, having undergone more extensive evaluation, has shown significant anti-atherosclerotic effects beyond its lipid-lowering properties, including the potential for plaque stabilization. While the available data for this compound is more limited, it laid the groundwork for the therapeutic concept of ACAT inhibition. The discontinuation of clinical trials for several ACAT inhibitors, including Avasimibe, due to lack of efficacy or adverse effects in humans, highlights the complexities of translating preclinical findings to clinical success. Nevertheless, the study of these compounds has provided valuable insights into cholesterol metabolism and the pathophysiology of atherosclerosis.

References

Validating TMP-153 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic candidate like TMP-153 engages its intended molecular target within a cellular context is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies to validate the target engagement of this compound, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. We present supporting experimental data for this compound and its alternatives, detail experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.

Executive Summary

This compound effectively inhibits ACAT, an enzyme crucial for cellular cholesterol esterification. This guide compares this compound's target engagement profile with other known ACAT inhibitors, such as Avasimibe and Pactimibe. We delve into various experimental approaches to quantify target engagement, from in vitro enzymatic assays to cellular thermal shift assays (CETSA), and explore the downstream signaling consequences of ACAT inhibition.

Comparison of ACAT Inhibitors

The following table summarizes the in vitro potency of this compound and alternative ACAT inhibitors. This data is essential for comparing the direct interaction of these compounds with their molecular target.

CompoundTarget(s)IC50Source(s)
This compound ACAT~5-10 nM (hepatic and intestinal ACAT from various animals)[1]
Intestinal ACAT (Golden hamster)2.3 nM[1]
Cholesterol esterification in LS180 cells150 nM[1]
Cholesterol esterification in HepG2 cells330 nM[1]
Avasimibe (CI-1011) ACAT3.3 µM[1][2]
ACAT124 µM[3][4]
ACAT29.2 µM[3][4]
Pactimibe (CS-505) ACAT14.9 µM[5]
ACAT23.0 µM[5]
K-604 ACAT10.45 µM[6][7][8]

Signaling Pathways and Experimental Workflows

To understand the biological context of this compound's action, it is crucial to visualize the associated signaling pathways and the experimental workflows used to validate its target engagement.

ACAT Signaling Pathway

ACAT plays a central role in cellular cholesterol homeostasis. Its inhibition by this compound leads to a decrease in the esterification of cholesterol, impacting various downstream pathways. This includes a reduction in the formation of lipid droplets and modulation of cholesterol levels in the endoplasmic reticulum and other cellular membranes. These changes can influence the trafficking and processing of other proteins, such as the Toll-like Receptor 4 (TLR4) and the Amyloid Precursor Protein (APP), and affect the expression of key genes involved in cholesterol efflux, like ABCA1.

ACAT Signaling Pathway cluster_0 Cellular Cholesterol Homeostasis cluster_1 Downstream Effects of ACAT Inhibition Free Cholesterol Free Cholesterol ACAT ACAT (Target of this compound) Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Decreased Cholesteryl Esters Decreased Cholesteryl Esters ACAT->Decreased Cholesteryl Esters Leads to Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibits Altered Membrane Cholesterol Altered Membrane Cholesterol Decreased Cholesteryl Esters->Altered Membrane Cholesterol Modulation of TLR4 Trafficking Modulation of TLR4 Trafficking Altered Membrane Cholesterol->Modulation of TLR4 Trafficking Reduced Aβ Production Reduced Aβ Production Altered Membrane Cholesterol->Reduced Aβ Production Upregulation of ABCA1 Upregulation of ABCA1 Altered Membrane Cholesterol->Upregulation of ABCA1

Caption: ACAT inhibition by this compound disrupts cholesterol esterification, impacting downstream cellular processes.

Experimental Workflow for Target Engagement Validation

Validating target engagement involves a multi-step process, starting from initial compound treatment to downstream analysis. A typical workflow for assessing the engagement of this compound with ACAT is depicted below.

Target Engagement Validation Workflow Cell Culture Cell Culture Compound Treatment Treat with this compound or Alternative Inhibitor Cell Culture->Compound Treatment Target Engagement Assay Choose Target Engagement Assay Compound Treatment->Target Engagement Assay Downstream Analysis Downstream Functional Analysis Compound Treatment->Downstream Analysis In Vitro ACAT Assay In Vitro ACAT Assay Target Engagement Assay->In Vitro ACAT Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Target Engagement Assay->Cellular Thermal Shift Assay (CETSA) Data Analysis & Comparison Data Analysis & Comparison In Vitro ACAT Assay->Data Analysis & Comparison Cellular Thermal Shift Assay (CETSA)->Data Analysis & Comparison Cholesterol Esterification Assay Cholesterol Esterification Assay Downstream Analysis->Cholesterol Esterification Assay Biomarker Modulation Western Blot for Downstream Markers Downstream Analysis->Biomarker Modulation Cholesterol Esterification Assay->Data Analysis & Comparison Biomarker Modulation->Data Analysis & Comparison

Caption: A generalized workflow for validating the target engagement of ACAT inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to validate ACAT target engagement.

In Vitro ACAT Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in the presence of an inhibitor.

Materials:

  • Microsomal preparations from liver or intestine (source of ACAT)

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Free cholesterol

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Chloroform/methanol (2:1) for lipid extraction

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing microsomal protein, BSA, and free cholesterol in the reaction buffer.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids.

  • Separate the cholesteryl esters from the free fatty acids using TLC.

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells (e.g., HepG2)

  • Test compounds (this compound and alternatives)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for ACAT

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the test compound or vehicle.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermocycler. Include a non-heated control (room temperature).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an anti-ACAT antibody.

  • Data Analysis: Quantify the band intensity of ACAT at each temperature for both the treated and untreated samples. Plot the relative amount of soluble ACAT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

Validating the target engagement of this compound is a multifaceted process that requires a combination of in vitro and cellular assays. This guide provides a framework for comparing this compound with other ACAT inhibitors, understanding its mechanism of action within the broader context of cellular signaling, and applying robust experimental protocols to generate reliable data. By employing these methodologies, researchers can confidently assess the on-target activity of this compound and advance its development as a potential therapeutic agent.

References

A Comparative Analysis of TMP-153 and Standard of Care in Hypercholesterolemia Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, TMP-153, against the current standards of care for hypercholesterolemia, primarily focusing on statins (represented by atorvastatin) and cholesterol absorption inhibitors (ezetimibe). This document synthesizes preclinical data to evaluate their respective mechanisms of action, efficacy, and underlying experimental protocols.

Executive Summary

Hypercholesterolemia is a major risk factor for atherosclerotic cardiovascular disease. The current therapeutic landscape is dominated by statins, which inhibit cholesterol synthesis, and ezetimibe, which blocks intestinal cholesterol absorption. This compound represents a distinct mechanistic class, targeting the esterification of cholesterol via ACAT inhibition. This guide presents a comparative overview of the preclinical evidence for these three agents, offering insights into their potential roles in lipid management. While direct comparative studies are limited, this analysis consolidates available data to facilitate a scientific evaluation of their profiles.

Data Presentation: A Comparative Overview

The following tables summarize the key preclinical efficacy data for this compound, atorvastatin, and ezetimibe. It is crucial to note that the data are derived from different animal models and experimental conditions, which should be considered when making comparisons.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/Cell LineValueReference
ACAT Inhibition (IC50)
Hepatic and Intestinal ACAT (various animals)~5-10 nM[1]
Intestinal ACAT (Golden Hamster)2.3 nM[1]
Cholesterol Esterification Inhibition (IC50)
LS180 (human colonic adenocarcinoma)150 nM[1]
HepG2 (human hepatoma)330 nM[1]
Plasma Cholesterol Reduction (ED50)
Rats (cholesterol-fed diet)0.25 mg/kg/day[1]
Golden Hamsters (stock diet)0.81 mg/kg/day[1]
Golden Hamsters (cholesterol-fed diet)8.01 mg/kg/day[1]
Cholesterol Absorption Inhibition RatsMarked inhibition at 1 mg/kg[1]

Table 2: Preclinical Efficacy of Atorvastatin in Atherosclerosis Models

ParameterAnimal ModelTreatmentEfficacyReference
Aortic Plaque Reduction ApoE Knockout Mice10 mg/kg/daySignificant reduction in plaque size and necrotic core[2]
ApoE Knockout MiceNot specifiedDecreased fatty streak formations[3]
ApoE Knockout Mice10 mg/kg/dayNo significant effect on plaque progression, but reduced vulnerable plaques[4]
Plasma Cholesterol Reduction ApoE Knockout Mice0.003% (w/w) in dietNo significant reduction in total cholesterol[2]
Hypercholesterolemic Rabbits3 mg/kg/daySignificant reduction in serum lipids[5][6]

Table 3: Preclinical Efficacy of Ezetimibe in Atherosclerosis Models

ParameterAnimal ModelTreatmentEfficacyReference
Aortic Plaque Reduction ApoE Knockout Mice5 mg/kg/day79-80% reduction in aortic lesion surface area[5]
ApoE Knockout Mice0.005% in diet73% reduction in aortic root plaque[7]
ApoE/eNOS Double Knockout Mice0.05% in diet26-47% reduction in plaque progression
Plasma Cholesterol Reduction ApoE Knockout Mice5 mg/kg/day61-68% reduction[5]
Cholesterol Absorption Inhibition ApoE Knockout Mice>3 mg/kg>90% inhibition[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, statins, and ezetimibe are visualized in the following diagrams.

Mechanisms_of_Action cluster_TMP153 This compound: ACAT Inhibition cluster_Statin Standard of Care: Statin (Atorvastatin) cluster_Ezetimibe Standard of Care: Ezetimibe Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Intestinal Lumen Intestinal Lumen Dietary & Biliary Cholesterol->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption Free Cholesterol Free Cholesterol Enterocyte->Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics Secretion This compound This compound This compound->ACAT Inhibits Acetyl-CoA Acetyl-CoA HMG-CoA Reductase HMG-CoA Reductase Acetyl-CoA->HMG-CoA Reductase Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis Atorvastatin Atorvastatin Atorvastatin->HMG-CoA Reductase Inhibits Cholesterol Micelles Cholesterol Micelles NPC1L1 NPC1L1 Cholesterol Micelles->NPC1L1 Enterocyte Enterocyte NPC1L1->Enterocyte Mediates Cholesterol Uptake Cholesterol Uptake Enterocyte ->Cholesterol Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Mechanisms of Action for this compound and Standard of Care Drugs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

ACAT Inhibition Assay (for this compound)

Objective: To determine the in vitro inhibitory activity of this compound on acyl-CoA:cholesterol acyltransferase (ACAT).

Methodology:

  • Enzyme Source: Microsomes are prepared from the liver or intestines of various animal species (e.g., rats, hamsters) or from cultured cells (e.g., HepG2, LS180) by differential centrifugation.

  • Substrates: Radiolabeled [14C]oleoyl-CoA is used as the acyl donor, and cholesterol is provided as the acyl acceptor.

  • Assay Conditions:

    • Microsomal protein (50 µg) is incubated in a buffer solution containing bovine serum albumin (BSA) and a controlled concentration of cholesterol.

    • The reaction is initiated by the addition of [14C]oleoyl-CoA.

    • The mixture is incubated at 37°C for a specified period (e.g., 10 minutes).

  • Termination and Analysis:

    • The reaction is stopped by the addition of a chloroform:methanol (2:1) solution.

    • Lipids are extracted, and the cholesteryl ester fraction is separated by thin-layer chromatography (TLC).

    • The radioactivity of the cholesteryl ester band is quantified using a scintillation counter to determine ACAT activity.

  • Inhibitor Testing: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of the substrates to determine the half-maximal inhibitory concentration (IC50).

In Vivo Cholesterol Absorption Assay (Dual-Isotope Method)

Objective: To measure the in vivo effect of a compound on intestinal cholesterol absorption.

Methodology:

  • Animal Model: Golden Syrian hamsters or Sprague Dawley rats are commonly used.

  • Isotope Administration:

    • A trace amount of radiolabeled cholesterol (e.g., [14C]cholesterol) is administered orally (gavage) in a lipid vehicle.

    • Simultaneously, a different radiolabeled form of cholesterol (e.g., [3H]cholesterol) is administered intravenously.

  • Sample Collection:

    • Blood samples are collected at specific time points (e.g., 24, 48, 72 hours) after isotope administration.

    • Feces may also be collected over the study period.

  • Analysis:

    • The ratio of the two isotopes ([14C]/[3H]) is determined in the plasma.

    • The percentage of cholesterol absorption is calculated by comparing the plasma isotope ratio to the ratio of the administered oral and intravenous doses.

  • Treatment Group: A separate group of animals is treated with the test compound (e.g., this compound) prior to the administration of the isotopes to assess its effect on cholesterol absorption.

Atherosclerosis Quantification in ApoE Knockout Mice

Objective: To quantify the extent of atherosclerotic plaque formation in a murine model.

Methodology:

  • Animal Model: Apolipoprotein E (ApoE) knockout mice, which are susceptible to developing atherosclerosis, are used.

  • Diet and Treatment:

    • Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce atherosclerosis.

    • Treatment groups receive the diet supplemented with the test compound (e.g., atorvastatin or ezetimibe) for a specified duration (e.g., 8-12 weeks).

  • Tissue Collection and Preparation:

    • At the end of the study, mice are euthanized, and the aorta is perfused with saline and then a fixative (e.g., 4% paraformaldehyde).

    • The entire aorta is dissected from the heart to the iliac bifurcation.

  • "En Face" Plaque Analysis:

    • The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids (a major component of atherosclerotic plaques).

    • The aorta is imaged, and the total aortic area and the Oil Red O-stained (lesion) area are quantified using image analysis software. The plaque burden is expressed as the percentage of the total aortic surface area covered by lesions.

  • Aortic Root Plaque Analysis:

    • The heart and aortic root are embedded in a cryo-embedding medium (e.g., OCT compound) and sectioned.

    • Serial sections of the aortic root are stained with Oil Red O and counterstained with hematoxylin.

    • The lesion area in the aortic root sections is quantified using image analysis software.

Experimental Workflow Diagram

The following diagram illustrates a typical preclinical workflow for evaluating the anti-atherosclerotic efficacy of a novel compound compared to a standard of care.

Experimental_Workflow Start Start Animal Model Selection Animal Model Selection (e.g., ApoE Knockout Mice) Start->Animal Model Selection Dietary Intervention Dietary Intervention (e.g., Western Diet) Animal Model Selection->Dietary Intervention Treatment Groups Treatment Groups Dietary Intervention->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound This compound Treatment Groups->this compound Atorvastatin Atorvastatin Treatment Groups->Atorvastatin Ezetimibe Ezetimibe Treatment Groups->Ezetimibe Treatment Period Treatment Period (e.g., 8-12 weeks) Vehicle Control->Treatment Period This compound->Treatment Period Atorvastatin->Treatment Period Ezetimibe->Treatment Period Endpoint Analysis Endpoint Analysis Treatment Period->Endpoint Analysis Plasma Lipid Analysis Plasma Lipid Analysis (Cholesterol, Triglycerides) Endpoint Analysis->Plasma Lipid Analysis Atherosclerosis Quantification Atherosclerosis Quantification ('En face' and Aortic Root) Endpoint Analysis->Atherosclerosis Quantification Data Analysis & Comparison Data Analysis & Comparison Plasma Lipid Analysis->Data Analysis & Comparison Atherosclerosis Quantification->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Preclinical Experimental Workflow for Atherosclerosis Studies.

Conclusion

This comparative analysis highlights the distinct preclinical profiles of this compound and the standard-of-care agents, atorvastatin and ezetimibe. This compound demonstrates potent ACAT inhibition and cholesterol-lowering effects in rodent models. Atorvastatin and ezetimibe have well-established efficacy in reducing atherosclerotic plaque development in murine models, primarily driven by their respective mechanisms of inhibiting cholesterol synthesis and absorption.

A direct comparison of the anti-atherosclerotic potential of this compound with standard-of-care agents is currently limited by the available data. Future studies directly comparing these agents in a validated atherosclerosis model, such as the ApoE knockout mouse, would be invaluable for elucidating the relative efficacy of ACAT inhibition in preventing or regressing atherosclerotic plaques. The detailed experimental protocols provided herein offer a foundation for designing such comparative studies. This guide serves as a resource for researchers and drug development professionals to understand the current preclinical landscape and to inform future investigations in the field of lipid management and atherosclerosis.

References

TMP-153 Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TMP-153, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, with other cholesterol-lowering agents. We will delve into its mechanism of action, present available experimental data, and contrast its profile with other ACAT inhibitors and a clinically successful cholesterol absorption inhibitor, ezetimibe.

Introduction to this compound

This compound is a potent, orally active inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound effectively reduces the absorption of dietary cholesterol and decreases the secretion of cholesterol from the liver. This dual action leads to a significant reduction in plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.

Mechanism of Action: ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) exists in two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestine and liver, playing a key role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL) in the liver. This compound inhibits both hepatic and intestinal ACAT.[1] This inhibition prevents the esterification of free cholesterol, a crucial step for its absorption from the intestine and its packaging into lipoproteins in the liver.

A study in golden hamsters demonstrated that this compound's primary hypocholesterolemic effect is through its hepatic action.[2] It significantly reduces both unesterified and esterified cholesterol content in the liver, which is associated with an increase in LDL receptors, leading to enhanced clearance of LDL cholesterol from the plasma.[2]

cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary Cholesterol Dietary Cholesterol Free Cholesterol_Int Free Cholesterol Dietary Cholesterol->Free Cholesterol_Int ACAT2_Int ACAT2 Free Cholesterol_Int->ACAT2_Int Cholesteryl Esters_Int Cholesteryl Esters ACAT2_Int->Cholesteryl Esters_Int Chylomicrons Chylomicrons Cholesteryl Esters_Int->Chylomicrons To Liver To Liver Chylomicrons->To Liver TMP-153_Int This compound TMP-153_Int->ACAT2_Int Free Cholesterol_Liv Free Cholesterol ACAT_Liv ACAT Free Cholesterol_Liv->ACAT_Liv Cholesteryl Esters_Liv Cholesteryl Esters ACAT_Liv->Cholesteryl Esters_Liv VLDL VLDL Cholesteryl Esters_Liv->VLDL To Plasma To Plasma VLDL->To Plasma LDL Receptor LDL Receptor TMP-153_Liv This compound TMP-153_Liv->ACAT_Liv TMP-153_Liv->LDL Receptor Upregulation cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Transporter Dietary Cholesterol->NPC1L1 Cholesterol Uptake Cholesterol Uptake NPC1L1->Cholesterol Uptake To Liver To Liver Cholesterol Uptake->To Liver Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Reduced Cholesterol Delivery Reduced Cholesterol Delivery LDL Receptor Upregulation LDL Receptor Upregulation Reduced Cholesterol Delivery->LDL Receptor Upregulation Increased LDL Clearance Increased LDL Clearance LDL Receptor Upregulation->Increased LDL Clearance start Start prep Prepare Microsomes (Liver/Intestine) start->prep assay Incubate Microsomes with Test Compound & [14C]Oleoyl-CoA prep->assay extract Lipid Extraction (Chloroform:Methanol) assay->extract tlc Separate Lipids by TLC extract->tlc scrape Scrape Cholesteryl Ester Spot tlc->scrape count Scintillation Counting scrape->count analyze Calculate IC50 count->analyze end End analyze->end start Start dose Administer Test Compound Oral [14C]-Cholesterol IV [3H]-Cholesterol start->dose collect Collect Feces & Blood dose->collect extract Lipid Extraction (Feces & Plasma) collect->extract count Dual-Label Scintillation Counting extract->count analyze Calculate % Cholesterol Absorption count->analyze end End analyze->end

References

Comparative Efficacy of TMP-153 and Alternative Cholesterol-Lowering Agents: A Reproducibility Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of TMP-153, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, with alternative cholesterol-lowering therapies. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.

Executive Summary

This compound has demonstrated significant efficacy in preclinical studies by inhibiting ACAT, a key enzyme in cholesterol metabolism. This inhibition leads to a reduction in plasma cholesterol levels primarily through hepatic action and the inhibition of intestinal cholesterol absorption.[1] This guide compares the performance of this compound with other ACAT inhibitors, such as avasimibe and pactimibe, and established cholesterol-lowering drugs like ezetimibe and statins. While preclinical data for this compound is promising, it is crucial to note that clinical trials for other ACAT inhibitors have yielded disappointing results, with some studies indicating potential adverse cardiovascular effects.

Comparative Performance of Cholesterol-Lowering Agents

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and its alternatives.

Table 1: In Vitro Efficacy of ACAT Inhibitors

CompoundTargetAssay SystemIC50
This compound Intestinal ACAT (Golden Hamster)Microsomal Assay2.3 nM [1]
This compound Hepatic/Intestinal ACAT (various animals)Microsomal Assay5-10 nM [1]
This compound Cholesterol Esterification (LS180 cells)Intact Cell Assay150 nM [1]
This compound Cholesterol Esterification (HepG2 cells)Intact Cell Assay330 nM [1]

Table 2: In Vivo Efficacy of Cholesterol-Lowering Agents

CompoundAnimal ModelDietEffectED50 / Dosage
This compound RatCholesterol-fedReduced plasma cholesterol0.25 mg/kg/day [1]
This compound Golden HamsterStockReduced plasma cholesterol0.81 mg/kg/day [1]
This compound Golden HamsterCholesterol-fedReduced plasma cholesterol8.01 mg/kg/day [1]
Avasimibe Human (Combined Hyperlipidemia)-Reduced plasma triglycerides and VLDL-C50-500 mg/day
Pactimibe Human (Coronary Artery Disease)-No reduction in atheroma volume, potential increase in cardiovascular events100 mg/day
Ezetimibe Human (Hypercholesterolemia)-~18.5% reduction in LDL-C (monotherapy)10 mg/day
Statins (general) Human-30-40%+ reduction in LDL-CVaries by agent

Signaling Pathway and Mechanism of Action

Acyl-CoA:cholesterol acyltransferase (ACAT) is a central enzyme in cellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholesteryl esters, which can be stored in lipid droplets. By inhibiting ACAT, this compound and other ACAT inhibitors prevent this conversion, leading to an increase in intracellular free cholesterol. This, in turn, can trigger several downstream effects, including the downregulation of cholesterol synthesis and the upregulation of LDL receptor expression, ultimately leading to lower plasma cholesterol levels.

ACAT_Signaling_Pathway cluster_inhibition ACAT Inhibition cluster_cellular_processes Cellular Cholesterol Homeostasis cluster_outcomes Physiological Outcomes TMP153 This compound ACAT ACAT Enzyme TMP153->ACAT Inhibits FreeCholesterol Free Cholesterol FreeCholesterol->ACAT Substrate LDLR LDL Receptor Expression FreeCholesterol->LDLR Upregulates CholesterolSynthesis Cholesterol Synthesis FreeCholesterol->CholesterolSynthesis Downregulates CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Catalyzes Esterification CholesterolAbsorption Intestinal Cholesterol Absorption Inhibition ACAT->CholesterolAbsorption Role in Absorption PlasmaCholesterol Plasma Cholesterol Reduction LDLR->PlasmaCholesterol CholesterolSynthesis->PlasmaCholesterol CholesterolAbsorption->PlasmaCholesterol

Caption: ACAT Signaling Pathway and the Effect of this compound.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal)

This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound on ACAT enzyme activity in liver microsomes.

ACAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_microsomes Isolate Liver Microsomes incubate_microsomes Incubate Microsomes with Test Compound (e.g., this compound) prep_microsomes->incubate_microsomes prep_reagents Prepare Assay Buffer and Substrates prep_reagents->incubate_microsomes add_substrate Add Radiolabeled [14C]Oleoyl-CoA incubate_microsomes->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with isopropanol) incubate_reaction->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids separate_lipids Separate Cholesteryl Esters (Thin Layer Chromatography) extract_lipids->separate_lipids quantify Quantify Radioactivity (Scintillation Counting) separate_lipids->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50

Caption: Experimental Workflow for In Vitro ACAT Inhibition Assay.

Detailed Methodology:

  • Microsome Preparation: Isolate liver microsomes from the desired animal model (e.g., Golden Hamster) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, assay buffer (e.g., potassium phosphate buffer, pH 7.4), and varying concentrations of the test compound (this compound).

  • Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a solvent like isopropanol.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a solvent system like hexane/isopropanol.

  • Separation: Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Quantification: Scrape the cholesteryl ester bands from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

  • IC50 Calculation: Determine the concentration of the test compound that inhibits 50% of the ACAT activity (IC50) by plotting the percentage of inhibition against the compound concentration.

In Vivo Cholesterol Absorption Assay

This protocol describes a method to measure the effect of a test compound on intestinal cholesterol absorption in an animal model.

Cholesterol_Absorption_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis acclimate Acclimate Animals to Diet fast Fast Animals Overnight acclimate->fast administer_compound Administer Test Compound (e.g., this compound) or Vehicle fast->administer_compound administer_cholesterol Administer Oral Gavage of [14C]Cholesterol in Oil administer_compound->administer_cholesterol collect_blood Collect Blood Samples at Timed Intervals administer_cholesterol->collect_blood collect_feces Collect Feces over 24-48h administer_cholesterol->collect_feces measure_plasma_radioactivity Measure Radioactivity in Plasma collect_blood->measure_plasma_radioactivity extract_fecal_sterols Extract Neutral Sterols from Feces collect_feces->extract_fecal_sterols calculate_absorption Calculate Percent Cholesterol Absorption measure_plasma_radioactivity->calculate_absorption measure_fecal_radioactivity Measure Radioactivity in Fecal Extract extract_fecal_sterols->measure_fecal_radioactivity measure_fecal_radioactivity->calculate_absorption

Caption: Experimental Workflow for In Vivo Cholesterol Absorption.

Detailed Methodology:

  • Animal Preparation: Acclimatize animals (e.g., rats or hamsters) to a specific diet. Fast the animals overnight before the experiment.

  • Dosing: Administer the test compound (this compound) or a vehicle control orally. After a set time, administer an oral gavage of radiolabeled cholesterol (e.g., [14C]cholesterol) mixed in an oil vehicle.

  • Sample Collection: Collect blood samples at various time points post-dosing. Collect feces for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Plasma: Determine the radioactivity in the plasma samples to assess the appearance of absorbed labeled cholesterol in the circulation.

    • Feces: Extract the neutral sterols from the collected feces and measure the radioactivity to quantify the unabsorbed cholesterol.

  • Calculation: Calculate the percentage of cholesterol absorption by subtracting the percentage of the administered radioactive dose recovered in the feces from 100%.

Conclusion

This compound demonstrates potent inhibition of the ACAT enzyme in preclinical models, leading to reduced cholesterol levels. However, the historical lack of success and potential for adverse effects observed in clinical trials of other ACAT inhibitors, such as avasimibe and pactimibe, warrant a cautious outlook on the therapeutic potential of this class of drugs for cardiovascular disease. Further investigation is required to determine if this compound possesses a differentiated safety and efficacy profile. The provided protocols offer a foundation for the reproducible evaluation of this compound and other novel ACAT inhibitors.

References

A Comparative Guide to ACAT Inhibitors: TMP-153 and Other Modulators of Cellular Cholesterol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol. This process is central to cellular cholesterol homeostasis and has been implicated in the pathophysiology of several diseases, most notably atherosclerosis. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. Consequently, inhibition of ACAT has been a long-standing therapeutic target for the prevention and treatment of cardiovascular disease.

This guide provides a comparative overview of TMP-153, a potent ACAT inhibitor, alongside other notable inhibitors of this pathway, such as avasimibe and pactimibe. We present a summary of their performance based on available experimental data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of ACAT Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound, avasimibe, and pactimibe based on published data.

Table 1: In Vitro Potency of ACAT Inhibitors (IC50)

InhibitorTargetIC50Species/Cell LineReference
This compound Intestinal ACAT2.3 nMGolden Hamster[1]
Hepatic ACAT~5-10 nMVarious Animals[1]
Cholesterol Esterification150 nMLS180 (Human Colon Adenocarcinoma)[1]
Cholesterol Esterification330 nMHepG2 (Human Hepatoma)[1]
Avasimibe (CI-1011) ACAT124 µM-[2]
ACAT29.2 µM-[2]
Pactimibe (CS-505) ACAT14.9 µM-[1]
ACAT23.0 µM-[1]
Hepatic ACAT2.0 µM-[1]
Macrophage ACAT2.7 µM-[1]
THP-1 Cell ACAT4.7 µM-[1]

Table 2: In Vivo Efficacy of ACAT Inhibitors

InhibitorAnimal ModelDietDoseEffectReference
This compound Golden HamsterStock Diet0.81 mg/kg/day (ED50)Reduced plasma cholesterol[1]
RatCholesterol Diet0.25 mg/kg/day (ED50)Reduced plasma cholesterol[1]
Avasimibe (CI-1011) ApoE*3-Leiden MiceHigh-Fat, 0.5% Cholesterol-Lowered plasma cholesterol, reduced aortic root lesion area[3]
Pactimibe (CS-505) ApoE(-/-) Mice-0.1% (w/w)90% reduction in atherosclerotic lesions[4]

Signaling Pathway and Experimental Workflow

To understand the context of ACAT inhibition, the following diagrams illustrate the ACAT signaling pathway and a general workflow for evaluating ACAT inhibitors.

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis of Cholesteryl Esters ACAT ACAT (ACAT1/ACAT2) Free_Cholesterol->ACAT Lipid_Droplet Lipid Droplet (Cholesteryl Esters) ACAT->Lipid_Droplet Esterification Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT TMP_153 This compound (Inhibitor) TMP_153->ACAT Inhibition

Figure 1. ACAT Signaling Pathway in Cholesterol Metabolism.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Assay_Dev ACAT Inhibition Assay (Microsomal or Cell-based) IC50_Det IC50 Determination Assay_Dev->IC50_Det Selectivity ACAT1 vs ACAT2 Selectivity Profiling IC50_Det->Selectivity Animal_Model Animal Model Selection (e.g., Hamster, ApoE-/- Mouse) Selectivity->Animal_Model Lead Compound Selection Dosing Inhibitor Administration (e.g., Oral Gavage, Diet) Animal_Model->Dosing Plasma_Analysis Plasma Collection and Cholesterol Measurement Dosing->Plasma_Analysis Atherosclerosis_Eval Atherosclerotic Plaque Analysis (Histology) Plasma_Analysis->Atherosclerosis_Eval

Figure 2. Workflow for Evaluating ACAT Inhibitors.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal-based)

This protocol describes a common method for determining the in vitro potency of ACAT inhibitors using a microsomal preparation from a relevant cell line or tissue.

1. Preparation of Microsomes: a. Homogenize cells or tissue (e.g., liver) in a buffered sucrose solution. b. Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum where ACAT is located. c. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

2. Assay Reaction: a. In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing a source of cholesterol (e.g., cholesterol-cyclodextrin complex). b. Add the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included. c. Pre-incubate the mixture for a defined period at 37°C. d. Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA). e. Incubate the reaction for a specific time at 37°C.

3. Lipid Extraction and Analysis: a. Stop the reaction by adding a mixture of chloroform and methanol. b. Vortex and centrifuge to separate the organic and aqueous phases. c. Collect the lower organic phase containing the lipids. d. Spot the extracted lipids onto a thin-layer chromatography (TLC) plate. e. Develop the TLC plate in a suitable solvent system to separate free fatty acids from cholesteryl esters. f. Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to cholesteryl esters. g. Quantify the radioactivity in the scraped silica gel using liquid scintillation counting.

4. Data Analysis: a. Calculate the percentage of ACAT inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Measurement of Plasma Cholesterol in Animal Models

This protocol outlines the procedure for measuring total plasma cholesterol in animal models treated with ACAT inhibitors.

1. Blood Collection: a. Collect blood samples from animals (e.g., via cardiac puncture or retro-orbital bleeding) into tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood samples to separate the plasma.

2. Cholesterol Measurement: a. Use a commercial enzymatic colorimetric assay kit for the determination of total cholesterol. b. Prepare a standard curve using the cholesterol standard provided in the kit. c. In a 96-well plate, add a small volume of plasma from each animal. d. Add the cholesterol assay reagent to each well. This reagent typically contains cholesterol esterase (to hydrolyze cholesteryl esters), cholesterol oxidase (to oxidize cholesterol), and a chromogenic substrate. e. Incubate the plate at 37°C for the time specified in the kit's instructions. f. Measure the absorbance at the recommended wavelength using a microplate reader.

3. Data Analysis: a. Calculate the cholesterol concentration in each plasma sample by comparing its absorbance to the standard curve. b. Compare the plasma cholesterol levels between the treated and control groups to determine the efficacy of the ACAT inhibitor. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.

Conclusion

This compound demonstrates high potency as an ACAT inhibitor, with IC50 values in the low nanomolar range in preclinical models.[1] When compared to other ACAT inhibitors like avasimibe and pactimibe, this compound appears to have a more potent in vitro profile. However, it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The clinical development of several ACAT inhibitors, including avasimibe and pactimibe, was discontinued due to a lack of efficacy or unfavorable effects in human trials.[5][6] These outcomes highlight the complexities of translating preclinical efficacy to clinical success for this class of drugs. Further research is necessary to fully elucidate the therapeutic potential of potent and selective ACAT inhibitors like this compound in the context of cardiovascular disease and other conditions where cholesterol metabolism is dysregulated.

References

A Head-to-Head Comparison of TMP-153 and Ezetimibe in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-lowering therapies, both TMP-153 and Ezetimibe represent targeted approaches to reducing plasma cholesterol levels. While no direct head-to-head clinical or preclinical studies comparing the two agents are available, this guide provides a comparative analysis based on existing data from preclinical studies in hamster models, a common model for dyslipidemia research. This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance and mechanisms of these two compounds.

This compound is a potent, orally active inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. Its action impacts both intestinal cholesterol absorption and hepatic cholesterol metabolism. Ezetimibe , on the other hand, is a cholesterol absorption inhibitor that selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located in the brush border of the small intestine.[1][2][3][4] This fundamental difference in their mechanism of action forms the basis of this comparative guide.

Mechanism of Action

The distinct mechanisms by which this compound and Ezetimibe lower cholesterol are visualized in the signaling pathway diagrams below.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Free Cholesterol Free Cholesterol Dietary & Biliary Cholesterol->Free Cholesterol Absorption ACAT ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Free Cholesterol->ACAT Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons To Liver (via Lymph) To Liver (via Lymph) Chylomicrons->To Liver (via Lymph) TMP_153 This compound TMP_153->ACAT Inhibits ACAT_liver ACAT Cholesteryl Esters_liver Cholesteryl Esters ACAT_liver->Cholesteryl Esters_liver Esterification Free Cholesterol_liver Free Cholesterol Free Cholesterol_liver->ACAT_liver VLDL VLDL Cholesteryl Esters_liver->VLDL To Plasma To Plasma VLDL->To Plasma TMP_153_liver This compound TMP_153_liver->ACAT_liver Inhibits

Caption: this compound inhibits ACAT in both enterocytes and hepatocytes.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Free Cholesterol Free Cholesterol NPC1L1->Free Cholesterol Uptake Chylomicron Assembly Chylomicron Assembly Free Cholesterol->Chylomicron Assembly Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Reduced Cholesterol Delivery Reduced Cholesterol Delivery LDL Receptors LDL Receptors Reduced Cholesterol Delivery->LDL Receptors Upregulation Plasma LDL Plasma LDL LDL Receptors->Plasma LDL Increased Clearance

Caption: Ezetimibe selectively inhibits the NPC1L1 transporter in enterocytes.

Comparative Efficacy in Hamster Models

The following tables summarize the quantitative data on the cholesterol-lowering effects of this compound and Ezetimibe in various hamster models.

DrugModelDietDosageEffect on Total Cholesterol (TC)Effect on LDL-Cholesterol (LDL-C)Reference
This compoundGolden HamstersStock0.5 - 1.5 mg/kgDose-dependent reductionDose-dependent reduction[5]
This compoundGolden HamstersStockED50 = 0.81 mg/kg/daySignificant reductionNot specified[6]
This compoundGolden HamstersCholesterolED50 = 8.01 mg/kg/daySignificant reductionNot specified[6]
EzetimibeObese Hyperinsulinemic HamstersHigh-fat1 mg/kgNormalizedSignificantly decreased[7]
EzetimibeLDLR-/- HamstersHigh-fat25 mg/kg/day~51.6% reductionSignificant reduction[8][9]
DrugModelIC50 for Intestinal ACATIC50 for Hepatic ACATReference
This compoundGolden Hamsters2.3 nM~5-10 nM[6]

Experimental Protocols

The data presented in this guide are derived from studies employing hamster models, which are well-established for investigating lipid metabolism. Below are generalized experimental protocols based on the cited literature.

This compound Studies:

  • Animal Model: Male Golden Syrian hamsters.[5][6]

  • Diet: Animals were fed either a standard stock diet or a cholesterol-enriched diet.[5][6]

  • Drug Administration: this compound was administered orally, either as a dietary admixture or by gavage, at specified doses (e.g., 0.5-1.5 mg/kg).[5][6]

  • Data Collection: Blood samples were collected to measure plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol. Hepatic and intestinal tissues were analyzed for ACAT activity and cholesterol content.[5][6]

  • Analytical Methods: Plasma lipid profiles were determined using enzymatic assay kits.[10] ACAT activity was measured by quantifying the formation of cholesteryl esters from a radiolabeled substrate.

Ezetimibe Studies:

  • Animal Model: Various hamster models were used, including diet-induced obese hyperinsulinemic hamsters and LDL receptor-deficient (LDLR-/-) hamsters.[7][8][11]

  • Diet: Hamsters were maintained on high-fat and/or high-fructose/cholesterol diets to induce dyslipidemia.[7][8][12]

  • Drug Administration: Ezetimibe was typically administered as a dietary admixture at doses around 1 mg/kg to 25 mg/kg.[7][8]

  • Data Collection: Fasting blood samples were analyzed for plasma triglycerides, total cholesterol, and lipoprotein cholesterol fractions (VLDL, LDL, HDL).[7][8][11]

  • Analytical Methods: Plasma lipid concentrations were measured using standard enzymatic methods. Lipoprotein profiles were often determined by fast protein liquid chromatography (FPLC).[8][9]

G start Start: Acclimatization of Hamsters diet Dietary Intervention (e.g., High-Fat/Cholesterol Diet) start->diet randomization Randomization into Groups diet->randomization control Control Group (Vehicle) randomization->control Group 1 tmp153 This compound Group randomization->tmp153 Group 2 ezetimibe Ezetimibe Group randomization->ezetimibe Group 3 treatment Daily Drug Administration (e.g., 4-12 weeks) control->treatment tmp153->treatment ezetimibe->treatment sampling Blood & Tissue Sampling treatment->sampling analysis Biochemical Analysis (Lipid Profiles, Enzyme Activity) sampling->analysis data Data Analysis & Comparison analysis->data end End: Comparative Efficacy Determined data->end

Caption: A generalized workflow for a comparative preclinical study.

Conclusion

Based on the available preclinical data, both this compound and Ezetimibe are effective in lowering plasma cholesterol in hamster models. This compound acts as a dual inhibitor of hepatic and intestinal ACAT, which not only reduces cholesterol absorption but also decreases hepatic cholesterol esterification and VLDL secretion.[5] Ezetimibe provides a more targeted approach by specifically inhibiting the NPC1L1-mediated cholesterol uptake in the small intestine, which consequently leads to an upregulation of hepatic LDL receptors and increased clearance of LDL from the circulation.[1][13]

The choice between these mechanisms for therapeutic development would depend on the desired breadth of action and the specific lipid abnormalities being targeted. While Ezetimibe's targeted action is well-defined, the broader impact of this compound on both intestinal and hepatic lipid metabolism could offer advantages in certain dyslipidemic profiles. This guide, based on non-head-to-head data, underscores the need for direct comparative studies to fully elucidate the relative therapeutic potential of these two agents.

References

Independent Verification of TMP-153 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ACAT inhibitor TMP-153 with other cholesterol-lowering agents. The information presented is supported by experimental data to aid in the independent verification of findings and to inform future research and development.

Executive Summary

This compound is a potent and orally active inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), demonstrating significant cholesterol-lowering effects in preclinical studies. This guide compares its mechanism and performance with other ACAT inhibitors, such as avasimibe and pactimibe, as well as with drugs from different classes, including the cholesterol absorption inhibitor ezetimibe and HMG-CoA reductase inhibitors (statins). While ACAT inhibitors initially showed promise, clinical trial outcomes for agents like avasimibe and pactimibe have been disappointing, leading to the discontinuation of their development for atherosclerosis. In contrast, ezetimibe and statins have well-established efficacy and are widely used in clinical practice.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key preclinical and clinical studies, offering a side-by-side comparison of the discussed cholesterol-lowering agents.

Table 1: Preclinical Efficacy of ACAT Inhibitors

CompoundModel OrganismKey FindingsCitation(s)
This compound Golden HamstersDose-dependently reduced total and LDL-cholesterol. At 0.5-1.5 mg/kg, it markedly reduced cholesterol influx into plasma. The ED50 for reducing plasma cholesterol was 0.81 mg/kg/day on a stock diet.[1][2]
Avasimibe ApoE*3-Leiden MiceAt 0.01% (wt/wt) in a high-cholesterol diet, lowered plasma cholesterol by 56% and reduced atherosclerotic lesion area by 92% compared to the high-cholesterol control group.

Table 2: Clinical Efficacy of Cholesterol-Lowering Agents

DrugClinical TrialPatient PopulationKey Findings on LDL-C ReductionCitation(s)
Avasimibe A-PLUSPatients with coronary atherosclerosisIncreased LDL-C by 7.8% to 10.9% across different doses, compared to a 1.7% increase with placebo.
Pactimibe ACTIVATEPatients with established coronary artery diseaseNo significant difference in LDL-C levels compared to placebo.[3]
Pactimibe CAPTIVATEPatients with heterozygous familial hypercholesterolemiaAfter 6 months, LDL-C increased by 7.3% with pactimibe compared to a 1.4% increase with placebo.
Ezetimibe (+ Simvastatin) IMPROVE-ITPatients post-acute coronary syndromeThe combination of ezetimibe and simvastatin resulted in a mean LDL-C of 53 mg/dL at one year, compared to 70 mg/dL with simvastatin alone.[4]
Atorvastatin VariousPatients with primary hypercholesterolemiaDoses of 2.5 to 80 mg resulted in LDL-C reductions of 25% to 61%.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for independent verification.

This compound Hamster Study The study on this compound's effect on plasma cholesterol in Golden hamsters involved the following general protocol:

  • Animal Model: Male Golden hamsters were used.

  • Drug Administration: this compound was administered at doses of 0.5-1.5 mg/kg.[1]

  • Diet: Animals were fed either a stock diet or a cholesterol-rich diet.[2]

  • Cholesterol Measurement: Plasma total cholesterol and LDL-cholesterol were measured. Cholesterol influx was determined after intravenous injection of Triton WR-1339.[1]

  • Efficacy Endpoint: The effective dose (ED50) for plasma cholesterol reduction was calculated.[2]

Avasimibe A-PLUS Trial The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial was a randomized, double-blind, placebo-controlled study with the following design:

  • Patient Population: Patients with documented coronary atherosclerosis.

  • Intervention: Patients received avasimibe at dosages of 50, 250, or 750 mg once daily, or placebo, in addition to standard lipid-lowering therapy.

  • Primary Endpoint: The primary objective was to assess the effects of avasimibe on the progression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS).

Pactimibe ACTIVATE Trial The ACAT IntraVascular Atherosclerosis Treatment Evaluation (ACTIVATE) study was a randomized, double-blind, placebo-controlled trial.[3]

  • Patient Population: 534 patients with established coronary artery disease.[5]

  • Intervention: Patients were randomized to receive either 100 mg of pactimibe or placebo once daily, in addition to standard care which included statin therapy.[5]

  • Primary Endpoint: The change from baseline in percent atheroma volume, measured by coronary intravascular ultrasound (IVUS), after 18 months.[5]

Ezetimibe IMPROVE-IT Trial The IMProved Reduction of Outcomes: Vytorin Efficacy International Trial (IMPROVE-IT) was a multicenter, randomized, double-blind, active-control study.[4][6]

  • Patient Population: Over 18,000 patients who had recently experienced an acute coronary syndrome.[7]

  • Intervention: Patients were randomized to receive either a combination of ezetimibe (10 mg) and simvastatin (40 mg) or simvastatin (40 mg) alone.[6][7]

  • Primary Endpoint: A composite of cardiovascular death, major coronary events, and stroke.[4]

Atorvastatin Clinical Trials Numerous clinical trials have evaluated the efficacy of atorvastatin. A common design for studies in patients with hypercholesterolemia is as follows:

  • Study Design: Randomized, open-label, or double-blind, comparative studies.

  • Patient Population: Patients with high cholesterol (hypercholesterolemia).

  • Intervention: Various doses of atorvastatin (e.g., 10 mg, 80 mg) compared with placebo or other statins.

  • Primary Outcome: The primary measure of efficacy is typically the percent change in LDL cholesterol from baseline.

Signaling Pathways and Experimental Workflows

ACAT Inhibition Signaling Pathway ACAT inhibitors like this compound block the esterification of intracellular cholesterol, a key step in cholesterol metabolism. This is thought to reduce the accumulation of cholesteryl esters in macrophages, thereby preventing the formation of foam cells, which are critical in the development of atherosclerotic plaques.

ACAT_Inhibition cluster_macrophage Macrophage Free_Cholesterol Intracellular Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters (Foam Cell Formation) ACAT->Cholesteryl_Esters Catalyzes TMP_153 This compound TMP_153->ACAT Inhibits Ezetimibe_Workflow Patient_Population Patients with Acute Coronary Syndrome Randomization Randomization Patient_Population->Randomization Group_A Ezetimibe + Simvastatin Randomization->Group_A Group_B Placebo + Simvastatin Randomization->Group_B Follow_Up Follow-up (Median 6 years) Group_A->Follow_Up Group_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis: CV Death, MI, Stroke, etc. Follow_Up->Primary_Endpoint Statin_Pathway cluster_hepatocyte Hepatocyte HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol ... LDL_Receptors Upregulation of LDL Receptors Cholesterol->LDL_Receptors Decreased levels lead to Bloodstream_LDL Bloodstream LDL LDL_Receptors->Bloodstream_LDL Increased clearance of Statins Statins Statins->HMG_CoA_Reductase Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for TMP-153, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValue
Molecular Formula C24H18ClF2N3O[1]
Molecular Weight 437.90 g/mol [1]
CAS Number 128831-46-9[1][2]
Appearance Solid
Solubility Soluble in DMSO and DMF[3]
Storage Recommended storage at -20°C[4]

General Disposal Procedures for this compound

As a research-grade chemical, this compound must be treated as hazardous waste unless explicitly determined otherwise by a certified safety professional. The following step-by-step procedure outlines the best practices for its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Place any solid this compound, along with any contaminated items such as weighing paper, pipette tips, and gloves, into a designated hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-urea (this compound)".

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or DMF) should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.

    • The container must be labeled with "Hazardous Waste," the full chemical name, and the solvent used (e.g., "this compound in DMSO").

    • Never mix incompatible wastes in the same container.[5]

Step 3: Waste Container Management

  • Keep hazardous waste containers securely closed except when adding waste.[5]

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[5]

  • Do not overfill containers; leave adequate headspace for expansion.

Step 4: Disposal Request and Pickup

  • Once the waste container is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.

  • This typically involves contacting your Environmental Health and Safety (EHS) department and providing them with the necessary information about the waste.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agent.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of this compound ppe Step 1: Don appropriate Personal Protective Equipment (PPE) start->ppe identify_waste Step 2: Identify the type of waste (Solid or Liquid) ppe->identify_waste solid_waste Solid Waste: - Unused this compound - Contaminated consumables identify_waste->solid_waste Solid liquid_waste Liquid Waste: - this compound solutions - Contaminated solvents identify_waste->liquid_waste Liquid segregate_solid Step 3: Segregate Solid Waste - Place in a labeled, sealed hazardous waste container solid_waste->segregate_solid segregate_liquid Step 4: Segregate Liquid Waste - Place in a labeled, sealed, leak-proof hazardous waste container liquid_waste->segregate_liquid label_solid Label with: 'Hazardous Waste' 'this compound' segregate_solid->label_solid label_liquid Label with: 'Hazardous Waste' 'this compound in [Solvent]' segregate_liquid->label_liquid storage Step 5: Store waste in a designated secondary containment area label_solid->storage label_liquid->storage ehs_contact Step 6: Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact decontaminate Step 7: Decontaminate work area and equipment ehs_contact->decontaminate end End: Proper Disposal Complete decontaminate->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling TMP-153

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like TMP-153. This guide provides essential, immediate safety and logistical information for handling this compound, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent research compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection against incidental contact. Change gloves immediately if contaminated, and always before leaving the work area.
Body Dedicated Lab CoatA designated lab coat, preferably one that is disposable or laundered by a specialized service, should be worn. Ensure it is fully buttoned.
Eyes Safety GogglesChemical splash goggles are mandatory to protect against splashes and airborne particles.
Face Face ShieldWhen handling larger quantities of powdered this compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Respiratory N95 or Higher RespiratorFor procedures that may generate dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection is required.

Operational Plan: Handling this compound Safely

A systematic workflow is crucial to minimize the risk of exposure when handling potent compounds. The following diagram outlines the recommended operational plan for working with this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents gather_ppe->gather_materials weigh_compound Weigh this compound in a ventilated balance enclosure gather_materials->weigh_compound dissolve_compound Dissolve this compound in an appropriate solvent weigh_compound->dissolve_compound Transfer to fume hood perform_exp Conduct the experiment within a fume hood dissolve_compound->perform_exp decontaminate_surfaces Decontaminate all work surfaces perform_exp->decontaminate_surfaces dispose_waste Dispose of all waste according to guidelines decontaminate_surfaces->dispose_waste remove_ppe Remove PPE in the designated area dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.

Mechanism of Action: this compound and the ACAT Signaling Pathway

This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis. ACAT catalyzes the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents this storage, thereby increasing the intracellular pool of free cholesterol. This can have various downstream effects, including the modulation of signaling pathways involved in cholesterol metabolism and transport.

The following diagram illustrates the simplified ACAT signaling pathway and the point of inhibition by this compound.

cluster_cell Cellular Cholesterol Homeostasis FreeCholesterol Free Cholesterol Pool ACAT ACAT Enzyme FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters Catalyzes Esterification TMP153 This compound TMP153->ACAT Inhibits

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMP-153
Reactant of Route 2
Reactant of Route 2
TMP-153

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.